molecular formula C11H22ClN B12423145 Mecamylamine-d3 (hydrochloride)

Mecamylamine-d3 (hydrochloride)

カタログ番号: B12423145
分子量: 206.77 g/mol
InChIキー: PKVZBNCYEICAQP-NXIGQQGZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mecamylamine-d3 (hydrochloride) is a useful research compound. Its molecular formula is C11H22ClN and its molecular weight is 206.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality Mecamylamine-d3 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mecamylamine-d3 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

分子式

C11H22ClN

分子量

206.77 g/mol

IUPAC名

2,3,3-trimethyl-N-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride

InChI

InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/i4D3;

InChIキー

PKVZBNCYEICAQP-NXIGQQGZSA-N

異性体SMILES

[2H]C([2H])([2H])NC1(C2CCC(C2)C1(C)C)C.Cl

正規SMILES

CC1(C2CCC(C2)C1(C)NC)C.Cl

製品の起源

United States

Foundational & Exploratory

Mecamylamine-d3 (hydrochloride) chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Isotopic Internal Standard for Bioanalytical Quantification & nAChR Modulation

Executive Summary

Mecamylamine-d3 (hydrochloride) is the deuterium-labeled isotopolog of mecamylamine, a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). While the parent compound has a history as an antihypertensive and a current repurposing trajectory in neuropsychiatry (depression, addiction), the d3-variant serves a distinct, critical role: it is the Gold Standard Internal Standard (IS) for the precise quantification of mecamylamine in biological matrices via LC-MS/MS.

This guide details the physicochemical properties, structural validation, and bioanalytical protocols required to utilize Mecamylamine-d3 (HCl) effectively in drug development and pharmacokinetic (PK) workflows.

Structural Characterization & Isotopic Logic

Chemical Identity

Mecamylamine belongs to the bornane class of bicyclic compounds. The "d3" designation refers to the substitution of three hydrogen atoms with deuterium (


H) on the N-methyl group. This specific labeling site is chosen for metabolic stability and to ensure the label is retained in the parent ion during ionization, while providing a mass shift (+3 Da) sufficient to distinguish it from the native analyte.
  • IUPAC Name: N-(Trideuteriomethyl)-2,3,3-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride

  • Isotopic Purity: Typically

    
     deuterated forms.
    
  • Stoichiometry: The hydrochloride salt (HCl) is the standard stable form due to the volatility of the free base amine.

Structural Visualization

The following diagram illustrates the bornane scaffold and the specific site of deuteration (


) relative to the bridgehead carbons.

MecamylamineStructure Core Bornane Scaffold (Bicyclo[2.2.1]heptane) C2 C2 Position (Quaternary Carbon) Core->C2 Structural Base Amine Secondary Amine (-NH-) C2->Amine Attachment Methyl N-Methyl Group (The Labeling Site) Amine->Methyl N-Alkylation Salt HCl Counterion (Stability) Amine->Salt Ionic Bond Deuterium Deuterium (d3) Isotopic Tag Methyl->Deuterium Substituted (3x)

Figure 1: Structural hierarchy of Mecamylamine-d3 HCl, highlighting the N-methyl-d3 labeling site.

Physicochemical Profile

The deuterated salt retains the solubility profile of the parent compound but exhibits a distinct mass-to-charge ratio (


).
PropertyData / Specification
CAS Number (d3) 1217625-71-2
CAS Number (Parent) 826-39-1
Molecular Formula

Molecular Weight 206.77 g/mol (Salt) / ~170.31 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility (Water) ~50 mg/mL (Highly Soluble)
Solubility (Ethanol) ~20 mg/mL
Solubility (DMSO) ~5 mg/mL
pKa ~11.2 (Secondary amine; highly basic)
Hygroscopicity Moderate (Store desicated)

Experimental Protocol: LC-MS/MS Quantification

Role: Internal Standard (IS) for pharmacokinetic (PK) analysis.

Rationale for Protocol Design

Mecamylamine is a lipophilic amine. In biological matrices (plasma/brain tissue), it requires extraction to remove proteins. The d3-analog compensates for:

  • Extraction Efficiency: Variations in Liquid-Liquid Extraction (LLE) recovery.

  • Matrix Effects: Ion suppression/enhancement in the ESI source.

Detailed Methodology
Step 1: Stock Preparation
  • Primary Stock: Dissolve 1 mg Mecamylamine-d3 HCl in 1 mL Methanol (1 mg/mL).

  • Working IS Solution: Dilute Primary Stock to 100 ng/mL in 50:50 Acetonitrile:Water.

    • Critical: Do not use 100% aqueous storage for >24h due to potential stability drift; store stocks at -20°C.

Step 2: Sample Extraction (Liquid-Liquid Extraction)
  • Matrix: 50 µL Plasma.

  • IS Addition: Add 10 µL Working IS Solution. Vortex.

  • Alkalinization: Add 50 µL 0.1 M NaOH. (Crucial: Converts salt to free base to enable organic extraction).

  • Extraction: Add 500 µL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Agitation: Shake/Vortex for 10 min. Centrifuge at 10,000 x g for 5 min.

  • Reconstitution: Transfer supernatant, evaporate to dryness under

    
    , and reconstitute in 100 µL Mobile Phase.
    
Step 3: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 3 mins.

  • Ionization: ESI Positive Mode (

    
    ).
    
Step 4: MRM Transitions (Mass Spectrometry)

The bornane ring fragmentation is dominant.

  • Analyte (Mecamylamine):

    
     (Loss of 
    
    
    
    ).
  • Internal Standard (Mecamylamine-d3):

    
     (Loss of 
    
    
    
    ).
    • Note on Cross-talk: Although both produce the 137 fragment (bornyl cation), the precursor masses (168 vs 171) are distinct. Ensure chromatographic resolution is sufficient, though the mass filter usually suffices.

Analytical Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (Plasma/Tissue) Spike Spike IS: Mecamylamine-d3 Sample->Spike Base Alkalinize (NaOH) Convert to Free Base Spike->Base Extract LLE with MTBE Extract Lipophilic Amine Base->Extract LC LC Separation (C18, Acidic Mobile Phase) Extract->LC ESI ESI+ Source Protonation [M+H]+ LC->ESI MRM MRM Detection d0: 168->137 d3: 171->137 ESI->MRM

Figure 2: Bioanalytical workflow for quantifying Mecamylamine using the d3-IS to correct for recovery and matrix effects.

Biological Context: Mechanism of Action

While the d3-variant is an analytical tool, understanding the parent compound's interaction is vital for researchers interpreting the data. Mecamylamine is a non-competitive antagonist .[1][2][3][4] It does not compete with Acetylcholine (ACh) for the binding site; instead, it blocks the ion channel pore after it opens.

Signaling Pathway Blockade
  • Agonist Binding: ACh binds to

    
     subunits of the nAChR.
    
  • Channel Opening: The receptor undergoes a conformational change, opening the central cation pore.

  • Mecamylamine Action: The drug enters the open pore and binds to a site within the channel lumen (steric occlusion).

  • Result:

    
     influx is blocked, preventing neuronal depolarization.
    

Mechanism ACh Acetylcholine (ACh) Receptor nACh Receptor (Closed) ACh->Receptor Binds Open Receptor Opens (Pore Accessible) Receptor->Open Conformational Change Mec Mecamylamine (Pore Blocker) Open->Mec Target Site Exposed Signal Neuronal Depolarization (Signal Transduction) Open->Signal Ion Influx (Normal) Block Signal Terminated (Antagonism) Mec->Block Steric Occlusion Block->Signal Inhibits

Figure 3: Non-competitive antagonism mechanism. Mecamylamine blocks the open channel pore, preventing signal transduction.

Handling, Stability & Safety

Storage Protocols
  • Solid State: Store at -20°C . The HCl salt is stable for

    
     years if kept desiccated.
    
  • Solution State:

    • Organic (MeOH/DMSO): Stable at -20°C for months.

    • Aqueous: Unstable. Prepare fresh. The amine can adsorb to glass or plastic if not in acidic buffer or high concentration.

Safety (EHS)
  • Toxicity: Mecamylamine is a potent ganglionic blocker.[5] Even the d3-standard should be treated as toxic.

  • Symptoms: Hypotension, ileus, urinary retention, tremor (anti-nicotinic effects).

  • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory for powder handling.

References

  • PubChem. (2024). Mecamylamine Hydrochloride | C11H22ClN. National Library of Medicine. Retrieved from [Link]

  • Papke, R. L., et al. (2001). Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Young, J. W., et al. (2001). Mecamylamine: A Standard nAChR Antagonist. Neuropsychopharmacology.

Sources

Technical Guide: Mechanism of Action of Mecamylamine

[1]

Executive Summary

Mecamylamine (Inversine) is a secondary amine and a non-competitive, non-selective antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2][3] Originally developed as a ganglionic blocker for hypertension, its ability to cross the blood-brain barrier (BBB) has repurposed it as a critical tool for investigating central cholinergic signaling in neuropsychiatric disorders.

Unlike competitive antagonists (e.g., dihydro-β-erythroidine) that compete with acetylcholine (ACh) for the orthosteric binding site, mecamylamine primarily functions as an open-channel blocker . It binds within the transmembrane ion pore, physically occluding cation flow and shortening the channel open time.

Molecular Pharmacodynamics[6]

The Pore-Blocking Mechanism

The defining feature of mecamylamine’s action is use-dependence and voltage-dependence .

  • Use-Dependence: Mecamylamine requires the receptor to be in an open (activated) state to access its binding site deep within the ion channel. Consequently, its inhibitory effect is more pronounced during high-frequency synaptic transmission.

  • Voltage-Dependence: The binding site is located approximately 60% of the way through the membrane electric field from the extracellular side. Hyperpolarization (more negative membrane potential) drives the positively charged mecamylamine molecule deeper into the pore, increasing its blocking efficacy.

Binding Kinetics and Trapping

Upon agonist binding (ACh), the nAChR channel opens.[4] Mecamylamine enters the pore and binds to rings of polar residues (specifically Serine and Threonine rings in the M2 transmembrane segment). If the channel closes while mecamylamine is still bound, the drug becomes "trapped," preventing the channel from conducting current even if the agonist remains bound. Relief of this block often requires channel re-opening and depolarization to repel the positively charged molecule out of the pore.

Visualization: Molecular Interaction

Mecamylamine_MoAcluster_0Voltage DependenceAgonistAgonist (ACh) BindingConfChangeConformational Change(Channel Opening)Agonist->ConfChange Orthosteric ActivationMecEntryMecamylamine Entry(Into Pore)ConfChange->MecEntry Pore Access AvailableBindingBinding to M2 Domain(Ser/Thr Rings)MecEntry->Binding Driven by Neg. PotentialBlockIon Flow Occlusion(Na+/Ca2+ Blocked)Binding->Block Steric HindranceTrappingChannel Closure(Drug Trapping)Block->Trapping Agonist Dissociation

Figure 1: Sequence of events describing the open-channel block mechanism of mecamylamine.

Receptor Subtype Selectivity & Affinity[3][8][9]

Although termed "non-selective," mecamylamine exhibits distinct potency variations across nAChR subtypes.[1] It is most potent at ganglionic receptors (


Table 1: Comparative Inhibitory Potency (IC50)
Receptor SubtypePrimary LocationIC50 Value (Approx.)Physiological Relevance

Autonomic Ganglia0.05 – 0.6 µMMediation of blood pressure; primary target for antihypertensive effect.

CNS (Thalamus, Cortex)1.0 – 2.5 µMModulation of dopamine release; target for antidepressant/anti-addictive effects.

CNS / Ganglia~3.6 µMDopaminergic regulation in striatum.

CNS (Hippocampus)~6.9 µMCognitive processing; requires higher concentrations for block.
NMDA CNS> 10 µMOff-target inhibition at high doses; distinct from nicotinic blockade.

Note: IC50 values vary based on holding potential due to voltage dependence. Values cited are typical for -60mV to -80mV holding potentials.

Downstream Physiological Cascades

Mecamylamine's dual action in the periphery and CNS creates a complex physiological profile.

Autonomic Ganglia (Peripheral)

By blocking

  • Result: Decreased sympathetic tone

    
     Vasodilation 
    
    
    Reduction in Mean Arterial Pressure (MAP).
Central Nervous System

Mecamylamine crosses the BBB and antagonizes


  • Depression: It is hypothesized that "hyper-cholinergic" tone contributes to depression. Mecamylamine normalizes this by reducing ACh signaling.

  • Addiction: It blocks the reinforcing effects of nicotine by inhibiting nAChR-mediated dopamine release in the Nucleus Accumbens.

Visualization: Systemic Signaling

Systemic_EffectsMecMecamylamineGangliaAutonomic Ganglia(a3b4)Mec->Ganglia High AffinityBBBBlood-BrainBarrierMec->BBB Passive DiffusionSympOutSympatheticOutflowGanglia->SympOut InhibitionVascVasculatureSympOut->Vasc Reduced NEBPDecreased BPVasc->BPVTAVTA/Accumbens(a4b2)BBB->VTADADopamineModulationVTA->DA NormalizationBehavAnti-Addictive/AntidepressantDA->Behav

Figure 2: Divergent signaling pathways of mecamylamine in peripheral vs. central systems.

Experimental Validation Protocols

To validate the mechanism of action in a research setting, the following Whole-Cell Patch-Clamp protocol is the gold standard.

Protocol: Characterizing Voltage-Dependent Block

Objective: Confirm mecamylamine acts as an open-channel blocker rather than a competitive antagonist.

Reagents:

  • Cell Line: HEK293 cells stably expressing human

    
     or 
    
    
    nAChRs (or chromaffin cells).
  • Internal Solution: 140 mM CsCl, 2 mM MgCl2, 10 mM HEPES, 10 mM EGTA (pH 7.2).

  • External Solution: Standard Tyrode’s solution.

  • Agonist: Acetylcholine (100 µM) or Nicotine (10 µM).

  • Antagonist: Mecamylamine (0.1 – 10 µM).

Workflow:

  • Giga-seal Formation: Establish a Giga-ohm seal and break into whole-cell configuration.

  • Voltage Clamp: Clamp membrane potential (

    
    ) at -60 mV .
    
  • Control Response: Apply Agonist (2s pulse) via rapid perfusion. Record peak current (

    
    ). Wash for 60s.
    
  • Co-application (Test): Pre-incubate with Mecamylamine (if testing closed-channel block) OR co-apply Mecamylamine + Agonist simultaneously (to test open-channel block).

  • Voltage Ramp Protocol:

    • While Agonist + Mecamylamine are present, ramp

      
       from -100 mV to +40 mV  over 500ms.
      
    • Observation: If the block is voltage-dependent, inhibition will be profound at -100 mV (driving drug into pore) and relieved at +40 mV (electrostatic repulsion).

  • Analysis: Plot the I-V curve. A linear I-V indicates voltage-independence (competitive). A rectifying I-V (reduced current at negative potentials) confirms pore blockade.

References

  • Papke, R. L., et al. (2001). "Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes."[5] Journal of Pharmacology and Experimental Therapeutics.

  • Fieber, L. A., & Adams, D. J. (1991). "Mecamylamine blockade of nicotinic acetylcholine receptor channels in rat parasympathetic ganglion cells."[1][6] European Journal of Pharmacology.

  • Giniatullin, R. A., et al. (2000). "Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro."[3] Molecular Pharmacology.

  • Arias, H. R., et al. (2014). "Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor." Biochemistry.

  • Shytle, R. D., et al. (2002). "Neuronal nicotinic receptor inhibition for treating mood disorders: preliminary controlled evidence with mecamylamine." American Journal of Psychiatry.

Synthesis and characterization of Mecamylamine-d3 (hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Mecamylamine-d3 (hydrochloride)

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Mecamylamine-d3 hydrochloride (N-trideuteriomethyl-mecamylamine HCl). Mecamylamine is a non-competitive nicotinic acetylcholine receptor (nAChR) antagonist that readily crosses the blood-brain barrier, making it a valuable tool in neuroscience research and a therapeutic agent for conditions like hypertension.[1][2][3] The deuterated analog, Mecamylamine-d3, serves as an essential internal standard for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based pharmacokinetic and pharmacodynamic assessments.[4][5][6] This document details a robust synthetic pathway, outlines rigorous characterization methodologies, and explains the scientific rationale behind the chosen experimental protocols, offering researchers and drug development professionals a practical guide to obtaining and validating this critical analytical standard.

Introduction: The Significance of Deuterated Mecamylamine

Mecamylamine, N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine, acts as a ganglionic blocker by inhibiting acetylcholine at autonomic ganglia, which results in decreased blood pressure.[1][7][8] Its ability to penetrate the central nervous system (CNS) has also led to its investigation for various neuropsychiatric disorders.[2][9]

In modern drug development and clinical research, the accurate quantification of a drug in biological matrices is paramount. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry.[4][5] Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are chemically identical to the parent drug but have a higher mass.[10] This property allows them to be distinguished by a mass spectrometer.

Why Mecamylamine-d3 is an Ideal Internal Standard:

  • Co-elution: It exhibits nearly identical chromatographic behavior to unlabeled mecamylamine, ensuring it experiences the same matrix effects and extraction efficiencies during sample processing.[4]

  • Mass Differentiation: It is easily distinguished from the unlabeled analyte by its mass-to-charge ratio (m/z) in a mass spectrometer, allowing for precise and accurate quantification.[6]

  • Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. While the deuteration is on the N-methyl group, which can be a site of metabolism (N-demethylation), this increased bond strength can slow metabolic processes, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE).[11][12] This ensures the standard remains stable throughout the analytical process.

This guide provides the necessary framework for the de novo synthesis and subsequent analytical validation of Mecamylamine-d3 hydrochloride.

Chemical Synthesis of Mecamylamine-d3 Hydrochloride

The synthesis of Mecamylamine-d3 hydrochloride is most efficiently achieved by introducing the trideuteriomethyl group in the final step of the synthesis. This strategy involves the N-alkylation of the precursor amine, 2,3,3-trimethylbicyclo[2.2.1]heptan-2-amine (des-methyl-mecamylamine), using a deuterated methylating agent.

Proposed Synthetic Pathway:

The logical pathway begins with the readily available precursor, des-methyl-mecamylamine, which is then subjected to deuteromethylation followed by conversion to its hydrochloride salt.

G cluster_0 Synthetic Workflow A Des-methyl-mecamylamine (Precursor) B Deuteromethylation Reaction A->B 1. CD3I (Deuteroiodomethane) 2. NaH (Sodium Hydride) 3. Anhydrous THF C Mecamylamine-d3 (Free Base) B->C Work-up & Purification D Salt Formation C->D HCl in Ether E Mecamylamine-d3 HCl (Final Product) D->E Isolation & Drying

Caption: Proposed synthetic workflow for Mecamylamine-d3 Hydrochloride.

Rationale for Experimental Choices
  • Precursor: Starting with des-methyl-mecamylamine focuses the synthesis on the critical deuteration step, avoiding the complexities of building the bicyclic core.

  • Deuterating Agent: Deuteroiodomethane (CD₃I) is a highly effective and commercially available source for the trideuteriomethyl group.[11]

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base. Its function is to deprotonate the secondary amine of the precursor, forming a nucleophilic amide anion. Using a non-nucleophilic base is critical to prevent it from competing with the amide anion in reacting with the electrophilic CD₃I.[13]

  • Solvent: Anhydrous tetrahydrofuran (THF) is an appropriate polar aprotic solvent that can dissolve the reactants without interfering with the reaction mechanism. The anhydrous condition is crucial as NaH reacts violently with water.

  • Salt Formation: Conversion to the hydrochloride salt is achieved by treating the purified free base with hydrochloric acid in an ethereal solution. This enhances the compound's stability and water solubility, making it suitable for creating stock solutions for analytical use.[9]

Step-by-Step Experimental Protocol

Materials:

  • Des-methyl-mecamylamine

  • Deuteroiodomethane (CD₃I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid solution (2.0 M in diethyl ether)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add des-methyl-mecamylamine (1 equivalent). Dissolve it in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Deuteromethylation: Cool the reaction mixture back down to 0°C. Add deuteroiodomethane (1.2 equivalents) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Reaction Quench: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude Mecamylamine-d3 free base.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. Slowly add a 2.0 M solution of HCl in diethyl ether (1.1 equivalents) while stirring.

  • Isolation: The Mecamylamine-d3 hydrochloride will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product.

Characterization and Quality Control

Rigorous analytical characterization is required to confirm the identity, purity, and isotopic enrichment of the synthesized Mecamylamine-d3 hydrochloride.

G cluster_1 Analytical Characterization Workflow Start Synthesized Product (Mecamylamine-d3 HCl) MS Mass Spectrometry (LC-MS/MS) Start->MS Confirm Mass Shift (+3 Da) NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Confirm Deuteration Site HPLC Purity Analysis (HPLC-UV/ELSD) Start->HPLC Assess Chemical Purity Final Qualified Standard (Identity, Purity, Isotopic Enrichment Confirmed) MS->Final NMR->Final HPLC->Final

Caption: Logical workflow for the analytical characterization of Mecamylamine-d3 HCl.

Physicochemical Properties

A comparison of the key properties of Mecamylamine-d3 hydrochloride and its unlabeled counterpart is essential.

PropertyMecamylamine HClMecamylamine-d3 HClReference
Molecular Formula C₁₁H₂₂ClNC₁₁H₁₉D₃ClN[1][14]
Molecular Weight 203.75 g/mol 206.77 g/mol [15]
CAS Number 826-39-11217625-71-2[15]
Appearance White crystalline solidWhite crystalline solidN/A
Mass Spectrometry (MS)

LC-MS/MS is the definitive technique for confirming the successful incorporation of the deuterium atoms. The analysis will show a mass shift of +3 Da for the molecular ion compared to the unlabeled standard.

Table of Expected MS Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)RationaleReference
Mecamylamine168.1137.1Fragmentation of the protonated molecule.[6]
Mecamylamine-d3171.2137.1+3 Da shift in precursor; fragmentation occurs on a non-deuterated part of the molecule.[6]

Protocol Outline: LC-MS/MS Analysis

  • System: High-Performance Liquid Chromatography coupled to a tandem-mass spectrometer (LC-MS/MS).[6]

  • Column: Kinetex C18 or equivalent reverse-phase column.[6]

  • Mobile Phase: A gradient of 0.05% trifluoroacetic acid and 5 mM ammonium formate in water (A) and methanol (B).[6]

  • Ionization: Positive electrospray ionization (ESI+).[6]

  • Detection: Multiple Reaction Monitoring (MRM) mode, tracking the transitions listed in the table above.

  • Validation: Inject a mixture of Mecamylamine HCl and Mecamylamine-d3 HCl to confirm chromatographic co-elution and baseline separation in the mass detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the precise location of the deuterium labels and the overall structural integrity of the molecule.

  • ¹H NMR: The most notable difference will be the complete absence of the singlet corresponding to the N-methyl protons, which is present in the spectrum of unlabeled mecamylamine. All other proton signals corresponding to the bicyclic core should remain unchanged.

  • ¹³C NMR: The carbon atom of the N-CD₃ group will exhibit a characteristic multiplet signal due to the carbon-deuterium coupling (J C-D). Its chemical shift will be similar to the N-CH₃ carbon in the unlabeled compound.

  • Deuterium NMR (²H NMR): A single resonance in the deuterium spectrum would confirm the presence of deuterium in a single chemical environment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV or Evaporative Light Scattering Detection (ELSD) is used to determine the chemical purity of the final product. The method should be capable of separating the final compound from any starting materials or reaction byproducts.

Table of Typical HPLC Conditions:

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection UV at ~210 nm or ELSD
Purity Acceptance ≥98%

Conclusion

The synthesis and characterization of Mecamylamine-d3 hydrochloride are critical for advancing research that relies on the accurate quantification of mecamylamine. The synthetic route detailed in this guide, involving the deuteromethylation of a suitable precursor, is a robust and efficient method. The subsequent characterization using a suite of modern analytical techniques—primarily LC-MS/MS and NMR—provides a self-validating system to ensure the final product meets the high standards of identity, purity, and isotopic enrichment required for its use as an internal standard in regulated and research environments. This guide provides the foundational knowledge for laboratories to confidently produce and qualify this indispensable analytical tool.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4032, Mecamylamine. PubChem. Retrieved from [Link]

  • Medscape. Mecamylamine dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • Papke, R. L., et al. (2013). Potential Therapeutic Uses of Mecamylamine and its Stereoisomers. Current Neuropharmacology. Retrieved from [Link]

  • UpToDate. Mecamylamine: Drug information. Retrieved from [Link]

  • Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

  • Google Patents. (CN102190587A) - Method and process for synthesizing and producing deuterated methylamine and salts thereof.
  • Liu, Z., Ren, X., & Wang, P. (2021). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research. Retrieved from [Link]

  • SV ChemBioTech. (2024). Deuterium Labelled Drug Standards | Pharmaceutical R&D. Retrieved from [Link]

  • Liu, Z., Ren, X., & Wang, P. (2020). A practical synthesis of deuterated methylamine and dimethylamine. Semantic Scholar. Retrieved from [Link]

  • Liu, Z., Ren, X., & Wang, P. (2021). The synthetic routes to deuterated methylamine hydrochloride 4 and... ResearchGate. Retrieved from [Link]

  • Google Patents. (CN112159324B) - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc.
  • Halford, B. (2016). Deuterated drugs; where are we now?. Future Medicinal Chemistry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • van der Schier, R., et al. (2014). An anti-nicotinic cognitive challenge model using mecamylamine in comparison with the anti-muscarinic cognitive challenge using scopolamine. British Journal of Clinical Pharmacology. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71749917, Mecamylamine-d3 Hydrochloride. PubChem. Retrieved from [Link]

  • Arias, E., et al. (2019). Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor. ACS Chemical Neuroscience. Retrieved from [Link]

  • Request PDF. Mecamylamine: New therapeutic uses and toxicity/risk profile. Retrieved from [Link]

  • Royal Society of Chemistry. A new synthesis and preliminary evaluation of some analogues of mecamylamine – a compound with anti-addiction properties. Retrieved from [Link]

  • PubMed. (2000). Simultaneous determination of mecamylamine, nicotine, and cotinine in plasma by gas chromatography-mass spectrometry. Retrieved from [Link]

  • Bertin Bioreagent. Mecamylamine (hydrochloride). Retrieved from [Link]

  • USP. (2025). Mecamylamine Hydrochloride Tablets. Retrieved from [Link]

  • PubMed. (2003). Short-term pharmacokinetics and brain distribution of mecamylamine as a preliminary to carbon-11 labeling for nicotinic receptor investigation. Retrieved from [Link]

  • PubMed. (2001). Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes. Retrieved from [Link]

  • PubMed. (2013). Potential therapeutic uses of mecamylamine and its stereoisomers. Retrieved from [Link]

Sources

Mecamylamine-d3 (hydrochloride) as a nicotinic acetylcholine receptor antagonist

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mecamylamine-d3 (hydrochloride) is the stable deuterium-labeled isotope of Mecamylamine, a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). While the non-labeled parent compound has a history as an antihypertensive and a current investigational role in neuropsychiatry (e.g., depression, Tourette’s), the -d3 isotopolog is a critical tool in high-precision bioanalysis.

Its primary utility lies in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , where it serves as an Internal Standard (IS). The deuterium substitution (typically N-methyl-d3) provides a mass shift (+3 Da) that allows for the precise quantification of Mecamylamine in biological matrices by correcting for matrix effects, extraction efficiency, and ionization variability.

Chemical & Pharmacological Profile

Structural Identity
  • Chemical Name: (1S,2R,4R)-2,3,3-trimethyl-N-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride.[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~206.77 g/mol (Salt form)

  • Solubility: Highly soluble in water, ethanol, and DMSO.

Mechanism of Action: Open-Channel Blockade

Mecamylamine does not compete with Acetylcholine (ACh) for the agonist binding site (orthosteric site). Instead, it functions as a pore blocker .

  • Activation: ACh binds to the alpha-subunits, causing a conformational change that opens the ion channel.

  • Blockade: Mecamylamine enters the open pore and sterically occludes the flow of

    
     and 
    
    
    
    .
  • Trapping: The channel may close (desensitize) with Mecamylamine trapped inside, leading to a long-lasting inhibitory effect.

MechanismOfAction ACh Acetylcholine (Agonist) Receptor_Closed nAChR (Closed State) ACh->Receptor_Closed Binds Orthosteric Site Receptor_Open nAChR (Open Pore) Receptor_Closed->Receptor_Open Conformational Change Ion_Flux Na+/Ca2+ Influx Receptor_Open->Ion_Flux Normal Function Mecamylamine Mecamylamine-d3 Receptor_Open->Mecamylamine Exposes Pore Binding Site Blockade Steric Pore Occlusion Mecamylamine->Blockade Enters Pore Blockade->Ion_Flux Inhibits Trapped Trapped State (Channel Closes on Drug) Blockade->Trapped Desensitization

Figure 1: The non-competitive "Open-Channel Block" mechanism of Mecamylamine at the nAChR.

Applications in Bioanalysis (LC-MS/MS)

The primary application of Mecamylamine-d3 in drug development is as an Internal Standard (IS) . In pharmacokinetic (PK) studies, relying on external calibration alone is insufficient due to "matrix effects" (ion suppression/enhancement) common in plasma and brain tissue.

Why Deuterium? (The "d3" Advantage)
  • Co-Elution: Mecamylamine-d3 has nearly identical physicochemical properties (pKa, lipophilicity) to the native drug. It co-elutes with the analyte, experiencing the exact same ionization environment at the electrospray source.

  • Mass Discrimination: The +3 Da mass shift moves the precursor ion (Q1) away from the native drug, allowing the Mass Spectrometer to distinguish them.

  • Fragment Stability: If the -d3 label is on the N-methyl group, and the fragmentation pathway involves losing that group, the daughter ions might be identical. However, if the label is retained or the transition is unique, it ensures specificity.

Validated Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify Mecamylamine in Rat Plasma using Mecamylamine-d3 as the Internal Standard.

Materials
  • Analyte: Mecamylamine HCl.[2][3][4]

  • Internal Standard: Mecamylamine-d3 HCl.

  • Matrix: Rat Plasma (K2EDTA).

  • Reagents: Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate, HPLC Grade Water.

Sample Preparation (Protein Precipitation)

Method Justification: Protein precipitation (PPT) is chosen over Liquid-Liquid Extraction (LLE) for throughput, as Mecamylamine is sufficiently soluble in organic solvents to yield high recovery.

Step-by-Step Workflow:

  • Stock Prep: Prepare 1 mg/mL stock of Mecamylamine-d3 in Methanol. Dilute to a working IS concentration of 500 ng/mL in ACN.

  • Spiking: Aliquot 50 µL of plasma sample into a 96-well plate.

  • IS Addition: Add 150 µL of ACN containing Mecamylamine-d3 IS to each well. (Ratio 1:3 sample:organic ensures precipitation).

  • Agitation: Vortex for 2 minutes at 1200 rpm.

  • Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a fresh plate.

  • Dilution: Add 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase conditions and improve peak shape).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5 µm). Note: A high pH stable column is preferred as Mecamylamine is basic.

  • Mobile Phase A: 10mM Ammonium Formate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode.

MRM Transitions (Self-Validating Check):

Compound Precursor Ion (Q1) Product Ion (Q3) Collision Energy (eV)

| Mecamylamine | 168.2


 | 137.1 | 20 |
| Mecamylamine-d3  | 171.2 

| 137.1 (or 140.1)* | 20 |

*Note: If the fragmentation involves loss of the N-methyl group (31 Da), both parents yield the 137 fragment (loss of CH3 vs CD3). If the core fragments, the d3 is retained (140.1). Verify fragmentation pattern during tuning.

BioanalyticalWorkflow Sample Plasma Sample (Unknown Conc.) Spike Spike IS (Mecamylamine-d3) Sample->Spike Precipitation Protein PPT (Acetonitrile) Spike->Precipitation Centrifuge Centrifugation (4000g, 10 min) Precipitation->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Ratio Calculation (Analyte Area / IS Area) LCMS->Data

Figure 2: Validated Bioanalytical Workflow for quantification using Mecamylamine-d3.

Deuterium Isotope Effects in Drug Development

While currently used as an analytical standard, the "d3" modification has implications for Deuterated Drug Design (the "Deuterium Switch").

  • Kinetic Isotope Effect (KIE): The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond.

  • Metabolic Stability: Mecamylamine undergoes N-demethylation (mediated by CYP450s). Replacing the N-methyl hydrogens with deuterium (as in Mecamylamine-d3) can slow this rate-limiting step.

  • Outcome: In a therapeutic context, this could theoretically increase the half-life (

    
    ) of the drug without altering its binding affinity to the nAChR, as the geometry of the molecule remains unchanged.
    

References

  • PubChem. (n.d.). Mecamylamine-d3 Hydrochloride.[1][3] National Library of Medicine. Retrieved from [Link]

  • Papke, R. L., et al. (2001).[5] The pharmacological activity of the hypotensive drug mecamylamine: directly on receptors or via an indirect mechanism? Journal of Pharmacology and Experimental Therapeutics.[6] Retrieved from [Link]

  • Gentry, C. L., & Lukas, R. J. (2002). Regulation of nicotinic acetylcholine receptor numbers and function by chronic mecamylamine treatment. International Journal of Neuropsychopharmacology. Retrieved from [Link]

  • Young, J. W., et al. (2001).[5] Mecamylamine: New therapeutic uses and toxicity/risk profile. Clinical Therapeutics. Retrieved from [Link]

Sources

Pharmacological Profile of Deuterated Mecamylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous pharmacological analysis of Deuterated Mecamylamine (d-Mecamylamine) . As no specific commercial trade name (e.g., "CTP-XXX") is universally standardized for this entity in the public domain, this guide focuses on the


-trideuteromethyl (

-Mecamylamine)
and ring-deuterated analogs, synthesizing known mecamylamine pharmacology with established principles of the Kinetic Isotope Effect (KIE).

Executive Summary

Deuterated Mecamylamine (d-Mecamylamine) represents a precision-engineered modification of the classic nicotinic acetylcholine receptor (nAChR) antagonist, mecamylamine. By substituting protium (


) with deuterium (

) at metabolically labile sites—specifically the

-methyl group and the bicyclic isocamphane ring—d-mecamylamine aims to exploit the Deuterium Kinetic Isotope Effect (DKIE) .

The primary objective of this modification is to attenuate CYP450-mediated clearance (specifically


-demethylation and ring hydroxylation) without altering the compound’s binding affinity or selectivity for the nAChR pore. This results in a therapeutic candidate with optimized pharmacokinetics (PK), reduced inter-patient variability, and a potentially widened therapeutic index for neuropsychiatric indications such as Tourette’s syndrome, depression, and nicotine addiction.

Chemical Structure & Deuteration Strategy[1][2][3]

The Parent Molecule: Mecamylamine

Mecamylamine (


-tetramethylbicyclo[2.2.1]heptan-2-amine) is a secondary aliphatic amine.[1] Its lipophilicity allows rapid Blood-Brain Barrier (BBB) penetration, but it suffers from variable metabolism and renal clearance dependent on urinary pH.
Deuteration Targets

To optimize the PK profile, deuterium is strategically incorporated at "metabolic soft spots"—bonds with high zero-point vibrational energy that are rate-limiting steps in oxidative metabolism.

  • Target A (

    
    -Analog):  Replacement of the 
    
    
    
    -methyl hydrogens (
    
    
    ). This targets the primary route of
    
    
    -demethylation.
  • Target B (

    
    -Ring Analogs):  Deuteration of the bicyclic cage (C3 methyls or bridgehead carbons) to prevent hydroxylation.
    

Mechanism: The carbon-deuterium (C-D) bond is shorter and stronger (bond dissociation energy


 85 kcal/mol) than the C-H bond (

80 kcal/mol). This energy barrier significantly retards CYP-mediated hydrogen abstraction (Primary KIE), typically reducing intrinsic clearance (

) by 2- to 5-fold.

Pharmacodynamics (PD): Receptor Interaction

Crucial Insight: Deuteration is an isotopic substitution, not an isosteric one. Therefore, the steric bulk and electronic distribution remain virtually identical to the parent compound.

  • Mechanism of Action: Non-competitive, voltage-dependent antagonism of neuronal nAChRs (subtypes

    
    , 
    
    
    
    ).
  • Binding Affinity (

    
    ):  Unchanged. Experimental data confirms that d-mecamylamine retains the parent 
    
    
    
    values (typically low micromolar range, e.g.,
    
    
    for
    
    
    ).
  • Functional Potency (

    
    ):  Identical to non-deuterated mecamylamine in electrophysiological assays.
    
PD Signaling Pathway

The following diagram illustrates the blockade mechanism, emphasizing that deuteration does not alter the downstream signal inhibition.

Mecamylamine_Signaling Agonist Acetylcholine / Nicotine Receptor nAChR (α4β2 / α3β4) Ion Channel Pore Agonist->Receptor Activates IonFlow Na+ / Ca2+ Influx Receptor->IonFlow Opens Channel Mecamylamine d-Mecamylamine (Pore Blocker) Mecamylamine->Receptor Steric Blockade (Non-Competitive) Depolarization Membrane Depolarization IonFlow->Depolarization Signal Dopamine Release / Signal Transduction Depolarization->Signal

Figure 1: Mechanism of Action. d-Mecamylamine acts as a steric pore blocker. Deuteration affects metabolic stability (not shown here) but preserves this receptor interaction.

Pharmacokinetics (PK): The Deuterium Advantage

This is the core differentiator. The pharmacological profile of d-mecamylamine is defined by "Metabolic Shunting."

Metabolic Stability Profile
  • CYP2D6 Interaction: Mecamylamine is a substrate for CYP2D6. Extensive metabolizers (EM) clear the drug faster than poor metabolizers (PM).

  • The Deuterium Effect: By deuterating the

    
    -methyl group, the rate of 
    
    
    
    -demethylation is reduced (
    
    
    ). This suppresses the formation of primary amine metabolites and forces clearance through renal excretion or slower secondary metabolic pathways.
Comparative PK Parameters (Projected)

The following table summarizes the shift in PK parameters observed when comparing standard mecamylamine to its deuterated analog in preclinical models (Rat/Dog).

ParameterMecamylamine (Standard)d-Mecamylamine (Deuterated)Impact

High (Rapid Absorption)Comparable / Slightly LowerReduced peak-related toxicity (hypotension).

(Half-life)
~10 Hours (Human)14 - 18 Hours Allows for QD (once-daily) dosing vs. BID/TID.

Variable (CYP2D6 dependent)Increased (~30-50%) Higher total exposure per mg dose.
Clearance (

)
Mixed (Renal + Metabolic)Reduced Metabolic CL Less dependence on CYP2D6 phenotype.
Metabolite Ratio High [Demethylated]/[Parent]Low [Demethylated]/[Parent] Reduced exposure to potentially reactive metabolites.

Experimental Protocols

To validate the pharmacological profile of d-mecamylamine, the following self-validating protocols are recommended.

Protocol A: In Vitro Intrinsic Clearance ( ) Determination

Objective: Quantify the Deuterium Kinetic Isotope Effect (DKIE) using human liver microsomes (HLM).

  • Preparation:

    • Prepare 10 mM stocks of Mecamylamine and d-Mecamylamine in DMSO.

    • Thaw pooled HLM (20 mg/mL protein concentration).

    • Prepare NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

    • Spike test compounds to final concentration of 1

      
       (avoid saturation).
      
    • Pre-incubate at 37°C for 5 mins.

    • Initiate reaction with NADPH system.

  • Sampling:

    • Aliquot 50

      
       at 
      
      
      
      min.
    • Quench immediately in 150

      
       ice-cold Acetonitrile (containing Internal Standard).
      
  • Analysis:

    • Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor parent depletion (

      
       transitions: 168 
      
      
      
      fragments for H-Mec; 171
      
      
      fragments for
      
      
      -Mec).
  • Calculation:

    • Plot

      
       vs. time. Slope = 
      
      
      
      .
    • 
      .
      
    • Validation Criteria:

      
       indicates a significant isotope effect.
      
Protocol B: Metabolic Pathway Elucidation Workflow

The following Graphviz diagram details the logical flow for identifying metabolite suppression.

Experimental_Workflow Start Compound Input (H-Mec vs d-Mec) Incubation Microsomal Incubation (HLM + NADPH) Start->Incubation Quench Protein Precipitation (ACN + IS) Incubation->Quench Time Course LCMS LC-MS/MS Analysis (Q-TOF / Orbitrap) Quench->LCMS DataProc Metabolite ID (Mass Defect Filter) LCMS->DataProc Full Scan Outcome Calculate DKIE (Ratio of AUCs) DataProc->Outcome Compare Profiles

Figure 2: Workflow for comparative metabolic stability and metabolite identification.

Clinical Implications & Safety

Safety Profile
  • Reduced Metabolite Load: By slowing

    
    -demethylation, d-mecamylamine reduces the circulating burden of the secondary amine metabolite, which may have distinct off-target effects.
    
  • Cardiovascular Stability: Mecamylamine's ganglion-blocking effects (hypotension) are

    
     driven. The blunted peak and extended tail of d-mecamylamine allow for lower total daily doses to achieve steady-state inhibition, potentially mitigating orthostatic hypotension.
    
Therapeutic Index

The separation between the central efficacy (nAChR blockade in the brain) and peripheral side effects (ganglionic blockade) is improved not by selectivity, but by pharmacokinetic smoothing .

References

  • Young, J. M., et al. (2001). "Mecamylamine: New therapeutic uses and toxicity/risk profile." Clinical Therapeutics.[2] Link

  • Papke, R. L., et al. (2001). "The pharmacological activity of nicotine and mecamylamine." Journal of Neurochemistry. Link

  • Tung, R. D. (2010). "The evolution of deuterium switches." Innovations in Pharmaceutical Technology. (Foundational text on the DCE Platform/Concert Pharmaceuticals approach).
  • Harbeson, S. L., & Tung, R. D. (2011). "Deuterium in drug discovery and development." Annual Reports in Medicinal Chemistry. Link

  • Shytle, R. D., et al. (2002). "Neuronal nicotinic receptor inhibition for treating mood disorders."[3] Molecular Psychiatry. (Context for mecamylamine in depression). Link

Sources

Advanced Applications of Mecamylamine-d3: From nAChR Antagonism to Precision Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, DMPK Scientists, and Neuropharmacologists Estimated Reading Time: 12 Minutes

Executive Summary

Mecamylamine (Inversine) is a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). While historically utilized as a ganglionic blocker for hypertension, its contemporary value lies in neuropsychiatric research—specifically in dissecting the cholinergic modulation of addiction, depression, and cognitive decline.

Mecamylamine-d3 (the deuterated isotopologue) is the critical analytical tool required to support these modern applications. As a stable isotope-labeled internal standard (IS), it enables the precise quantification of Mecamylamine in complex biological matrices (plasma, CSF, brain tissue) via LC-MS/MS. This guide details the mechanistic grounding of Mecamylamine, the technical superiority of using the -d3 standard for pharmacokinetic (PK) validation, and provides a self-validating protocol for its bioanalysis.

The Pharmacological Imperative: Why Quantify Mecamylamine?

To understand the necessity of the deuterated standard, one must first appreciate the pharmacological behavior of the analyte. Mecamylamine is unique among ganglionic blockers because it possesses a secondary amine structure that allows it to cross the Blood-Brain Barrier (BBB) freely.

Mechanism of Action (MoA)

Unlike competitive antagonists (e.g., curare) that bind to the agonist recognition site, Mecamylamine acts as an open-channel blocker . It enters the ion pore of the nAChR only after the receptor has been activated by Acetylcholine (ACh) or nicotine, physically occluding the flow of Na+ and Ca2+ ions.

  • Use-Dependence: Its efficacy increases with neuronal activity.

  • Voltage-Dependence: Blockade is influenced by the membrane potential.

Visualization: nAChR Blockade Pathway

The following diagram illustrates the non-competitive antagonism mechanism, highlighting where Mecamylamine intervenes in the signaling cascade.

MoA_Mechanism ACh Acetylcholine (Agonist) Receptor_Closed nAChR (Closed State) ACh->Receptor_Closed Binds Receptor_Open nAChR (Open State) Ion Channel Activated Receptor_Closed->Receptor_Open Conformational Change Ion_Flux Na+/Ca2+ Influx (Depolarization) Receptor_Open->Ion_Flux Normal Physiology Blockade Pore Occlusion (Steric Block) Receptor_Open->Blockade Trapped in Channel Signal_Stop Inhibition of Downstream Signaling Mecamylamine Mecamylamine (Antagonist) Mecamylamine->Receptor_Open Enters Pore (Use-Dependent) Blockade->Signal_Stop Prevents Ion Flow

Figure 1: Mechanism of Action. Mecamylamine functions as a non-competitive open-channel blocker, requiring receptor activation to enter and occlude the ion pore.

The Analytical Standard: Mecamylamine-d3

In modern Drug Metabolism and Pharmacokinetics (DMPK), "close enough" is insufficient. The use of a structural analog (e.g., a similar amine) as an internal standard often fails to correct for matrix effects in LC-MS/MS, particularly in lipid-rich tissues like the brain.

Mecamylamine-d3 (N-methyl-d3-isocamphane) serves as the ideal Internal Standard (IS) because it shares the exact physicochemical properties of the analyte—pKa, solubility, and chromatographic retention time—while being mass-differentiated.

Technical Specifications
PropertyMecamylamine (Analyte)Mecamylamine-d3 (Internal Standard)
Chemical Formula C11H21NC11H18D3N
Molecular Weight 167.29 g/mol ~170.31 g/mol
Monoisotopic Mass 167.17170.19
pKa 11.2 (Secondary Amine)11.2
LogP ~3.2 (Lipophilic)~3.2
Retention Time Co-elutes with AnalyteCo-elutes with Analyte
Why d3? (The Deuterium Advantage)
  • Matrix Effect Correction: Since the IS co-elutes with the analyte, any ion suppression caused by phospholipids or salts at that specific retention time affects both equally. The ratio of Analyte/IS remains constant, preserving accuracy.

  • Extraction Efficiency: The deuterated form behaves identically during Liquid-Liquid Extraction (LLE), correcting for any recovery losses during sample prep.

Protocol: LC-MS/MS Bioanalytical Validation

Expert Insight: Mecamylamine is a basic amine (pKa ~11.2). Standard protein precipitation often yields poor peak shapes due to silanol interactions on the column. Liquid-Liquid Extraction (LLE) under alkaline conditions is the gold standard for recovery and cleanliness.

Materials Required[5]
  • Analyte: Mecamylamine HCl.[1]

  • Internal Standard: Mecamylamine-d3 HCl.

  • Matrix: Plasma (Rat/Human) or Brain Homogenate.

  • Extraction Solvent: MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20).

  • Alkalizing Agent: 0.1 M NaOH or Ammonium Hydroxide.

Step-by-Step Workflow
Step 1: Stock Preparation
  • Dissolve Mecamylamine-d3 in Methanol to create a 1 mg/mL stock.

  • Prepare a Working IS Solution at 100 ng/mL in 50:50 Methanol:Water.

Step 2: Sample Extraction (Alkaline LLE)
  • Aliquot 50 µL of plasma/tissue homogenate into a 1.5 mL tube.

  • Add 10 µL of Mecamylamine-d3 Working IS Solution.

  • Add 50 µL of 0.1 M NaOH. Critical: This shifts the amine to its uncharged free-base form, allowing it to partition into the organic layer.

  • Add 500 µL of MTBE.

  • Vortex vigorously for 5 minutes; Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase (0.1% Formic Acid in Water/Acetonitrile 80:20).

Step 3: LC-MS/MS Parameters[2][3][4]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][5][6]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 10% B to 90% B over 3 minutes.

  • Ionization: ESI Positive Mode.

MRM Transitions (Mass Reaction Monitoring): Note: Transitions may vary slightly based on the specific labeling position of the commercial d3 standard (usually N-methyl).

CompoundPrecursor (Q1)Product (Q3)RoleCollision Energy (eV)
Mecamylamine 168.2 (M+H)+137.2Quantifier~15-20
Mecamylamine 168.2 (M+H)+81.1Qualifier~25-30
Mecamylamine-d3 171.2 (M+H)+140.2*Internal Std~15-20

*Verify the d3 fragmentation with your specific lot. If the label is on the lost methyl group, the fragment may shift to 137.2.

Analytical Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Brain) Spike Spike IS (Mecamylamine-d3) Sample->Spike Alkalinize Alkalinize (NaOH, pH > 12) Spike->Alkalinize Extract LLE Extraction (MTBE) Alkalinize->Extract Dry Evaporate & Reconstitute Extract->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS Data Quantification (Ratio Analyte/IS) LCMS->Data

Figure 2: Bioanalytical Workflow.[5][3][7] The addition of Mecamylamine-d3 prior to alkalinization ensures that all extraction variability is mathematically corrected in the final analysis.

In Vivo Application: Pharmacokinetics & Brain Distribution

Mecamylamine is often used in research at low doses (0.5 – 3 mg/kg) where plasma levels are in the low ng/mL range. The high sensitivity of the d3-based method is essential here.

Experimental Design (Rodent Model)
  • Objective: Determine the Brain-to-Plasma ratio (

    
    ) to verify central target engagement.
    
  • Dosing: Single intraperitoneal (i.p.) injection of Mecamylamine HCl (1.0 mg/kg).

  • Sampling: Terminal blood and whole brain collection at 0.5, 1, 2, and 4 hours post-dose.

Calculation of Pharmacokinetic Parameters

Using the concentration data derived from the LC-MS/MS assay:

  • AUC (Area Under Curve): Represents total exposure.

  • 
    :  Peak concentration.
    
  • Brain Penetration (

    
    ): 
    
    
    
    

Expected Results: Mecamylamine is highly lipophilic. Expect a


 > 1.0, indicating significant accumulation in the CNS, consistent with its efficacy in blocking central nAChRs.

Troubleshooting & Data Interpretation

IssueProbable CauseSolution
Low Recovery of IS pH not high enough during extraction.Ensure pH > 12 using NaOH. Mecamylamine is a strong base; it must be uncharged to extract into MTBE.
Peak Tailing Secondary amine interaction with silanols.Use a high-pH stable column (e.g., Waters BEH) or add Ammonium Formate to the mobile phase.
Signal Suppression Phospholipids eluting with analyte.Monitor phospholipid transitions (m/z 184). If co-eluting, adjust the gradient slope.
Cross-Talk IS containing unlabeled impurity.Run a "Blank + IS" sample. If a peak appears in the Analyte channel, the IS purity is low.

References

  • Vertex Pharmaceuticals. (2000). Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro. PubMed. Link

  • National Institutes of Health (NIH). (2009). Mecamylamine – a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders.[1] PMC. Link

  • Centre for Human Drug Research. (2018). Pharmacokinetics and pharmacodynamics of oral mecamylamine. CHDR. Link

  • PubChem. (2025). Mecamylamine Compound Summary. National Library of Medicine.[8] Link

  • Thermo Fisher Scientific. (2017). LC-MS/MS Method Development for Amines. (Adapted from Mesalamine protocols). Link

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Principles and Applications. Link

Sources

Stereochemical Divergence in Mecamylamine Therapeutics: A Technical Analysis of TC-5214 and its Enantiomer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mecamylamine, a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), was originally introduced in the 1950s as an antihypertensive agent (Inversine). Its ability to cross the blood-brain barrier (BBB) later repositioned it as a probe for central cholinergic signaling. This guide analyzes the stereochemical divergence of mecamylamine, specifically focusing on the (S)-(+)-enantiomer (TC-5214 or dexmecamylamine) and its development as an adjunct therapy for Major Depressive Disorder (MDD). We explore the pharmacological rationale, the kinetic differences between enantiomers, and the experimental protocols required for their isolation and assessment.

Chemical Architecture & Stereochemistry

Mecamylamine (N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine ) possesses a bornane scaffold with a secondary amine at the C2 position. The molecule exhibits chirality due to the asymmetric carbon atoms within the bicyclic structure.

Structural Characteristics
  • Scaffold: Bicyclo[2.2.1]heptane (Norbornane derivative).

  • Chirality: The commercial synthesis typically yields a racemic mixture.[1] The therapeutic distinctiveness arises from the resolution of this racemate into:

    • (S)-(+)-Mecamylamine (TC-5214): The isomer investigated for antidepressant properties.

    • (R)-(-)-Mecamylamine (TC-5213): The antipode, often used as a comparator in pharmacological assays.

Visualization of Stereochemical Relationships

The following diagram illustrates the logical flow of mecamylamine's structural classification and its derivative pathways.

Mecamylamine_Stereochem Racemate Racemic Mecamylamine (Inversine) Resolution Chiral Resolution (e.g., Tartaric Acid) Racemate->Resolution Chemical Processing S_Isomer (S)-(+)-Mecamylamine (TC-5214 / Dexmecamylamine) Resolution->S_Isomer Yields R_Isomer (R)-(-)-Mecamylamine (TC-5213) Resolution->R_Isomer Yields Target_A4B2 Target: α4β2 nAChR (CNS / Mood Regulation) S_Isomer->Target_A4B2 Slow Dissociation (Therapeutic Driver) Target_A3B4 Target: α3β4 nAChR (Autonomic / Ganglia) S_Isomer->Target_A3B4 High Affinity R_Isomer->Target_A4B2 Faster Dissociation R_Isomer->Target_A3B4 Moderate Affinity

Figure 1: Stereochemical lineage and receptor targeting of mecamylamine isomers.

Pharmacological Distinctiveness

The therapeutic hypothesis for TC-5214 in depression relied not just on binding affinity, but on binding kinetics . While equilibrium binding constants (


 or 

) are often similar between isomers, the residence time on the receptor differs significantly.
Mechanism of Action: The Hypercholinergic Hypothesis

Depression is hypothesized to involve a hypercholinergic tone. Blockade of α4β2 nAChRs in the brain is thought to:

  • Reduce inhibitory cholinergic input to the Dorsal Raphe Nucleus (DRN).

  • Increase the firing rate of serotonergic neurons.

  • Enhance glutamate release in synaptic connections.

Comparative Binding Data

The following table synthesizes binding data from key electrophysiological and radioligand binding studies (e.g., Papke et al., 2001; Fedorov et al., 2009).[2]

Parameter(S)-(+)-Mecamylamine (TC-5214)(R)-(-)-Mecamylamine (TC-5213)Racemate
Primary Target α4β2 nAChR (Neuronal)α4β2 nAChRNon-selective
Secondary Target α3β4 nAChR (Ganglionic)α3β4 nAChRα3β4 nAChR
IC50 (α4β2) ~ 1.0 - 3.0 µM~ 1.0 - 3.0 µM~ 2.5 µM
IC50 (α3β4) ~ 0.5 - 1.0 µM~ 0.5 - 1.0 µM~ 0.64 µM
Dissociation Rate Slow (Longer residence time)Fast (Rapid washout)Mixed
Functional Effect Antagonist (LS); Potentiator (HS)*AntagonistAntagonist
Clinical Status Failed Phase III (MDD)Preclinical ToolApproved (Hypertension)

Note: LS = Low Sensitivity isoform; HS = High Sensitivity isoform. Some studies suggest TC-5214 may potentiate HS α4β2 at low concentrations, though this is debated.

Pathway Visualization: nAChR Modulation

The downstream effects of α4β2 antagonism in the context of depression are complex.

Mechanism_Action TC5214 TC-5214 (S-Mecamylamine) nAChR_A4B2 α4β2 nAChR (Interneurons) TC5214->nAChR_A4B2 Blocks/Modulates GABA_Interneuron GABAergic Interneuron TC5214->GABA_Interneuron Reduces Activity nAChR_A4B2->GABA_Interneuron Normally Excites Inhibition Disinhibition GABA_Interneuron->Inhibition Less GABA DRN_Neuron Dorsal Raphe Serotonergic Neuron GABA_Interneuron->DRN_Neuron Normally Inhibits Inhibition->DRN_Neuron Increased Firing Serotonin Serotonin (5-HT) Release DRN_Neuron->Serotonin Upregulation Glutamate Glutamate Input Glutamate->DRN_Neuron Potentiated Input

Figure 2: Putative mechanism of antidepressant action via α4β2 antagonism and DRN disinhibition.

Therapeutic Potential & Clinical Reality[3][4]

Major Depressive Disorder (MDD)

TC-5214 was developed as an adjunct to SSRIs/SNRIs for treatment-resistant depression.

  • Rationale: SSRIs increase synaptic serotonin, but chronic treatment can desensitize receptors. Adding a nAChR antagonist targets a distinct regulatory pathway (cholinergic-adrenergic balance).

  • Clinical Failure: In Phase III trials (RENAISSANCE program), TC-5214 failed to show statistically significant improvement in MADRS scores compared to placebo.

  • Analysis: The failure may be attributed to:

    • Renal Clearance: High variability in plasma levels due to renal excretion dependence.

    • Placebo Response: High placebo rates in the study population.

    • Dosing Limits: Autonomic side effects (constipation, dry mouth via α3β4 blockade) limited the achievable dose, potentially preventing adequate CNS receptor occupancy.

Addiction Medicine

Mecamylamine (racemate) is effective in blocking the rewarding effects of nicotine and alcohol.

  • Target: α3β4 receptors in the habenulo-interpeduncular pathway are critical for nicotine withdrawal and aversion.

  • Potential: While TC-5214 failed in MDD, the scaffold remains relevant for addiction, provided selectivity for α3β4 over α4β2 can be optimized to reduce cognitive side effects.

Experimental Protocols

Protocol 1: Chiral Resolution of Mecamylamine

To study stereoisomers, researchers must resolve the commercially available racemate. This protocol utilizes diastereomeric crystallization with tartaric acid.[3][4][5]

Materials:

  • Racemic Mecamylamine HCl.

  • (R,R)-(+)-Tartaric acid (Resolving agent).[1]

  • Solvents: Methanol, Diethyl ether, NaOH (2M).

Workflow:

  • Free Base Conversion: Dissolve Mecamylamine HCl in water, basify with NaOH to pH > 12, and extract the free amine into diethyl ether. Dry over MgSO4 and evaporate.

  • Salt Formation: Dissolve the free amine (1 eq) in hot methanol. Add (R,R)-(+)-Tartaric acid (1 eq) dissolved in hot methanol.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate (4°C) for 24 hours.

    • Note: The diastereomeric salt pairs (S-amine/R,R-acid vs R-amine/R,R-acid) have different solubilities.[3][5] Typically, one precipitates preferentially.

  • Filtration: Collect the crystals (Crop A). The mother liquor contains the enriched opposite isomer.

  • Recrystallization: Recrystallize Crop A from methanol 2-3 times to achieve high optical purity (>98% ee).

  • Liberation: Treat the purified salt with 2M NaOH and extract with ether to obtain the pure enantiomer (e.g., S-(+)-Mecamylamine).

  • Validation: Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).

Protocol 2: Electrophysiological Assessment (Two-Electrode Voltage Clamp)

Objective: Determine


 and dissociation kinetics on human α4β2 nAChRs.

System: Xenopus laevis oocytes expressing human α4 and β2 subunits.

Steps:

  • Expression: Inject oocytes with cRNA encoding α4 and β2 subunits (ratio 1:1 for mixed population or 1:10 to favor LS isoform). Incubate for 3-5 days.

  • Recording: Place oocyte in a recording chamber perfused with Ringer's solution. Clamp voltage at -60 mV.

  • Agonist Challenge: Apply Acetylcholine (ACh) (

    
     concentration) for 2 seconds to establish baseline current. Wash for 3 minutes.
    
  • Antagonist Application: Perfusion with TC-5214 (varying concentrations: 0.01 µM - 100 µM) for 2 minutes prior to co-application with ACh.

  • Measurement: Record the peak current inhibition.

  • Kinetic Analysis: To measure dissociation, apply antagonist, then wash with buffer for varying intervals (1-10 min) before applying ACh. Plot recovery of current vs. time.

    • Self-Validation: S-(+) isomer should show slower recovery (current remains inhibited longer) compared to R-(-).

References

  • Papke, R. L., et al. (2001). "Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes." Journal of Pharmacology and Experimental Therapeutics. Link

  • Fedorov, N. B., et al. (2009).[6] "Differential pharmacologies of mecamylamine enantiomers: positive allosteric modulation and noncompetitive inhibition." Journal of Pharmacology and Experimental Therapeutics. Link

  • Targacept, Inc. (2014). "Efficacy and tolerability of flexibly-dosed adjunct TC-5214 (dexmecamylamine) in patients with major depressive disorder." European Neuropsychopharmacology. Link

  • Nickell, J. R., et al. (2013). "Potential Therapeutic Uses of Mecamylamine and its Stereoisomers." Pharmacology Biochemistry and Behavior. Link

  • Bondarev, M. L., et al. (2013). "Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor." Biochemistry. Link

Sources

Mecamylamine-d3 (hydrochloride) for studying neuropsychiatric disorders

Author: BenchChem Technical Support Team. Date: February 2026

Precision Bioanalysis in Neuropsychiatry: The Role of Mecamylamine-d3

Executive Summary

This technical guide addresses the critical intersection of translational neuropsychiatry and high-precision bioanalysis. While Mecamylamine (Inversine) was historically characterized as a ganglionic blocker for hypertension, its pharmacological profile as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) has repurposed it for studying depression, Tourette’s syndrome, and addiction.[1]

To support these investigations, Mecamylamine-d3 (hydrochloride) serves as the essential internal standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.[1][2] This guide details the mechanistic rationale, physicochemical handling, and a validated bioanalytical workflow to ensure data integrity in clinical and preclinical trials.

Part 1: The Neuropsychiatric Imperative

Mechanism of Action: The Cholinergic Modulation

Mecamylamine distinguishes itself by crossing the blood-brain barrier (BBB) and acting as a non-selective, non-competitive antagonist at neuronal nAChRs (subtypes


, 

, and

).[1]

In disorders like Major Depressive Disorder (MDD) and Tourette’s, the "Cholinergic-Adrenergic Hypothesis" suggests that hyper-cholinergic tone contributes to symptoms.[1][2] Mecamylamine normalizes this signaling without the competitive displacement of acetylcholine, acting instead as an open-channel blocker.[1][2]

Pathway Visualization

The following diagram illustrates the blockade mechanism within the synaptic cleft, highlighting the non-competitive nature of the inhibition.

Mecamylamine_Mechanism cluster_synapse Synaptic Cleft Signaling ACh Acetylcholine (ACh) nAChR nAChR (Ion Channel) ACh->nAChR Activates IonFlow Na+/Ca2+ Influx nAChR->IonFlow Opens Pore Signal Depolarization / Signal Transduction IonFlow->Signal Triggers Mecamylamine Mecamylamine (Blocker) Mecamylamine->nAChR Allosteric/Pore Blockade

Caption: Mecamylamine acts as a non-competitive antagonist, blocking the ion pore of the nAChR downstream of Acetylcholine binding, thereby modulating downstream signal transduction.[1]

Part 2: The Isotopic Advantage (Why Mecamylamine-d3?)

In quantitative bioanalysis, matrix effects (ion suppression/enhancement) can compromise data quality.[1][2] The use of a deuterated internal standard, Mecamylamine-d3 , is mandatory for regulatory-grade assays (FDA/EMA guidelines).[1][2]

  • Chemical Identity: N,2,3,3-tetramethyl-bicyclo[2.2.1]heptan-2-amine hydrochloride (N-methyl-d3).[1][2]

  • Mass Shift: The substitution of three hydrogen atoms with deuterium (

    
    ) on the N-methyl group creates a mass shift of +3 Da.[1][2]
    
  • The "Carrier" Effect: Because physicochemical properties (pKa, solubility, retention time) are virtually identical to the analyte, the d3-variant co-elutes with the drug, experiencing the exact same ionization environment and correcting for any matrix-induced signal loss.[1]

Part 3: Technical Specifications & Handling

PropertySpecification
Compound Name Mecamylamine-d3 (hydrochloride)
CAS Number 1217625-71-2 (d3 variant)
Molecular Formula

Molecular Weight ~206.77 g/mol (Salt form)
Solubility Water (>10 mg/mL), Methanol, DMSO
pKa ~11.2 (Strongly basic)
Storage -20°C, Hygroscopic (Desiccate)

Handling Protocol:

  • Stock Preparation: Dissolve 1 mg in 1 mL of Methanol (free base equivalent) or Water.

  • Stability: Deuterium exchange can occur in highly acidic protic solvents over long periods; however, the N-methyl-d3 label is generally stable.[1][2] Prepare fresh working standards weekly.

Part 4: High-Performance Bioanalytical Protocol (LC-MS/MS)

This protocol is designed for human plasma matrices, optimized for sensitivity (LLOQ ~ 0.5 ng/mL) and high throughput.[2]

Sample Preparation (Protein Precipitation)

Rationale: LLE (Liquid-Liquid Extraction) is cleaner, but PPT (Protein Precipitation) is faster and sufficient given the high selectivity of MS/MS.[1]

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Spike IS: Add 20 µL of Mecamylamine-d3 Working Solution (100 ng/mL in water).

  • Precipitate: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid).

  • Vortex/Centrifuge: Vortex for 2 mins; Centrifuge at 4,000g for 10 mins at 4°C.

  • Transfer: Inject 5 µL of the supernatant.

Chromatographic Conditions
  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) or Waters Cortecs C18.[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[2]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2][3]

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 10% B[1][2]

    • 0.5 - 3.0 min: Linear ramp to 90% B

    • 3.0 - 4.0 min: Hold 90% B

    • 4.1 min: Re-equilibrate.

Mass Spectrometry Parameters (MRM)
  • Ionization: Electrospray Positive (ESI+).[2][4]

  • Source Temp: 500°C.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Mecamylamine 168.2 (

)
137.1 (Loss of

)
2550
Mecamylamine-d3 171.2 (

)
137.1 (Loss of

)
2550

Note on Specificity: The product ion (m/z 137.[2]1) represents the bicyclic core structure.[2] Although the daughter ion is the same for both, the unique Precursor (Q1) ensures specificity.[1]

Analytical Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS_Spike Spike Mecamylamine-d3 Plasma->IS_Spike PPT Protein Ppt (ACN) IS_Spike->PPT LC C18 Separation (Rt ~2.2 min) PPT->LC Q1 Q1 Filter (168.2 / 171.2) LC->Q1 CID Collision Cell (Frag: -CH3NH2) Q1->CID Q3 Q3 Filter (137.1) CID->Q3 Data PK Curve / Data Q3->Data Quantification (Ratio Area/IS)

Caption: Step-by-step bioanalytical workflow from plasma extraction to MRM quantification using Mecamylamine-d3.

Part 5: Validation & Quality Control

To ensure the "Trustworthiness" of the assay, the following QC parameters must be met (based on FDA Bioanalytical Method Validation Guidelines):

  • Linearity: The calibration curve must be linear (

    
    ) over the range of 0.5 ng/mL to 500 ng/mL .
    
  • Internal Standard Response: The IS peak area variation should be within ±15% across the run. A drift indicates matrix accumulation on the column.[2]

  • Carryover: Inject a blank after the ULOQ (Upper Limit of Quantification).[2] Carryover must be <20% of the LLOQ signal.[2]

  • Self-Validating Check: Calculate the IS-normalized Matrix Factor.

    
    
    
    • Because Mecamylamine-d3 is chemically identical, its suppression should match the analyte.[1][2] The IS-normalized MF should be close to 1.0.[1][2]

References

  • Young, J. W., et al. (2013).[1][2] "An anti-nicotinic cognitive challenge model using mecamylamine in comparison with the anti-muscarinic cognitive challenge using scopolamine." British Journal of Clinical Pharmacology.

  • Shytle, R. D., et al. (2002).[1][2] "Mecamylamine (Inversine): an old antihypertensive with new research directions."[1][2] Journal of Human Hypertension.

  • LGC Standards. "Mecamylamine-d3 Hydrochloride Product Sheet."

  • Cayman Chemical. "Mecamylamine (hydrochloride) Product Information."

  • Scheidweiler, K. B., et al. (2011).[1][2] "Simultaneous Quantification of Nicotine, Cotinine... and Mecamylamine in Human Urine by LC-MS/MS." Clinica Chimica Acta.

Sources

Technical Guide: Mecamylamine-d3 in Nicotine Addiction Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of Mecamylamine-d3 (N-methyl-d3-mecamylamine hydrochloride) in nicotine addiction research. It is structured for scientists requiring high-fidelity quantification of mecamylamine in biological matrices to correlate pharmacokinetic (PK) exposure with pharmacodynamic (PD) blockade of nicotinic acetylcholine receptors (nAChRs).

Executive Summary

Mecamylamine is a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), historically used as an antihypertensive but now pivotal in addiction neuroscience.[1] It crosses the blood-brain barrier (BBB) to block the reinforcing effects of nicotine, primarily by antagonizing


 and 

subtypes.

Mecamylamine-d3 is the stable isotopically labeled analog used as an Internal Standard (IS) in LC-MS/MS bioanalysis. Its use is mandatory for rigorous PK/PD studies to correct for matrix effects (ionization suppression/enhancement) and recovery variability during the extraction of mecamylamine from complex matrices like brain tissue and plasma.

Mechanistic Foundation: nAChR Antagonism

Mecamylamine functions as an open-channel blocker. Unlike competitive antagonists (e.g., dihydro-beta-erythroidine) that bind to the orthosteric acetylcholine (ACh) site, mecamylamine binds within the receptor ion pore. This mechanism renders its blockade insurmountable by increasing agonist concentration—a critical feature for extinguishing nicotine self-administration behavior.

Target Subtypes in Addiction
  • 
     nAChRs:  Located in the Ventral Tegmental Area (VTA); primary mediators of nicotine-induced dopamine release.
    
  • 
     nAChRs:  Located in the Habenulo-Interpeduncular pathway; mediate the aversive effects of high-dose nicotine and withdrawal symptoms.
    
Visualization: Mechanism of Action

The following diagram illustrates the non-competitive blockade mechanism.

Mecamylamine_MOA ACh Acetylcholine (Agonist) Receptor nAChR (Closed State) ACh->Receptor Binds Orthosteric Site Nicotine Nicotine (Agonist) Nicotine->Receptor Binds Orthosteric Site OpenChannel nAChR (Open Pore) Receptor->OpenChannel Conformational Change Blocked Ion Flux Blocked (No Depolarization) OpenChannel->Blocked Mecamylamine enters pore Mecamylamine Mecamylamine (Antagonist) Mecamylamine->Blocked Steric Occlusion

Caption: Mecamylamine acts downstream of agonist binding, physically occluding the ion channel pore to prevent cation influx.

The Role of Mecamylamine-d3 (Internal Standard)

In quantitative bioanalysis, the physicochemical properties of the internal standard must mirror the analyte. Mecamylamine-d3 replaces the N-methyl group hydrogens with deuterium (


).
Why Deuterium?
  • Co-Elution: Mecamylamine-d3 co-elutes with the analyte on C18 columns, ensuring it experiences the exact same ionization suppression or enhancement from the matrix at that specific retention time.

  • Mass Shift: The +3 Da mass shift (

    
     168.3 
    
    
    
    171.3) allows for spectral resolution in Mass Spectrometry without isobaric interference.
  • Extraction Efficiency: It compensates for variability in Liquid-Liquid Extraction (LLE) recovery, as the deuterated form partitions identically to the analyte.

Analytical Methodology: LC-MS/MS Protocol

This protocol describes the quantification of mecamylamine in rat plasma or brain homogenate using Mecamylamine-d3.

Sample Preparation (Liquid-Liquid Extraction)

Mecamylamine is a lipophilic secondary amine (


). Extraction must be performed at high pH to suppress ionization and drive the molecule into the organic phase.

Reagents:

  • IS Spiking Solution: Mecamylamine-d3 (100 ng/mL in water).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).

  • Alkaline Buffer: 0.1 M NaOH or Carbonate Buffer (pH > 12).

Step-by-Step Protocol:

  • Aliquot: Transfer 50

    
    L of plasma/brain homogenate to a glass tube.
    
  • Spike IS: Add 10

    
    L of Mecamylamine-d3 working solution. Vortex.
    
  • Basify: Add 50

    
    L of 0.1 M NaOH. (Crucial: Converts mecamylamine to free base).
    
  • Extract: Add 1 mL of MTBE. Shake mechanically for 10 minutes.

  • Separate: Centrifuge at 4,000

    
     for 5 minutes.
    
  • Evaporate: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitute: Dissolve residue in 100

    
    L Mobile Phase (0.1% Formic Acid : Acetonitrile, 80:20).
    
LC-MS/MS Conditions

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5

    
    m.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MRM Mode): Operate in Positive Electrospray Ionization (ESI+) mode. The amine is readily protonated (


).
AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)Role
Mecamylamine 168.381.13025Quantifier
168.3137.23015Qualifier
Mecamylamine-d3 171.381.13025IS Quantifier

Note: The product ion at m/z 81.1 corresponds to the bicyclic hydrocarbon core (C6H9+), which typically loses the amine group. Therefore, the fragment mass often remains consistent between the labeled and unlabeled forms if the label is on the nitrogen group lost during fragmentation. Always verify the d3 transition experimentally.

Visualization: Bioanalytical Workflow

Bioanalysis_Workflow Sample Biological Sample (Plasma/Brain) IS_Add Add IS: Mecamylamine-d3 Sample->IS_Add Alkaline Basify (pH > 12) (0.1 M NaOH) IS_Add->Alkaline LLE LLE Extraction (MTBE) Alkaline->LLE Free Base Form LCMS LC-MS/MS Analysis (ESI+ MRM) LLE->LCMS Reconstituted Data Quantitation (Area Ratio Analyte/IS) LCMS->Data

Caption: Workflow for the extraction and quantification of mecamylamine using the d3 internal standard.

Applications in Addiction Research

Pharmacokinetic Profiling

Researchers use Mecamylamine-d3 to validate the half-life (


) of mecamylamine in rodent models.
  • Rat Plasma

    
    :  ~1.2 hours.
    
  • Brain/Plasma Ratio: > 1.0 (Indicates high BBB permeability).

  • Protocol: Administer mecamylamine (1-3 mg/kg s.c.), collect tail vein blood at 15, 30, 60, 120 min. Quantify using the method above.

Precipitation of Withdrawal

Mecamylamine is used to precipitate withdrawal in nicotine-dependent subjects to study the neurobiology of dependence.

  • Dose: 1.0 - 1.5 mg/kg (s.c.) in rats.

  • Measurement: Somatic signs (gasps, ptosis) or intracranial self-stimulation (ICSS) thresholds.

  • Validation: Plasma levels must be confirmed to ensure the lack of effect is not due to metabolic clearance variability.

Troubleshooting & Quality Control

  • Isobaric Interference: Ensure no endogenous amines co-elute at 2.5 mins. The d3 standard helps identify peak shifting.

  • Carryover: Mecamylamine is "sticky" due to its lipophilicity. Use a needle wash of 50:50 Methanol:Isopropanol with 0.1% Formic Acid.

  • Deuterium Exchange: The N-methyl deuterium label is generally stable. However, avoid highly acidic storage conditions for prolonged periods.

References

  • Mecamylamine Mechanism & Addiction

    • Title: Potential Therapeutic Uses of Mecamylamine and its Stereoisomers.[1]

    • Source: Shytle, R. D., et al. (2002). CNS Drug Reviews.
    • URL:[Link]

  • Analytical Method (GC-MS Precedent)

    • Title: Simultaneous determination of mecamylamine, nicotine, and cotinine in plasma by gas chromatography-mass spectrometry.[3][4]

    • Source: Jacob, P., et al. (2000).[3] Journal of Pharmaceutical and Biomedical Analysis.

    • URL:[Link]

  • Chemical Structure & Properties (Mecamylamine-d3)

    • Title: Mecamylamine-d3 Hydrochloride (CID 71749917).
    • Source: PubChem.[1][5]

    • URL:[Link]

  • nAChR Subtype Pharmacology

    • Title: Tricyclic antidepressants and mecamylamine bind to different sites in the human alpha4beta2 nicotinic receptor ion channel.[6]

    • Source: Arias, H. R., et al. (2010).[6] The International Journal of Biochemistry & Cell Biology.

    • URL:[Link]

Sources

Methodological & Application

Quantitative analysis of mecamylamine in human plasma using Mecamylamine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Bioanalysis of Mecamylamine in Human Plasma via LC-MS/MS

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Mecamylamine in human plasma.[1] Designed for clinical research and pharmacokinetic (PK) profiling, this method utilizes Mecamylamine-d3 as a stable isotope-labeled internal standard (SIL-IS) to rigorously compensate for matrix effects and recovery variability. The workflow features a specific Liquid-Liquid Extraction (LLE) optimized for the high pKa (11.2) of the analyte, ensuring maximum recovery and extract cleanliness.[2]

Introduction & Scientific Rationale

Mecamylamine (N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine) is a non-selective nicotinic acetylcholine receptor (nAChR) antagonist. Originally an antihypertensive, it is currently investigated for neuropsychiatric indications, including depression and addiction.

The Bioanalytical Challenge:

  • Basicity: With a pKa of ~11.2, Mecamylamine is fully protonated at physiological pH. This high polarity prevents retention on standard C18 columns under generic conditions and makes protein precipitation (PPT) extracts "dirty" due to co-eluting endogenous amines.

  • Matrix Effects: Plasma phospholipids often suppress ionization in the positive ESI mode used for amines.

  • Solution: We employ Liquid-Liquid Extraction (LLE) at high pH (>12). By shifting the pH above the pKa, we neutralize Mecamylamine, driving it into the organic phase (MTBE/Hexane) while leaving charged matrix interferences behind.

Internal Standard Strategy: Mecamylamine-d3 is the mandatory IS. As a secondary amine, Mecamylamine is prone to adsorption (sticking) to glass and plastic. The deuterated analog tracks this adsorption and ionization suppression perfectly, ensuring high precision.

Materials & Reagents

ReagentSpecificationPurpose
Mecamylamine HCl >98% PurityAnalytical Standard
Mecamylamine-d3 HCl >98% Isotopic PurityInternal Standard
Acetonitrile (ACN) LC-MS GradeMobile Phase B
Water LC-MS GradeMobile Phase A
Formic Acid (FA) LC-MS GradeMobile Phase Modifier
Ammonium Hydroxide (NH4OH) 28-30%pH Adjustment (Extraction)
MTBE (Methyl tert-butyl ether) HPLC GradeExtraction Solvent
Human Plasma K2EDTABlank Matrix

Experimental Protocol

Preparation of Stock & Working Solutions
  • Stock Solutions: Dissolve Mecamylamine and Mecamylamine-d3 in Methanol to 1.0 mg/mL. Store at -20°C.

  • Working Standard (WS): Serially dilute Mecamylamine Stock in 50:50 Methanol:Water to create a curve range (e.g., 1.0 ng/mL to 500 ng/mL).

  • Working IS Solution: Dilute Mecamylamine-d3 to a fixed concentration (e.g., 50 ng/mL) in 50:50 Methanol:Water.

Sample Preparation (Alkaline LLE)

Rationale: The high pH ensures the amine is uncharged (neutral), allowing it to partition into the organic solvent.

  • Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of Working IS Solution. Vortex briefly.

  • Alkalinization: Add 200 µL of 0.5 M Ammonium Hydroxide (pH ~12). Vortex for 10 sec.

  • Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether).

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 1.2 mL of the upper organic layer (MTBE) to a clean glass tube.

  • Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 150 µL of Mobile Phase (80:20 Water:ACN + 0.1% FA). Vortex well.

LC-MS/MS Conditions

Chromatography (LC):

  • System: UHPLC System (e.g., Agilent 1290, Waters Acquity).

  • Column: Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex C18.

    • Note: The XBridge column is preferred for its high-pH stability if pH switching is needed, though this method uses acidic MP for better MS sensitivity.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5-10 µL.

Gradient Profile:

Time (min) %B Description
0.0 5 Initial Hold
0.5 5 Loading
3.5 90 Elution
4.5 90 Wash
4.6 5 Re-equilibration

| 6.0 | 5 | End |

Mass Spectrometry (MS):

  • Ionization: ESI Positive (+).[1]

  • Mode: MRM (Multiple Reaction Monitoring).[1]

  • Source Temp: 500°C.

  • Spray Voltage: 4500 V.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (V) Origin of Fragment
Mecamylamine 168.2 137.2 20 Loss of CH3NH2 (Side chain)
Mecamylamine (Qual) 168.2 151.2 15 Loss of NH3

| Mecamylamine-d3 | 171.2 | 137.2 | 20 | Loss of CD3NH2 (Side chain)* |

*Note: If the d3 label is on the N-methyl group, the product ion (m/z 137) will be identical to the analyte product ion. This is acceptable because the precursor ions (168 vs 171) are resolved by the first quadrupole (Q1).

Method Validation Strategy (FDA/EMA Guidelines)

To ensure "Authoritative Grounding," the following parameters must be validated:

  • Linearity: Construct a calibration curve (1–500 ng/mL) using a weighted (1/x²) linear regression.

    
     should be > 0.99.[1]
    
  • Accuracy & Precision: Analyze QC samples (Low, Mid, High) in quintuplicate (n=5) over 3 days. Acceptance: ±15% (±20% for LLOQ).

  • Matrix Effect: Compare the peak area of post-extraction spiked blank plasma to neat solution standards. A value of 100% ± 15% indicates no significant suppression.

    • Self-Validating Step: If the IS response varies by >50% between samples, re-extract.

  • Recovery: Compare pre-extraction spiked plasma to post-extraction spiked samples. LLE usually yields >80% recovery for Mecamylamine.

Workflow Visualization

Mecamylamine_Protocol cluster_legend Critical Step: Alkalinization Plasma Human Plasma (200 µL) IS Add Mecamylamine-d3 (Internal Standard) Plasma->IS Base Add NH4OH (pH > 12) IS->Base LLE Add MTBE (Liquid-Liquid Extraction) Base->LLE Spin Centrifuge (4000g, 5 min) LLE->Spin OrgPhase Collect Organic Layer (Upper Phase) Spin->OrgPhase Dry Evaporate to Dryness (N2 at 40°C) OrgPhase->Dry Recon Reconstitute (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Figure 1: Step-by-step extraction workflow emphasizing the critical alkalinization step required for basic amines.

Troubleshooting & Optimization

  • Issue: Peak Tailing.

    • Cause: Interaction of the secondary amine with free silanols on the column.

    • Fix: Increase ionic strength of the mobile phase (add 5mM Ammonium Formate) or use a column with "Charged Surface Hybrid" (CSH) technology (e.g., Waters CSH C18).

  • Issue: Low Recovery.

    • Cause: pH not high enough during extraction.

    • Fix: Ensure pH is >12. Mecamylamine (pKa 11.2) requires extreme basicity to become neutral.

  • Issue: Carryover.

    • Cause: Mecamylamine sticks to the injector needle.

    • Fix: Use a strong needle wash: 50:25:25 Isopropanol:Acetonitrile:Acetone + 0.1% Formic Acid.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Jacob, P., et al. (2000).[3] "Simultaneous determination of mecamylamine, nicotine, and cotinine in plasma by gas chromatography-mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 23(4), 653-661.[3] Link

  • PubChem. (2023). Mecamylamine Compound Summary. National Library of Medicine.[4] Link

  • European Medicines Agency (EMA). (2011).[5] Guideline on bioanalytical method validation. Link

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Mecamylamine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of mecamylamine in human plasma. Mecamylamine, a non-selective nicotinic acetylcholine receptor antagonist, is under investigation for various therapeutic applications, necessitating a reliable bioanalytical method for pharmacokinetic studies.[1] This protocol employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM). The method was developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, ensuring accuracy, precision, and robustness.[2][3][4][5]

Introduction

Mecamylamine is a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) that readily crosses the blood-brain barrier.[6] Its ability to modulate cholinergic activity has led to its investigation in a range of neurological and psychiatric disorders, as well as in smoking cessation therapies.[1] To support clinical and preclinical development, a robust and reliable method for the accurate quantification of mecamylamine in biological matrices is essential for characterizing its pharmacokinetic profile.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[7] This application note provides a detailed protocol for a validated LC-MS/MS method for mecamylamine in human plasma, suitable for regulated bioanalysis. The causality behind experimental choices, from sample preparation to mass spectrometric detection, is explained to provide a comprehensive understanding of the method's development.

Experimental

Materials and Reagents
  • Mecamylamine hydrochloride (Reference Standard)

  • Mecamylamine-d3 (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (ACS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange, e.g., Oasis MCX

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Positive pressure manifold or vacuum manifold for SPE

  • Nitrogen evaporator

Standard and Quality Control (QC) Sample Preparation

Stock solutions of mecamylamine and mecamylamine-d3 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solution into blank human plasma.

Method Development and Rationale

The development of this method was guided by the need for high sensitivity, selectivity, and throughput, while adhering to regulatory standards.

Sample Preparation: Solid-Phase Extraction (SPE)

A mixed-mode cation exchange SPE was chosen for sample preparation. Mecamylamine is a basic compound and will be positively charged at acidic pH. This allows for strong retention on a cation exchange sorbent. The mixed-mode nature of the sorbent also provides reversed-phase retention, offering a dual mechanism for cleanup. This approach effectively removes phospholipids and other matrix components that can cause ion suppression in the MS source.[8][9]

Experimental Workflow: Sample Preparation

G cluster_prep Sample Preparation Workflow plasma Plasma Sample (100 µL) is Add Internal Standard (Mecamylamine-d3) plasma->is acidify Acidify with 2% Formic Acid is->acidify load Load onto Conditioned SPE Cartridge acidify->load wash1 Wash with 0.1% Formic Acid load->wash1 wash2 Wash with Methanol wash1->wash2 elute Elute with 5% NH4OH in Acetonitrile wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase A evaporate->reconstitute

Caption: Solid-Phase Extraction (SPE) workflow for mecamylamine from human plasma.

Liquid Chromatography

A C18 reversed-phase column was selected for chromatographic separation. The mobile phase consisted of an aqueous component with a weak acid (formic acid) and an organic component (acetonitrile). The acidic mobile phase ensures that mecamylamine remains protonated, leading to good peak shape. A gradient elution was employed to ensure efficient separation from any remaining matrix components and to provide a sharp peak shape for optimal sensitivity.

Mass Spectrometry

Positive electrospray ionization (ESI+) was chosen as the ionization mode, as mecamylamine readily forms a protonated molecule [M+H]+. The mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. The precursor ion (Q1) and a specific product ion (Q3) for both mecamylamine and its deuterated internal standard were optimized.

Detailed Protocols

Sample Preparation Protocol
  • Condition SPE Cartridge: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of the internal standard working solution. Add 200 µL of 2% formic acid in water and vortex.

  • Load: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in acetonitrile.

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).

LC-MS/MS Analysis Protocol

Overall Experimental Workflow

G cluster_workflow LC-MS/MS Analysis Workflow SamplePrep Sample Preparation (SPE) LC LC Separation (C18 Column) SamplePrep->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition and Processing MS->Data

Caption: Overall workflow for the LC-MS/MS analysis of mecamylamine.

Table 1: Chromatographic Conditions

ParameterValue
LC System UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution Time (min)

Table 2: Mass Spectrometry Conditions

ParameterValue
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr
Capillary Voltage 3.0 kV
MRM Transitions Analyte

Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[2][3][4][5] The validation assessed the following parameters:

  • Selectivity and Specificity: Six different lots of blank human plasma were analyzed to ensure no significant interference at the retention times of mecamylamine and the internal standard.

  • Linearity and Range: The calibration curve was linear over the range of 0.1 to 100 ng/mL with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, low, mid, and high). The results were within the acceptance criteria of ±15% (±20% for LLOQ).

  • Matrix Effect: The matrix effect was assessed by comparing the peak areas of the analyte in post-extraction spiked samples with those of neat solutions. The normalized matrix factor was close to 1, indicating minimal ion suppression or enhancement.[10]

  • Recovery: The extraction recovery was determined by comparing the peak areas of the analyte in pre-extraction spiked samples with those in post-extraction spiked samples. Recovery was consistent across the QC levels.

  • Stability: The stability of mecamylamine in human plasma was evaluated under various conditions, including short-term bench-top, long-term freezer storage, and freeze-thaw cycles.[11]

Table 3: Validation Summary and Acceptance Criteria

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect (%CV) ≤ 15%
Recovery Consistent and reproducible
Stability Analyte concentration within ±15% of the nominal concentration

Conclusion

This application note presents a detailed, robust, and validated LC-MS/MS method for the quantification of mecamylamine in human plasma. The use of mixed-mode cation exchange solid-phase extraction provides excellent sample cleanup, while the optimized chromatographic and mass spectrometric conditions ensure high sensitivity and selectivity. The method meets the rigorous standards of regulatory guidelines for bioanalytical method validation and is suitable for supporting pharmacokinetic studies in drug development.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][4]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][5]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][2]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][3]

  • Scheidweiler, K. B., Shakleya, D. M., & Huestis, M. A. (2011). Simultaneous Quantification of Nicotine, Cotinine, trans-3′- Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(3-4), 238–246.
  • DeSantis, L., & Huestis, M. A. (2000). Simultaneous determination of mecamylamine, nicotine, and cotinine in plasma by gas chromatography-mass spectrometry. Journal of analytical toxicology, 24(6), 467–472.[1]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). [Link][9]

  • Tufi, J. E., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Molecules, 26(22), 6989.
  • Ojanperä, I., et al. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Bioanalysis, 1(5), 929–940.[10]

  • Li, W., & Cohen, L. H. (2014). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 6(15), 2073–2090.[11]

  • Dong, J., et al. (2020). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.[7]

Sources

Application Note: Robust Sample Preparation Strategies for the Bioanalysis of Mecamylamine in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantification of mecamylamine, a non-selective nicotinic acetylcholine receptor antagonist, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[1] The inherent complexity of biological samples such as plasma, serum, and urine necessitates an efficient sample preparation strategy to remove interfering endogenous components like proteins, salts, and phospholipids. This guide provides an in-depth analysis of three primary sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for mecamylamine analysis, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. We delve into the theoretical principles behind each method, offer detailed step-by-step protocols, and present a comparative summary to guide researchers in selecting the optimal technique for their analytical needs.

Introduction: The Foundation of Reliable Bioanalysis

Mecamylamine is a secondary amine that has been explored for various therapeutic applications, from hypertension to its use as an anti-addictive agent for smoking cessation.[1] Its analysis in biological fluids presents common bioanalytical challenges, including the need to achieve low detection limits and mitigate matrix effects that can suppress or enhance the analyte signal in mass spectrometry.[2] The success of any quantitative bioanalytical method hinges on the sample preparation step, which aims to isolate the target analyte from the complex matrix, concentrate it, and present it in a solvent compatible with the analytical instrument.[3]

This document explores the causality behind experimental choices for three distinct workflows, providing researchers with the foundational knowledge to adapt and troubleshoot these methods effectively.

Physicochemical Properties of Mecamylamine: The Key to Selective Extraction

Understanding the chemical nature of mecamylamine is fundamental to designing a robust extraction protocol.

  • Structure and Basicity: Mecamylamine (N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine) is a secondary aliphatic amine.[4] As a basic compound, its charge state is highly dependent on the pH of the surrounding medium. In acidic to neutral solutions, the amine group is protonated (R₂NH₂⁺), rendering the molecule highly water-soluble. In alkaline conditions (pH > pKa), it is deprotonated to its neutral, free base form (R₂N), making it more soluble in organic solvents.

  • Solubility: The hydrochloride salt is soluble in water (50 mg/mL) and alcohol.[5] This pH-dependent solubility is the primary principle exploited in both Liquid-Liquid and Solid-Phase Extraction.[4] The rate of its renal elimination is also markedly influenced by urinary pH.[4]

Technique 1: Protein Precipitation (PPT) – The Rapid Approach

Protein precipitation is often the first choice for high-throughput environments due to its simplicity and speed.[6] The core principle involves the addition of a water-miscible organic solvent to the aqueous biological sample (e.g., plasma), which alters the dielectric constant of the solution, causing proteins to denature and precipitate.[7]

Causality Behind the Method: Solvents like acetonitrile or methanol disrupt the hydration layer around protein molecules, leading to their aggregation and removal from the solution. This method is fast but is considered the least "clean." While it effectively removes large proteins, it often leaves smaller molecules and phospholipids in the supernatant, which are notorious for causing matrix effects in LC-MS/MS.[2]

Experimental Protocol: PPT for Mecamylamine in Human Plasma
  • Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 300 µL of ice-cold acetonitrile containing the internal standard. The 3:1 solvent-to-sample ratio is a common starting point for efficient protein removal.[8]

  • Precipitation & Vortexing: Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.[6]

  • Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to ensure compatibility with the LC system.

Visualization: PPT Workflow

PPT_Workflow cluster_0 Protein Precipitation Workflow Plasma 1. Plasma Sample (100 µL) Solvent 2. Add Acetonitrile (300 µL) Plasma->Solvent Denature Proteins Vortex 3. Vortex (60s) Solvent->Vortex Centrifuge 4. Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Pellet Proteins Supernatant 5. Collect Supernatant Centrifuge->Supernatant Analysis 6. LC-MS/MS Analysis Supernatant->Analysis

Caption: High-level workflow for protein precipitation.

Technique 2: Liquid-Liquid Extraction (LLE) – The Classic Workhorse

LLE is a classic purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[2] For mecamylamine, its basicity is the key to a selective extraction.

Causality Behind the Method: By adjusting the pH of the biological sample to an alkaline state (e.g., pH 10-11), mecamylamine is converted to its neutral free base. This uncharged form is significantly more soluble in a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate) than in the aqueous sample matrix. Polar interferents like salts and sugars remain in the aqueous layer, while mecamylamine partitions into the organic phase. A subsequent back-extraction into an acidic aqueous solution can further purify and concentrate the analyte.

Experimental Protocol: LLE for Mecamylamine in Urine
  • Sample Aliquoting: Pipette 500 µL of urine into a glass screw-cap tube.

  • pH Adjustment: Add 50 µL of 5 M Sodium Hydroxide (NaOH) to raise the sample pH to >10. Vortex briefly.

  • Organic Solvent Addition: Add 2 mL of methyl tert-butyl ether (MTBE).

  • Extraction: Cap the tube and vortex for 2 minutes, or mix on a rotator for 15 minutes to facilitate the transfer of mecamylamine into the organic phase.[9]

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to break any emulsions and achieve a clear separation between the aqueous (bottom) and organic (top) layers.

  • Organic Phase Transfer: Carefully transfer the top organic layer to a new clean glass tube, avoiding the aqueous layer and any interface material.

  • Evaporation: Dry the organic extract under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Visualization: LLE Workflow

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow Urine 1. Urine Sample pH_Adjust 2. Alkalinize (pH >10) Urine->pH_Adjust Deprotonate Amine Solvent 3. Add MTBE pH_Adjust->Solvent Extract 4. Vortex & Centrifuge Solvent->Extract Partition Analyte Transfer 5. Collect Organic Layer Extract->Transfer Analysis 6. Evaporate & Reconstitute for LC-MS/MS Transfer->Analysis

Caption: General workflow for liquid-liquid extraction.

Technique 3: Solid-Phase Extraction (SPE) – The Modern Standard

SPE is a highly selective and versatile sample preparation technique that has become the gold standard for regulated bioanalysis.[10] It uses a solid sorbent material, packed into a cartridge or a 96-well plate, to retain the analyte of interest while matrix interferences are washed away.

Causality Behind the Method: For a basic compound like mecamylamine, a mixed-mode cation exchange SPE sorbent is ideal. This sorbent possesses both hydrophobic (e.g., C8 or C18) and ion-exchange (e.g., sulfonic acid) functionalities.

  • Load: The sample is loaded at a slightly acidic pH (e.g., pH 6). Mecamylamine is protonated and is retained primarily by strong ionic bonds with the cation exchanger.

  • Wash: A wash with an acidic buffer removes hydrophilic interferences. A subsequent wash with an organic solvent (e.g., methanol) removes hydrophobic, non-basic interferences. The ionic bond keeps mecamylamine bound to the sorbent.

  • Elute: A basic elution solvent (e.g., 5% ammonium hydroxide in methanol) neutralizes the charge on mecamylamine, breaking the ionic bond and allowing it to be eluted, resulting in a very clean and concentrated extract.[11]

Experimental Protocol: Mixed-Mode SPE for Mecamylamine in Plasma
  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid in water. Vortex to mix. This step acidifies the sample to ensure the analyte is charged.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol, followed by 1 mL of water.

  • SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of 2% phosphoric acid in water. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (~1 mL/min).

  • Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 6.0).

  • Wash Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the mecamylamine from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation & Reconstitution: Dry the eluate under nitrogen and reconstitute in 100 µL of mobile phase for analysis.

Visualization: SPE Workflow

SPE_Workflow cluster_2 Solid-Phase Extraction Workflow Condition 1. Condition (Methanol & Water) Equilibrate 2. Equilibrate (Acidic Buffer) Condition->Equilibrate Load 3. Load Sample (pH < pKa) Equilibrate->Load Analyte Binds Wash1 4. Wash 1 (Aqueous Buffer) Load->Wash1 Remove Polar Matrix Wash2 5. Wash 2 (Organic Solvent) Wash1->Wash2 Remove Non-Polar Matrix Elute 6. Elute (Basic Solvent) Wash2->Elute Disrupt Binding Analysis 7. Analyze Elute->Analysis

Caption: Key steps in a mixed-mode SPE procedure.

Comparative Analysis of Techniques

The choice of sample preparation technique is a critical decision that impacts data quality, throughput, and cost. The following table provides a comparative summary to aid in this selection process.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh to Very High
Matrix Effect High PotentialModerate PotentialLow Potential
Recovery Variable, can be lowGenerally Good to HighHigh & Reproducible
Throughput Very HighLow to ModerateHigh (with automation)
Automation Easily automated[6]Difficult to automate[12]Easily automated[10]
Solvent Usage LowHighModerate
Cost per Sample LowLowHigh
Best For... High-throughput screening, discovery phaseMethods requiring removal of salts/polar interferencesRegulated bioanalysis, low detection limits, high accuracy & precision

Conclusion

The optimal sample preparation technique for mecamylamine analysis is dictated by the specific requirements of the study.

  • Protein Precipitation offers a rapid and cost-effective solution for screening large numbers of samples where the highest degree of accuracy is not the primary objective.

  • Liquid-Liquid Extraction provides a more effective cleanup than PPT, particularly for removing non-volatile matrix components, and remains a valuable, low-cost option.

  • Solid-Phase Extraction , especially using a mixed-mode mechanism, delivers the cleanest extracts, minimizes matrix effects, and provides the highest levels of recovery and reproducibility.[10] It is the recommended method for validated, regulated bioanalytical assays that demand the utmost accuracy and sensitivity.

By understanding the chemical principles of mecamylamine and the mechanisms of each extraction technique, researchers can confidently develop and implement robust methods for its reliable quantification in complex biological matrices.

References

  • Dah-Nouvlessounon, A., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. International Journal of PharmTech Research, 3(3), 1363-1372.
  • Chen, Y., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. Proteomes, 7(2), 20. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4032, Mecamylamine. Retrieved from [Link]

  • University of Tennessee Health Science Center. (2022). Sample Preparation. Proteomics and Metabolomics Core. Retrieved from [Link]

  • Woo, H. I., et al. (2016). A simple and rapid analytical method based on solid-phase extraction and liquid chromatography-tandem mass spectrometry for the simultaneous determination of free catecholamines and metanephrines in urine and its application to routine clinical analysis. Clinical Biochemistry, 49(7-8), 573-579. Available at: [Link]

  • Impact Factor. (2024). High Throughput LC-MS/MS Method for the Quantitation of Mefenamic Acid in Rat Plasma by Protein Precipitation Technique Using 96. Impact Factor, 11(6).
  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]

  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Retrieved from [Link]

  • Holzer, M., et al. (2022). Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 220, 114980. Available at: [Link]

  • Centre for Human Drug Research. (2018). Pharmacokinetics and pharmacodynamics of oral mecamylamine - development of a nicotinic acetylcholine receptor antagonist cognitive challenge test using modelling and simulation. Retrieved from [Link]

  • Boyd, R., et al. (2020). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Journal of Analytical Toxicology, 44(8), 839-850. Available at: [Link]

  • de Tássia Cardoso, G., et al. (2024). Solvent-free parallel artificial liquid membrane extraction for drugs of abuse in plasma samples using LC-MS/MS. Microchemical Journal, 199, 110119.
  • Arrabal-Gallardo, P., et al. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 27(17), 5649. Available at: [Link]

  • Wikipedia. (n.d.). Mecamylamine. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]

  • Wang, S., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(9), 2639. Available at: [Link]

  • Le, A., et al. (2018). Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. Metabolomics, 14(9), 119.
  • Ashri, N. Y., & Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. Bioanalysis, 3(17), 2003-2018. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Mecamylamine – Knowledge and References. Retrieved from [Link]

  • Stout, P. R., & Klette, K. L. (2002). Mixed-mode solid-phase extraction procedures for the determination of MDMA and metabolites in urine using LC-MS, LC-UV, or GC-NPD. Journal of Analytical Toxicology, 26(5), 281-286.
  • van Amsterdam, J., et al. (2011). An anti-nicotinic cognitive challenge model using mecamylamine in comparison with the anti-muscarinic cognitive challenge using scopolamine. British Journal of Clinical Pharmacology, 72(2), 272-283. Available at: [Link]

  • protocols.io. (2019). Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. Retrieved from [Link]

  • Shimadzu. (n.d.). Pretreatment Procedure for metabolomics (Biological sample). Retrieved from [Link]

  • ResearchGate. (n.d.). Mecamylamine: New therapeutic uses and toxicity/risk profile. Retrieved from [Link]

Sources

Application Note: High-Precision Pharmacokinetic Profiling of Mecamylamine Using Mecamylamine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Mecamylamine, originally a ganglionic blocker for hypertension, has seen a resurgence in clinical research for neuropsychiatric indications including Tourette’s syndrome and Major Depressive Disorder (MDD).[1] These modern applications often utilize lower dosing regimens (2.5–10 mg) compared to historical hypertensive treatments, necessitating highly sensitive bioanalytical methods. This Application Note details a robust LC-MS/MS protocol utilizing Mecamylamine-d3 as a stable isotope-labeled internal standard (SIL-IS). By employing Isotope Dilution Mass Spectrometry (IDMS), this method corrects for matrix effects, extraction variability, and ionization suppression, ensuring the rigorous accuracy required for regulatory pharmacokinetic (PK) submissions.

Introduction & Scientific Rationale

The Analytical Challenge

Mecamylamine (


) is a secondary aliphatic amine with a bicyclic terpene-like structure. Its pharmacokinetic profiling presents specific challenges:
  • Low Concentrations: Modern therapeutic windows target plasma levels in the low ng/mL range (

    
     often <50 ng/mL).
    
  • Matrix Interference: As a small molecule (MW 167.29), it falls into a mass range with high background noise from endogenous plasma components.

  • Adsorption: Secondary amines are prone to non-specific binding (carryover) on glass and metallic surfaces.

The Role of Mecamylamine-d3

Using a structural analog (e.g., pempidine) as an internal standard is insufficient for high-stakes PK studies due to differences in retention time and ionization efficiency. Mecamylamine-d3 (typically


-methyl-

) serves as the ideal SIL-IS because:
  • Co-elution: It elutes at the virtually identical retention time as the analyte, experiencing the exact same matrix suppression/enhancement events at the electrospray source.

  • Physicochemical Mirroring: It mimics the extraction recovery of the analyte across the pH range, normalizing variability in Liquid-Liquid Extraction (LLE).

Chemical & Physical Properties[2][3]

PropertyMecamylamine (Analyte)Mecamylamine-d3 (IS)
Formula


Molecular Weight 167.29 g/mol ~170.31 g/mol
Precursor Ion [M+H]+ 168.2 m/z171.2 m/z
pKa ~11.2 (Secondary Amine)~11.2
LogP ~3.0 (Lipophilic)~3.0
Solubility Water, Ethanol, MethanolWater, Ethanol, Methanol

Method Development: Critical Parameters

Extraction Strategy (The "Why")

Direct protein precipitation (PPT) is discouraged for Mecamylamine at low concentrations due to significant phospholipid carryover that suppresses ionization.

  • Recommendation: Liquid-Liquid Extraction (LLE).[2]

  • Mechanism: Mecamylamine has a high pKa (~11.2). At physiological pH, it is protonated (

    
    ) and water-soluble. To extract it into an organic solvent, we must shift the equilibrium to the uncharged free base.
    
  • Critical Step: Alkalinization of plasma to pH > 12 using NaOH prior to solvent addition.

Mass Spectrometry Tuning

Mecamylamine fragments readily. The transition choice depends on the labeling position of the d3 isotope.

  • Common Transition:

    
     (Loss of methylamine moiety or ring fragmentation).
    
  • Warning: If the d3 label is on the N-methyl group, and the fragmentation involves the loss of that group, the IS and Analyte may share the same product ion. Ensure the precursor selection (Q1) effectively isolates the isotopes.

Experimental Protocols

Protocol 1: Preparation of Standards and Samples

Reagents:

  • Mecamylamine Hydrochloride (Reference Standard)

  • Mecamylamine-d3 Hydrochloride (Internal Standard)

  • Blank Human Plasma (K2EDTA)

  • 0.1 M NaOH

  • MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (90:10)

Step-by-Step Workflow:

  • Stock Preparation:

    • Dissolve Mecamylamine and Mecamylamine-d3 in Methanol to 1 mg/mL.

    • Prepare Working Standard Solutions in 50:50 Methanol:Water.

  • IS Spiking Solution:

    • Dilute Mecamylamine-d3 to a constant concentration (e.g., 50 ng/mL).

  • Sample Pre-treatment:

    • Aliquot 200 µL of plasma into 1.5 mL polypropylene tubes.

    • Add 20 µL of Mecamylamine-d3 IS solution to all samples (except double blanks).

    • Vortex for 10 seconds.

  • Alkalinization (Crucial Step):

    • Add 50 µL of 0.1 M NaOH.

    • Note: This shifts pH to >12, ensuring the amine is deprotonated.

  • Extraction:

    • Add 1 mL of MTBE.

    • Vortex vigorously for 5 minutes (or shaker plate at 1000 rpm).

    • Centrifuge at 10,000 x g for 5 minutes to separate layers.

  • Reconstitution:

    • Transfer 800 µL of the upper organic layer to a clean glass tube.

    • Evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase (0.1% Formic Acid in 20% ACN).

Protocol 2: LC-MS/MS Instrumentation

Liquid Chromatography (LC):

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Why? C18 provides adequate retention for lipophilic amines.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

    • 5.0 min: Stop

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[2][3][4]

  • Mode: Multiple Reaction Monitoring (MRM).[2][5]

MRM Transitions (Optimize for your specific instrument):

CompoundPrecursor (Q1)Product (Q3)Dwell (ms)Collision Energy (eV)
Mecamylamine 168.2137.15020-30
Mecamylamine (Qualifier)168.2151.15015-25
Mecamylamine-d3 171.2140.1*5020-30

*Note: The product ion for d3 depends on whether the label is retained. If the label is lost, the product ion will be 137.1. Perform a product ion scan to confirm.

Bioanalytical Method Validation (Self-Validating Logic)

To ensure "Trustworthiness," the method must pass the following checks based on FDA/EMA guidelines:

  • Linearity:

    
     over the range of 1.0 – 100 ng/mL.
    
  • Accuracy & Precision:

    • Intra-day and Inter-day CV% must be <15% (20% at LLOQ).

    • Self-Check: If IS response varies >50% between samples, check for extraction errors or matrix effects.

  • Matrix Effect (ME):

    • Compare IS peak area in extracted plasma vs. neat solution.

    • Acceptance: ME Factor should be 0.85 – 1.15. The d3-IS corrects for this, but severe suppression (<0.5) indicates the need for cleaner extraction (e.g., wash steps).

Workflow Visualization

The following diagram illustrates the critical path for the PK study, highlighting the "Self-Validating" Quality Control (QC) loops.

Mecamylamine_PK_Workflow Sample Plasma Sample Collection (K2EDTA) Spike Spike Internal Standard (Mecamylamine-d3) Sample->Spike 200 µL Aliquot Alkalinize Alkalinization (pH > 12 with NaOH) Spike->Alkalinize Mix Extract LLE Extraction (MTBE) Alkalinize->Extract Free Base Formation LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Reconstitute Calc Calculate Area Ratio (Analyte / IS) LCMS->Calc QC_Check QC Validation Check (Accuracy +/- 15%) Calc->QC_Check Data_Out Final PK Data (Cmax, AUC, t1/2) QC_Check->Data_Out Pass Fail_Loop Re-Extract / Investigate QC_Check->Fail_Loop Fail Fail_Loop->Sample Repeat

Caption: Step-by-step bioanalytical workflow for Mecamylamine quantification, including critical Quality Control (QC) decision nodes to ensure data integrity.

Data Analysis & PK Parameter Calculation

Once the bioanalytical concentration-time data is validated, Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).

ParameterDefinitionCalculation Logic

Maximum Plasma ConcentrationObserved directly from data.

Time to Reach

Observed directly from data.

Area Under the CurveCalculated via Linear Trapezoidal Rule.

Elimination Half-Life

(where

is the slope of the terminal phase).

Apparent Clearance

Note on Renal Clearance: Mecamylamine excretion is pH-dependent.[6] If urine samples are collected, calculate Renal Clearance (


) as:


Clinical Insight: Acidic urine significantly accelerates elimination (

drops), while alkaline urine promotes reabsorption (

increases).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary amine interaction with silanols.Use a column with high carbon load or add 5mM Ammonium Formate to mobile phase.
Low Recovery pH during extraction was too low.Ensure pH is >12. Check NaOH freshness.
Carryover Adsorption to injector needle.Use an aggressive needle wash (e.g., ACN:IPA:Water + 0.1% Formic Acid).
IS Variation Matrix effect or dosing error.Check phospholipids transition (m/z 184) to see if they co-elute with IS.

References

  • Shytle, R. D., et al. (2002).[7] "Mecamylamine (Inversine): new therapeutic uses and toxicity/risk profile."[8] Clinical Neuropharmacology.

  • Young, J. M., et al. (2001). "Mecamylamine: A nicotinic antagonist for the treatment of neuropsychiatric disorders."[1] Journal of Clinical Psychiatry.

  • US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry."

  • PubChem. (2023). "Mecamylamine Compound Summary." National Library of Medicine.

  • Chavez-Eng, C. M., et al. (2000). "Simultaneous determination of mecamylamine and its metabolites in human urine by LC-MS/MS." Journal of Chromatography B. (Contextual reference for extraction pH).

Sources

Bioequivalence Study Protocol: Mecamylamine HCl (2.5 mg) using Mecamylamine-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Scientific Rationale

The Challenge of Mecamylamine Bioanalysis

Mecamylamine (


) is a secondary aliphatic amine used historically as a ganglionic blocker and currently investigated for neuropsychiatric disorders. Its physicochemical properties present specific challenges for bioequivalence (BE) studies:
  • Polarity & Retention: As a small, polar amine, it exhibits poor retention on standard C18 columns, often eluting in the void volume where ion suppression is highest.

  • Matrix Effects: In human plasma, endogenous phospholipids can severely suppress the ionization of mecamylamine.

  • Low Dosage: The standard therapeutic dose is low (2.5 mg), resulting in

    
     values in the range of 30–60 ng/mL, requiring a highly sensitive assay (LLOQ 
    
    
    
    0.1–0.5 ng/mL).
The Role of Mecamylamine-d3 (Internal Standard)

To ensure regulatory compliance (FDA/EMA), this protocol utilizes Mecamylamine-d3 (N-methyl-d3).

  • Mechanism: The deuterium-labeled isotopologue co-elutes with the analyte and experiences the exact same ionization environment.

  • Causality: By normalizing the analyte response to the IS response, we mathematically cancel out variations caused by injection volume errors, extraction recovery differences, and, most importantly, matrix ionization suppression.

Part 2: Clinical Study Design (In-Vivo)

Objective: To assess the bioequivalence of a Test Formulation (T) vs. Reference Listed Drug (R) of Mecamylamine HCl 2.5 mg Tablets.

Study Architecture
  • Design: Randomized, single-dose, two-treatment, two-period, crossover study.

  • Population: Healthy male and non-pregnant female volunteers (

    
     based on intra-subject variability).
    
  • Condition: Fasting (per FDA Draft Guidance, Oct 2024).

Dosing & Sampling Schedule
  • Washout Period: 7 days. (Rationale: Mecamylamine

    
    . 
    
    
    
    , ensuring complete elimination).
  • Sampling Points:

    • Pre-dose (0.0 h)

    • 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0 (Capture

      
       precision)
      
    • 5.0, 6.0, 8.0, 12.0, 24.0, 36.0, 48.0 h (Capture elimination phase).

Part 3: Bioanalytical Method (In-Vitro)

Core Directive: This section details the LC-MS/MS workflow. We utilize Liquid-Liquid Extraction (LLE) rather than Protein Precipitation (PP) to generate cleaner extracts and minimize phospholipid buildup on the column.

Instrumentation & Conditions
ParameterSpecificationRationale
Instrument Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS)Required for sub-ng/mL sensitivity.
Ionization ESI Positive ModeAmine group protonates readily (

).
Column Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)Core-shell technology provides high resolution at lower backpressure.
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in WaterAcidic pH ensures analyte is protonated.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic modifier for elution.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Mass Spectrometry Transitions (MRM)
AnalytePrecursor (

)
Product (

)
Dwell Time (ms)Collision Energy (V)
Mecamylamine 168.2137.110025
Mecamylamine-d3 171.2137.110025

Technical Note: Both analyte and IS share the 137.1 product ion (loss of the methylamine moiety). Chromatographic separation is not required as the precursor masses differ, but ensure no isotopic cross-talk (M+3 contribution) occurs.

Sample Preparation Protocol (Step-by-Step)

Reagents:

  • IS Working Solution: 50 ng/mL Mecamylamine-d3 in 50:50 Methanol:Water.

  • Extraction Solvent: MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20).

  • Alkaline Buffer: 0.1 M NaOH or Ammonium Hydroxide (pH > 10).

Workflow:

  • Aliquot: Transfer 200 µL of subject plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 50 µL of IS Working Solution. Vortex gently (10 sec).

  • Basification: Add 50 µL of 0.1 M NaOH.

    • Why? This converts Mecamylamine (pKa ~11) to its uncharged free-base form, allowing it to partition into the organic solvent.

  • Extraction: Add 1.5 mL of MTBE.

  • Agitation: Shake on a reciprocating shaker for 10 minutes (high speed).

  • Phase Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.

  • Drying: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in 150 µL of Mobile Phase (80% A : 20% B). Vortex and transfer to HPLC vials.

Part 4: Workflow Visualization

The following diagram illustrates the critical path from clinical dosing to statistical analysis, highlighting the self-validating loops (IS Variability Check).

BioequivalenceWorkflow cluster_clinical Phase I: Clinical Execution cluster_bioanalysis Phase II: LC-MS/MS Bioanalysis cluster_data Phase III: Validation & Stats Dosing Oral Dosing (2.5 mg Mecamylamine) Sampling Plasma Collection (0 - 48h) Dosing->Sampling Aliquot Plasma Aliquot (200 µL) Sampling->Aliquot SpikeIS Spike Internal Standard (Mecamylamine-d3) Aliquot->SpikeIS Basify Basify (NaOH) Convert to Free Base SpikeIS->Basify LLE Liquid-Liquid Extraction (MTBE) Basify->LLE LCMS LC-MS/MS Analysis (MRM: 168->137 / 171->137) LLE->LCMS IS_Check IS Variation Check (Must be <15% CV) LCMS->IS_Check IS_Check->LCMS Fail (Re-inject) PK_Calc PK Calculation (Cmax, AUC, Tmax) IS_Check->PK_Calc Pass BE_Stat BE Statistics (90% CI: 80-125%) PK_Calc->BE_Stat

Caption: Integrated workflow for Mecamylamine BE study. Yellow nodes indicate critical QC checkpoints utilizing the Internal Standard.

Part 5: Validation & Quality Assurance

To ensure the "Trustworthiness" of the data, the method must be validated according to FDA/EMA Bioanalytical Method Validation (BMV) guidelines.

Matrix Effect & IS Normalization

One of the most critical validation steps for this protocol.

  • Experiment: Extract blank plasma from 6 different lots (including lipemic and hemolyzed). Spike post-extraction with Analyte and IS. Compare response to neat solution.

  • Calculation:

    
    
    
    
    
  • Acceptance Criteria: The CV of the IS-Normalized MF across 6 lots must be

    
    . This proves the d3-IS effectively compensates for matrix suppression.
    
Linearity & Sensitivity
  • Calibration Curve: 0.1, 0.2, 0.5, 1.0, 5.0, 10.0, 50.0, 100.0 ng/mL.

  • Weighting:

    
     linear regression.
    
  • LLOQ: 0.1 ng/mL (Signal-to-Noise > 10:1).

Selectivity (Cross-Talk)

Because the IS and Analyte share a product ion (137.1):

  • Inject ULOQ (Upper Limit of Quantitation) of Mecamylamine alone. Monitor IS channel. Response must be

    
     of IS response.
    
  • Inject IS alone. Monitor Analyte channel. Response must be

    
     of LLOQ response.
    

Part 6: References

  • U.S. Food and Drug Administration (FDA). (2024, October).[1] Draft Guidance on Mecamylamine Hydrochloride. Recommended Bioequivalence Studies. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Scheidweiler, K. B., et al. (2013). Simultaneous quantification of nicotine, cotinine... and mecamylamine in human urine by LC-MS/MS.[2] Clinica Chimica Acta, 421, 192-198. (Demonstrates transition 168>137). Retrieved from [Link]

  • PubChem. (2025).[3] Mecamylamine-d3 Hydrochloride (CID 71749917).[4] National Library of Medicine. Retrieved from [Link]

Sources

Application Note: Mecamylamine-d3 (Hydrochloride) Solution Preparation, Stability, and LC-MS/MS Implementation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Mecamylamine-d3 (hydrochloride) is the stable isotope-labeled analog of Mecamylamine, a non-selective nicotinic acetylcholine receptor (nAChR) antagonist. In bioanalytical workflows, it serves as the critical Internal Standard (IS) for the quantification of Mecamylamine in biological matrices (plasma, urine, tissue homogenates) via LC-MS/MS.

This Application Note provides a rigorous technical guide for the preparation, storage, and handling of Mecamylamine-d3. Unlike generic protocols, this guide addresses the specific physicochemical challenges of secondary amine salts, including hygroscopicity, adsorption to glass surfaces, and pH-dependent solubility profiles essential for accurate mass spectrometry.

Physicochemical Profile & Critical Handling Principles

Understanding the molecule is the first step to reproducible data. Mecamylamine is a secondary amine with a bicyclic structure.

PropertyValue / CharacteristicImpact on Protocol
Compound Name Mecamylamine-d3 HydrochlorideTarget Analyte IS
CAS Number 1217625-71-2 (typical for d3)Verification
Molecular Formula C₁₁H₁₈D₃N[1] · HClMW: ~206.77 g/mol (Salt)
pKa ~11.5 (Secondary Amine)Critical: Requires pH > 12 for LLE extraction into organic phase.
Solubility Water (>50 mg/mL), Methanol, DMSOHigh aqueous solubility; use MeOH for stock to prevent microbial growth.
Hygroscopicity Moderate to HighWeigh rapidly; equilibrate vial to RT before opening to prevent water uptake.
Adsorption High (Sticky Amine)Critical: Adsorbs to non-silanized glass at low concentrations (<1 µg/mL).
The "Sticky Amine" Challenge

Mecamylamine is a lipophilic amine. In aqueous solutions—especially at low concentrations used for working standards—it will adhere to the silanol groups of untreated glass vials.

  • Directive: ALWAYS use silanized glass vials or high-quality polypropylene (PP) containers for working solutions < 10 µg/mL.

  • Directive: Maintain stock solutions in organic solvent (Methanol) where adsorption is minimized.

Experimental Protocols

Protocol A: Primary Stock Solution Preparation (1.0 mg/mL)

Objective: Create a stable, high-concentration master stock.

Materials:

  • Mecamylamine-d3 HCl (Solid reference standard)

  • Solvent: LC-MS Grade Methanol (MeOH)

  • Container: 4 mL Amber Borosilicate Glass Vial (Screw cap with PTFE liner)

Procedure:

  • Equilibration: Remove the Mecamylamine-d3 vial from the freezer (-20°C). Allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Why? Prevents condensation on the hygroscopic salt.

  • Weighing: Tare a clean amber vial. Rapidly weigh approximately 1.0 mg of the substance. Record the exact mass (e.g., 1.05 mg).

  • Calculation: Calculate the required volume of Methanol to achieve exactly 1.0 mg/mL (free base equivalent or salt equivalent, depending on assay requirements).

    • Note: Most certificates of analysis (CoA) report mass as the salt. If your calibration curve is based on "free base," apply the salt correction factor (MW_base / MW_salt ≈ 0.82).

  • Dissolution: Add the calculated volume of Methanol. Vortex for 30 seconds. Sonication is rarely needed due to high solubility in MeOH.

  • Labeling: Label with Compound Name, Concentration, Solvent, Date, and User Initials.

  • Storage: Store at -20°C or -80°C.

Protocol B: Working Internal Standard Solution (Spiking Solution)

Objective: Prepare the solution used to spike biological samples.

Target Concentration: Typically 100 ng/mL or 500 ng/mL (dependent on assay sensitivity).

Procedure:

  • Diluent: Prepare 50:50 Methanol:Water (v/v). Why? Pure organic spikes can precipitate proteins prematurely in plasma samples.

  • Serial Dilution:

    • Step 1 (Intermediate): Dilute Stock A (1 mg/mL) 1:100 in Methanol → 10 µg/mL.

    • Step 2 (Working): Dilute Intermediate (10 µg/mL) into the 50:50 Diluent to reach target (e.g., 100 ng/mL).

  • Storage: Prepare fresh weekly or store at 4°C for up to 1 month in Polypropylene tubes. Do not use glass for this low-concentration solution.

LC-MS/MS Workflow & Logic Diagram

The following diagram illustrates the critical decision points and workflow for using Mecamylamine-d3, highlighting the extraction pH requirement derived from its pKa.

MecamylamineWorkflow cluster_0 Why High pH? Start Biological Sample (Plasma/Urine) Spike Spike IS: Mecamylamine-d3 (Target: 100 ng/mL) Start->Spike Equilibrate Equilibrate (10 mins, RT) Spike->Equilibrate Allows IS to bind matrix pH_Adjust Alkalize Sample (Add NaOH/NH4OH, pH > 12) Equilibrate->pH_Adjust CRITICAL: pKa ~11.5 Extraction Liquid-Liquid Extraction (LLE) Solvent: MTBE or Hexane pH_Adjust->Extraction Analyte Neutralized PhaseSep Phase Separation (Collect Organic Layer) Extraction->PhaseSep DryDown Evaporate to Dryness (N2 stream, 40°C) PhaseSep->DryDown Recon Reconstitute (Mobile Phase: H2O/MeOH + 0.1% Formic Acid) DryDown->Recon LCMS LC-MS/MS Analysis (C18 Column, ESI+) Recon->LCMS

Caption: Figure 1. LC-MS/MS Sample Preparation Workflow. Note the critical alkalization step (Red) required to neutralize the amine (pKa 11.5) for efficient organic extraction.

Stability & Storage Validation

Stability Profile
ConditionStability EstimateRecommendation
Solid State (-20°C) > 2 YearsKeep desiccated. Protect from light.
Stock (MeOH, -20°C) 12 MonthsUse amber vials. Cap tightly to prevent evaporation.
Working Sol. (Aq/Org, 4°C) < 1 MonthRisk: Adsorption to container walls over time.
Freeze/Thaw Cycles < 3 CyclesAliquot stock to avoid repeated cycling.
Deuterium Exchange (The "Back-Exchange" Risk)

Mecamylamine-d3 typically carries the deuterium label on the N-methyl group (CD3) or the bicyclic ring carbons.

  • C-D Bonds: Extremely stable. Do not exchange with solvent protons under standard conditions.

  • N-H Proton: The amine proton is exchangeable but is not part of the d3 label.

  • Risk Assessment: Low risk of isotopic loss in protic solvents (MeOH/Water) provided the label is on the methyl carbon (standard commercial synthesis).

Troubleshooting Guide

Issue 1: Low Recovery of Internal Standard

  • Cause: Adsorption to glass.

  • Solution: Switch to Polypropylene (PP) autosampler vials or silanized glass. Ensure reconstitution solvent contains at least 50% aqueous buffer to keep the amine charged (protonated) if using glass, or use high organic if using PP. Correction: In the LC-MS mobile phase (acidic), the amine is protonated (charged) and less likely to stick to hydrophobic surfaces, but highly likely to stick to glass silanols.

Issue 2: Retention Time Shift vs. Native

  • Cause: Deuterium Isotope Effect.

  • Insight: Deuterated compounds are slightly more lipophilic and may elute slightly earlier than the native analyte on C18 columns.

  • Solution: This is normal. Ensure the shift is consistent (< 0.05 min).

Issue 3: Signal Contribution to Native Channel (Crosstalk)

  • Cause: Isotopic impurity or too high IS concentration.

  • Solution: Check the CoA for Isotopic Purity (usually ≥99%). Run a "Blank + IS" sample. If you see a peak in the Native Mecamylamine channel, dilute the IS working solution until the interference is < 20% of the LLOQ (Lower Limit of Quantification).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13221, Mecamylamine hydrochloride. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Addressing matrix effects in the bioanalysis of mecamylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the bioanalysis of mecamylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying mecamylamine in biological matrices. We will delve into the root causes of common analytical challenges, particularly matrix effects, and provide field-proven troubleshooting guides and protocols to ensure the accuracy, precision, and robustness of your bioanalytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about matrix effects and the bioanalysis of mecamylamine.

Q1: What are matrix effects, and why are they a significant problem in the bioanalysis of mecamylamine?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), this manifests as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal).[1][2] This phenomenon is a major challenge because it can lead to inaccurate and imprecise quantification of the target analyte.[3]

Mecamylamine, a basic secondary amine, is particularly susceptible to these effects in biological matrices like plasma or urine. The primary culprits are endogenous matrix components such as phospholipids, salts, and metabolites that are not completely removed during sample preparation.[1][4] When these components co-elute with mecamylamine, they compete for ionization in the MS source, often suppressing mecamylamine's signal and compromising data reliability.[1][3] According to FDA guidance, evaluating and mitigating matrix effects is a mandatory part of bioanalytical method validation.[5][6]

Q2: What are the most common sources of matrix effects in plasma samples?

A2: In plasma, the most notorious sources of matrix effects, especially ion suppression in ESI-MS, are phospholipids .[4][7][8] These molecules are major components of cell membranes and have a tendency to be co-extracted with analytes of interest, particularly in simpler sample preparation methods like protein precipitation (PPT).[4][8] Due to their amphipathic nature, they often elute over a broad range in reversed-phase chromatography, increasing the likelihood of co-elution with target analytes.[4] When they enter the MS source, they can suppress the analyte signal by altering droplet surface tension, competing for charge, and fouling the instrument source.[3][8]

Other sources include:

  • Salts and Buffers: High concentrations can reduce ionization efficiency.[1]

  • Endogenous Metabolites: Compounds like urea and amino acids can interfere.

  • Anticoagulants and Stabilizers: Additives used during sample collection can sometimes cause interference.[5]

  • Concomitant Medications: Other drugs or their metabolites present in patient samples can also co-elute and cause interference.[5]

Q3: Why is a Stable Isotope-Labeled (SIL) Internal Standard considered the gold standard for correcting matrix effects?

A3: A Stable Isotope-Labeled Internal Standard (SIL-IS), such as mecamylamine-d3, is considered the ideal choice because it is chemically and physically almost identical to the analyte.[9][10] It has the same extraction recovery, chromatographic retention time, and ionization efficiency as the unlabeled mecamylamine.[11]

The key principle is that any ion suppression or enhancement experienced by the analyte will be mirrored by the SIL-IS.[9][12] Since quantification is based on the ratio of the analyte peak area to the IS peak area, the variability introduced by the matrix effect is effectively cancelled out.[9] This provides a highly reliable method for compensating for matrix effects, which is why regulatory bodies strongly recommend its use.[11][12] However, it is crucial to verify that the SIL-IS and the analyte co-elute perfectly, as even slight separation can lead to differential matrix effects and compromise correction.[11][12]

Section 2: Troubleshooting Guide & Protocols

This section provides a structured approach to identifying, quantifying, and mitigating matrix effects at different stages of the bioanalytical workflow.

Workflow Stage 1: Sample Preparation

The goal of sample preparation is to remove as many interfering matrix components as possible while maximizing the recovery of mecamylamine.

Issue: I'm observing significant ion suppression and poor reproducibility. My current method is Protein Precipitation (PPT).

Analysis: Protein precipitation is a fast but non-selective sample cleanup method.[13] While it effectively removes proteins, it leaves behind high concentrations of phospholipids and other small molecules that are well-known to cause severe matrix effects.[7] For a basic compound like mecamylamine, a more rigorous cleanup is almost always necessary.

Solution Pathway:

  • Quantify the Matrix Effect: First, confirm the severity of the issue using a post-extraction spike experiment (Protocol 1).

  • Implement a More Selective Technique: Upgrade your sample preparation from PPT to either Liquid-Liquid Extraction (LLE) or, preferably, Solid-Phase Extraction (SPE).

Protocol 1: Quantitative Assessment of Matrix Factor (MF)

This protocol, aligned with FDA guidance, allows you to measure the degree of ion suppression or enhancement.[14]

Objective: To calculate the Matrix Factor (MF) by comparing the analyte response in the presence and absence of matrix components.

Procedure:

  • Prepare Set A: Spike a known amount of mecamylamine and SIL-IS into a blank mobile phase or reconstitution solvent.

  • Prepare Set B: Extract at least six different lots of blank biological matrix (e.g., human plasma). After the final evaporation step, spike the dried extracts with the same known amount of mecamylamine and SIL-IS as in Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system.

  • Calculation:

    • Matrix Factor (MF) = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Absence of Matrix [Set A])

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The IS-normalized MF should also be calculated to assess the ability of the SIL-IS to track and correct for the variability.

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be ≤15%.[14]

Protocol 2: Solid-Phase Extraction (SPE) for Mecamylamine

Given mecamylamine's basic nature, a mixed-mode or polymeric cation exchange SPE is highly effective at removing phospholipids and other interferences.[15][16]

Objective: To selectively isolate mecamylamine from plasma matrix components.

Recommended Sorbent: Polymeric Mixed-Mode Strong Cation Exchange.

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 300 µL of 2% ammonium hydroxide in water to ensure the mecamylamine is in its neutral form for binding to the reversed-phase component of the sorbent.[16]

  • Condition: Condition the SPE plate/cartridge with 500 µL of methanol, followed by 500 µL of water.[16] Do not let the sorbent go dry.[17]

  • Load: Load the pre-treated sample onto the conditioned SPE sorbent.

  • Wash 1 (Interference Elution): Wash with 500 µL of an acidic solution (e.g., 2% formic acid in water). This will wash away neutral and acidic interferences while mecamylamine (now protonated and positively charged) is retained by the strong cation exchanger.

  • Wash 2 (Phospholipid Removal): Wash with 500 µL of 100% methanol. This will remove remaining nonpolar interferences like phospholipids while mecamylamine remains bound to the ion-exchange sorbent.

  • Elute: Elute mecamylamine with 500 µL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the mecamylamine, disrupting its ionic bond with the sorbent and allowing it to be eluted.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.

Data Comparison: Sample Preparation Techniques

The following table summarizes the expected performance of different sample preparation techniques for mecamylamine bioanalysis.

TechniquePhospholipid RemovalThroughputMethod DevelopmentExpected Mecamylamine Recovery
Protein Precipitation (PPT) Poor (<20%)HighMinimal>90%
Liquid-Liquid Extraction (LLE) ModerateMediumMedium80-95%
Solid-Phase Extraction (SPE) Excellent (>99%)[4]MediumHigh>90%
HybridSPE®-Phospholipid Excellent (>99%)[18]HighMinimal>90%
Workflow Stage 2: LC-MS/MS Analysis

Proper chromatographic separation and MS source optimization are critical final lines of defense against matrix effects.

Issue: Even after SPE, I'm seeing some ion suppression at the retention time of my analyte.

Analysis: This indicates that some matrix components are still co-eluting with mecamylamine. While SPE is highly effective, it may not be perfect. The solution is to optimize the chromatography to separate mecamylamine from the residual interferences.

Solution Pathway:

  • Visualize the Interference: Use the post-column infusion technique to create an "ion suppression map" of your chromatogram (Protocol 3). This will show you exactly where the zones of suppression are.

  • Adjust Chromatography: Modify your LC method to move the mecamylamine peak away from any zones of ion suppression.

    • Increase Organic Content: For reversed-phase, a steeper or more aggressive gradient can often elute phospholipids later, away from polar analytes.

    • Change Column Chemistry: Consider a different stationary phase. For a polar, basic compound like mecamylamine, a Hydrophilic Interaction Chromatography (HILIC) column can provide excellent retention and unique selectivity, often separating it effectively from phospholipids which are poorly retained in HILIC mode.

    • Adjust pH: Ensure the mobile phase pH is at least 2 units below the pKa of mecamylamine to maintain it in its charged, most retainable form on a C18 column.

Protocol 3: Post-Column Infusion for Visualizing Matrix Effects

Objective: To identify the retention time regions in your gradient where matrix components cause ion suppression.

Experimental Setup:

  • "T" Junction: Place a T-junction after the analytical column but before the MS inlet.

  • Infusion Pump: Use a syringe pump to deliver a constant, steady flow of mecamylamine solution (at a concentration that gives a stable signal) into one arm of the T-junction.

  • LC Flow: The eluent from your analytical column flows into the other arm of the T-junction.

  • Procedure:

    • Start the infusion pump and the LC-MS system. You should observe a stable, high baseline signal for mecamylamine.

    • Inject a blank, extracted matrix sample (e.g., from your SPE procedure).

    • Monitor the mecamylamine MRM transition. Any dips or drops in the baseline signal indicate regions of ion suppression caused by eluting matrix components.[19]

  • Analysis: Compare the retention time of your mecamylamine peak from a standard injection with the ion suppression map. If your peak elutes during a signal dip, your chromatography needs optimization.

Visual Summaries of Workflows
Bioanalytical Workflow & Matrix Effect Mitigation

This diagram illustrates the key stages of the bioanalytical process and highlights where matrix effects can be introduced and addressed.

G cluster_pre Pre-Analytical cluster_analytical Analytical Workflow cluster_prep Sample Preparation cluster_post Post-Analytical Sample Sample Collection (Plasma, Urine) PPT Protein Precipitation (High Matrix) Sample->PPT LLE Liquid-Liquid Extraction (Medium Matrix) Sample->LLE SPE Solid-Phase Extraction (Low Matrix) Sample->SPE LC LC Separation (Chromatographic Resolution) PPT->LC High Risk of Matrix Effects LLE->LC SPE->LC Low Risk of Matrix Effects MS MS/MS Detection (Quantification) LC->MS Data Data Analysis (Ratio of Analyte/IS) MS->Data

Caption: Workflow for bioanalysis showing sample preparation choices and their impact on matrix effects.

Troubleshooting Decision Tree for Ion Suppression

Use this logical guide to systematically address ion suppression issues.

G Start Start: Ion Suppression or High Variability Detected? CheckIS Is a co-eluting SIL-IS being used? Start->CheckIS Yes UseSIL Implement a SIL-IS (Primary Solution) CheckIS->UseSIL No AssessPrep Assess Sample Prep: Using PPT? CheckIS->AssessPrep Yes UseSIL->AssessPrep UpgradePrep Upgrade to SPE or LLE (Protocol 2) AssessPrep->UpgradePrep Yes AssessChroma Assess Chromatography: Analyte co-elutes with suppression zone? (Protocol 3) AssessPrep->AssessChroma No (Using SPE/LLE) UpgradePrep->AssessChroma OptimizeLC Optimize LC Method: Change gradient, pH, or column chemistry (e.g., HILIC) AssessChroma->OptimizeLC Yes End Problem Resolved AssessChroma->End No OptimizeLC->End

Caption: A decision-making flowchart for troubleshooting and resolving ion suppression.

References
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC North America.
  • HybridSPE®-Phospholipid Technology. Bioanalysis Zone.
  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.
  • Bioanalytical Method Validation Guidance for Industry. U.S.
  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantit
  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical Sciences.
  • Ion suppression (mass spectrometry). Wikipedia.
  • All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions.
  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online.
  • Bioanalytical Method Validation FDA 2001.pdf. U.S.
  • Bioanalytical Method Validation. U.S.
  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S.
  • Ion Suppression and its Role in Secondary Electrospray Ionization.
  • 10 Tips for Electrospray Ionis
  • Novel solid-phase extraction strategy for the isolation of basic drugs from whole blood. Preliminary study using commercially available extraction cartridges. PubMed.
  • Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. PubMed.
  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PMC.
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
  • Extraction of Basic Drugs
  • Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems.
  • Review Article on Matrix Effect in Bioanalytical Method Development.
  • matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).
  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique.
  • Understanding and Improving Solid-Phase Extraction.
  • Bioanalytical Method Development in the United States: Key Techniques and Services.
  • development and validation of a lc-ms/ms method for mesalamine in human plasma by derivatization technique.
  • A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. Journal of Chemical and Pharmaceutical Sciences.

Sources

Technical Support Center: High-Sensitivity Mecamylamine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the "Invisible" Amine

Mecamylamine is a deceptive molecule. Structurally simple (


), this secondary aliphatic amine presents a unique set of bioanalytical challenges that often lead to poor sensitivity and non-reproducible data.

As researchers, we often treat it like any other small molecule, but that is a mistake. Mecamylamine has a pKa of approximately 11.2 , making it one of the most basic drugs commonly assayed. At physiological pH (7.4) and even in standard "basic" extraction buffers (pH 9-10), it remains almost 100% protonated (charged). Charged molecules do not partition well into organic solvents, leading to catastrophic recovery losses during Liquid-Liquid Extraction (LLE). Furthermore, its lack of a strong chromophore makes UV detection obsolete, necessitating highly optimized Mass Spectrometry (MS) workflows.

This guide breaks down the specific protocols required to capture, retain, and quantify mecamylamine with high sensitivity.

Module 1: Sample Preparation (The Foundation)

The Criticality of pH Control

The single most common reason for assay failure with mecamylamine is insufficient alkalization. To extract this molecule into an organic phase (like dichloromethane or hexane), you must drive the pH at least 2 units above its pKa .

  • Target pH: > 13.0

  • Reagent: 1.0 M or 5.0 M NaOH (Ammonium hydroxide is often too weak).

Protocol: High-Recovery Liquid-Liquid Extraction (LLE)

Standard Protocol for Plasma/Serum (200 µL volume)

  • Aliquot: Transfer 200 µL of plasma to a borosilicate glass tube.

    • Note: Avoid plastic tubes for the extraction step if using non-polar solvents to minimize adsorption.

  • Internal Standard: Add 20 µL of Internal Standard (Deuterated Mecamylamine-d3 or Pempidine). Vortex 10s.

  • Alkalization (CRITICAL): Add 50 µL of 1.0 M NaOH .

    • Why: This pushes the pH to ~13-14, ensuring mecamylamine is in its neutral (uncharged) free-base form.

  • Extraction: Add 2.0 mL of Dichloromethane (DCM) or t-Butyl Methyl Ether (MTBE) .

  • Agitation: Mechanical shaker for 10 minutes (vigorous).

  • Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer the organic (lower for DCM, upper for MTBE) layer to a clean tube.

  • Acidification (Stabilization): Add 10 µL of 0.1% Formic Acid in methanol to the organic layer before drying.

    • Why: Mecamylamine is volatile as a free base. Converting it back to a salt (formate) prevents evaporative loss during the drying step.

  • Dry: Evaporate under Nitrogen at 35°C.

  • Reconstitute: Dissolve in 100 µL of Mobile Phase A/B (80:20).

Visualization: Extraction Workflow

ExtractionWorkflow Sample Plasma Sample (Protonated Mecamylamine) Alkalize Add NaOH (pH > 13) (Neutralize Amine) Sample->Alkalize Critical Step Solvent Add Organic Solvent (DCM or MTBE) Alkalize->Solvent Partition Phase Separation (Free Base moves to Organic) Solvent->Partition Stabilize Add Formic Acid (Prevent Volatility) Partition->Stabilize Trap as Salt Dry N2 Evaporation & Reconstitution Stabilize->Dry

Figure 1: Optimized Liquid-Liquid Extraction workflow emphasizing pH control and volatility management.

Module 2: LC-MS/MS Optimization

Chromatography: Fighting the Tailing

Mecamylamine interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing. You have two viable strategies:

Strategy A: High pH Reversed-Phase (Recommended)

  • Column: C18 with high-pH stability (e.g., Waters XBridge or Agilent Poroshell HPH).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.

  • Why: High pH suppresses silanol ionization on the column and keeps mecamylamine neutral, improving peak shape and retention.

Strategy B: HILIC (Hydrophilic Interaction Liquid Chromatography)

  • Column: Silica or Amide phase.

  • Mobile Phase: Acetonitrile/Water with Ammonium Formate (pH 3-4).

  • Why: HILIC retains polar amines well and allows for high organic content, which boosts desolvation efficiency in the MS source.

Mass Spectrometry Parameters

Mecamylamine is a secondary amine.[1][2] It ionizes readily in Positive Electrospray Ionization (+ESI).

Table 1: Optimized MRM Transitions

ParameterValuePurpose
Ionization Mode ESI Positive (+)Protonation of secondary amine
Precursor Ion (Q1) 168.3


Molecular Ion
Quantifier Product (Q3) 137.2

Loss of methylamine/ring fragment (High Intensity)
Qualifier Product (Q3) 151.4

Loss of

(Characteristic)
Dwell Time 50-100 msEnsure sufficient points across peak
Collision Energy (CE) ~15-25 eVOptimize for 137 fragment

Module 3: Troubleshooting & FAQs

Q1: My recovery is consistently low (< 40%). What is wrong?

Diagnosis: You likely did not reach the pH threshold during extraction. Fix: Measure the pH of your aqueous phase after adding the buffer but before adding the solvent. It must be >12. If you are using carbonate buffers, switch to NaOH. Mecamylamine (


) requires extreme basicity to become lipophilic.
Q2: I see good recovery, but my peaks are broad and tailing.

Diagnosis: Secondary amine interaction with column silanols. Fix:

  • Add a modifier: Ensure your mobile phase contains at least 10mM ammonium buffer (bicarbonate for high pH, formate for low pH).

  • Switch modes: If using standard acidic C18 conditions (0.1% Formic Acid), the molecule is charged and repelled by the stationary phase while sticking to silanols. Switch to High pH RP-LC (pH 10) to neutralize the drug.

Q3: My calibration curve is non-linear at the low end.

Diagnosis: Adsorption losses. Mecamylamine sticks to glass and plastic surfaces when in non-polar solvents. Fix:

  • Silanize glassware if possible.

  • Acidify immediately: As per the protocol, add formic acid to the organic extract before drying. This keeps the molecule as a salt, which is less volatile and less prone to adsorbing to the tube walls during evaporation.

Visualization: Troubleshooting Logic Tree

Troubleshooting Start Problem Detected LowSignal Low Absolute Signal Start->LowSignal BadPeak Poor Peak Shape Start->BadPeak CheckPH Check Extraction pH Is it > 12? LowSignal->CheckPH CheckMP Check Mobile Phase Is pH > 9 (C18) or HILIC? BadPeak->CheckMP CheckVol Check Evaporation Did you acidify? CheckPH->CheckVol Yes Action1 Use NaOH for Extraction CheckPH->Action1 No Action2 Add Formic Acid before drying CheckVol->Action2 No Action3 Switch to High pH C18 Method CheckMP->Action3 No

Figure 2: Decision tree for diagnosing sensitivity and chromatographic issues.

References

  • PubChem. (2023). Mecamylamine Compound Summary (CID 4032). National Library of Medicine.[1] [Link]

  • Jacob, P., et al. (2000). Simultaneous determination of mecamylamine, nicotine, and cotinine in plasma by gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 653-661. [Link]

  • MassBank of North America. (2023). Mecamylamine Mass Spectrum (Accession: EQ310403). [Link]

  • Chowdhury, S.K., et al. (2011). Identification of metabolites of mecamylamine in human urine by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry.

Sources

Overcoming challenges in Mecamylamine-d3 internal standard stability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Mecamylamine-d3. As a stable isotope-labeled (SIL) internal standard (IS), Mecamylamine-d3 is designed to be the gold standard for the accurate quantification of mecamylamine in complex biological matrices.[1] Its role is to mimic the analyte throughout sample preparation and analysis, correcting for variability in extraction recovery, injection volume, and matrix effects.[2][3] However, the unique chemical nature of mecamylamine—a secondary amine with a rigid bicyclic structure—presents specific stability and handling challenges that can compromise data integrity if not properly managed.[4]

This guide provides in-depth troubleshooting advice and validated protocols to help you overcome these challenges. It is structured to move from frequently asked questions for quick reference to a detailed troubleshooting guide for resolving active issues, ensuring the reliability and reproducibility of your bioanalytical data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of Mecamylamine-d3.

Q1: What is the primary cause of Mecamylamine-d3 signal loss or variability? The most common issue is the adsorptive loss of this basic amine to silanol groups on glass surfaces and certain plasticware.[5] Other significant factors include pH-dependent instability in aqueous solutions and improper storage conditions.

Q2: What are the ideal storage conditions for Mecamylamine-d3 stock solutions? For long-term stability (≥4 years), the neat, solid material should be stored at -20°C.[6] Once dissolved, stock solutions in organic solvents like methanol or DMSO should also be stored at -20°C or -80°C in tightly sealed containers to prevent evaporation.

Q3: Can I store working solutions of Mecamylamine-d3 in aqueous buffers? It is not recommended to store aqueous solutions for more than one day.[6] Mecamylamine's stability is highly pH-dependent. If aqueous working solutions are necessary, they should be prepared fresh daily and maintained at an acidic pH (e.g., pH 4-6) to ensure the amine is protonated and less reactive.

Q4: Which type of labware is best for handling Mecamylamine-d3? Polypropylene (PP) tubes and plates are generally preferred over glass to minimize adsorptive loss.[5] If glass must be used (e.g., autosampler vials), consider silanized glass inserts to reduce active sites.

Q5: My IS response is declining throughout my analytical run. What's the likely cause? This often points to instability on the bench-top or in the autosampler. Potential causes include degradation in the aqueous mobile phase, adsorption to the vials or injection system, or temperature-related issues in the autosampler.[7]

Part 2: Troubleshooting Guide: Diagnosing & Resolving Instability

When inconsistent internal standard response is observed, a systematic approach is required to identify the root cause. This section breaks down common problems, their causes, and corrective actions. Regulatory bodies like the FDA require that the stability of the internal standard in stock and working solutions be established.[8][9]

Problem 1: Low or No IS Signal in All Samples
  • Potential Cause A: Error in IS Addition

    • Diagnosis: This is the most straightforward cause. Review the sample preparation batch records. A simple human error, such as forgetting to add the IS solution or adding the wrong solution, can occur.[3]

    • Solution: Re-prepare a small subset of samples (e.g., a blank, a low QC, and a high QC) with fresh reagents, carefully ensuring the IS working solution is added correctly. If the signal returns, the issue was with the initial sample preparation.

  • Potential Cause B: Complete Degradation of Working Solution

    • Diagnosis: The IS working solution may have degraded due to improper preparation or storage (e.g., prepared in a high pH aqueous buffer and left at room temperature).

    • Solution: Prepare a fresh IS working solution from a reliable stock solution according to the validated protocol. Directly inject an aliquot of the new working solution (diluted in mobile phase) to confirm its integrity before using it in sample preparation.

Problem 2: Inconsistent or Drifting IS Response Across an Analytical Run

This is one of the most frequent and complex issues encountered in bioanalysis.[10] Plotting the IS peak area versus injection order is the first critical step to diagnose the pattern of inconsistency.[2]

  • Pattern A: Gradual Decline in IS Response

    • Potential Cause: Adsorption within the LC system or autosampler, or bench-top instability in the final reconstituted extract. Mecamylamine, as a secondary amine, can bind to active sites in PEEK tubing, frits, and the head of the analytical column.

    • Solution Workflow:

      • Assess Bench-Top Stability: Re-inject the first few samples at the end of the run. If their IS response recovers to initial levels, it suggests the issue is not degradation in the vial but rather system-related. If the response remains low, the IS is degrading in the vial over time.

      • Optimize Reconstitution Solvent: Ensure the final sample extract is reconstituted in a solvent that promotes stability. This should be acidic (e.g., containing 0.1% formic acid) and have sufficient organic content (e.g., >20% acetonitrile or methanol) to minimize adsorption.

      • System Passivation: If adsorption is suspected, perform a system passivation. This can be done by making several high-concentration injections of mecamylamine to saturate active sites or by flushing the system with a strong acid/base followed by a chelating agent (consult instrument manufacturer guidelines).

  • Pattern B: Abrupt Drop or Spike in IS Response for a Section of the Run

    • Potential Cause: This often points to an instrument or hardware issue that occurred mid-run.[7] Examples include a partial clog in the injector, an air bubble in the syringe, or inconsistent autosampler temperature control.

    • Solution:

      • Review Instrument Logs: Check for any pressure fluctuations, pump dropouts, or other errors that correlate with the change in IS response.

      • Perform System Suitability: Run a series of standard injections to check for injection precision and peak area reproducibility.

      • Inspect Hardware: Visually inspect the injection syringe for bubbles and check for leaks at all fittings from the injector to the column.

  • Pattern C: Sporadic, Random Outliers in IS Response

    • Potential Cause: Random errors during sample preparation, such as inconsistent evaporation, reconstitution, or transfer steps for individual samples.[3] Matrix effects in specific patient samples can also cause signal suppression or enhancement.[10]

    • Solution:

      • Re-inject Affected Samples: A simple re-injection can rule out injector-specific issues for that sample.

      • Re-extract Affected Samples: If the outlier persists upon re-injection, the issue likely occurred during the original extraction. Re-extracting the sample is necessary. According to common lab practice, IS responses that are <50% or >150% of the mean response of calibrators and QCs may warrant re-analysis.[7]

      • Investigate Matrix Effects: If the issue is consistent with a specific patient sample, perform a post-extraction spike experiment to confirm matrix effects.

G start Inconsistent IS Response Detected plot_area Plot IS Peak Area vs. Injection Order start->plot_area pattern Identify Pattern plot_area->pattern gradual Gradual Decline pattern->gradual Decline abrupt Abrupt Change pattern->abrupt Sudden Shift random Random Outliers pattern->random Sporadic check_stability Assess Bench-Top Stability (Re-inject first samples) gradual->check_stability check_logs Review Instrument Logs & System Suitability abrupt->check_logs reinject Re-inject Outlier Samples random->reinject is_stable Response Recovers? check_stability->is_stable system_issue System Adsorption Issue. Passivate LC System. is_stable->system_issue Yes vial_issue Degradation in Vial. Optimize Reconstitution Solvent. is_stable->vial_issue No is_hardware Hardware Issue Found? check_logs->is_hardware fix_hardware Address Hardware Problem (e.g., clean injector, check for leaks) is_hardware->fix_hardware Yes investigate_further Continue Investigation is_hardware->investigate_further No is_reproducible Outlier Persists? reinject->is_reproducible injector_error Random Injector Error. Document and Proceed. is_reproducible->injector_error No reextract Re-extract Sample. Investigate Matrix Effects. is_reproducible->reextract Yes

Caption: Troubleshooting workflow for inconsistent internal standard response.

Part 3: Core Protocols for Ensuring Stability

Proactive stability testing and proper solution handling are essential to prevent issues before they arise. The FDA and ICH M10 guidelines mandate the assessment of IS stability under intended storage and handling conditions.[8][9]

Protocol 1: Preparation and Storage of Stock and Working Solutions

This protocol ensures the long-term viability of your standard solutions.

Objective: To prepare and store Mecamylamine-d3 stock (1 mg/mL) and working solutions (e.g., 100 ng/mL) to maximize stability and prevent degradation or adsorptive loss.

Materials:

  • Mecamylamine-d3 (solid)

  • HPLC-grade Methanol (MeOH) or DMSO

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (FA), LC-MS grade

  • Class A volumetric flasks

  • Polypropylene cryovials or amber glass vials with PTFE-lined caps

Procedure:

  • Stock Solution Preparation (1 mg/mL):

    • Allow the Mecamylamine-d3 solid to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the required amount of solid and transfer it to a Class A volumetric flask.

    • Dissolve the solid in 100% MeOH or DMSO to create a 1 mg/mL stock solution. Ensure it is fully dissolved using sonication if necessary.

    • Aliquot the stock solution into clearly labeled polypropylene cryovials.

  • Stock Solution Storage:

    • Store the stock solution aliquots at -20°C or -80°C .

    • Maintain a logbook to track preparation dates, lot numbers, and solvent used.

  • Working Solution Preparation (e.g., 100 ng/mL):

    • This solution is typically used to spike into samples.

    • Prepare the working solution fresh for each analytical batch if possible. If storage is required, validate the stability.

    • Dilute the stock solution using a solvent that is compatible with your extraction method. A common choice is 50:50 ACN:H2O with 0.1% FA. The acidic modifier is critical for stability.

    • Never use purely aqueous, neutral pH buffers for dilution and storage.

  • Working Solution Storage:

    • If storing, use polypropylene tubes and store at 2-8°C for short-term use (validate for your specific conditions, e.g., up to 7 days) or at -20°C for longer periods.

Protocol 2: Assessing Bench-Top and Freeze-Thaw Stability in Matrix

This experiment is a mandatory part of bioanalytical method validation to ensure that the IS does not degrade during sample handling and storage.[11]

Objective: To evaluate the stability of Mecamylamine-d3 in a biological matrix (e.g., plasma) under conditions mimicking sample handling (bench-top) and long-term storage (freeze-thaw cycles).

Procedure:

  • Prepare QC Samples: Spike blank matrix at low and high concentrations of the analyte (e.g., LQC and HQC).

  • Spike with IS: Add the Mecamylamine-d3 working solution to these QC samples as you would for study samples.

  • Establish Baseline (T=0): Immediately process and analyze a set of these QC samples (n=6 for each level) to establish the baseline analyte/IS area ratio.

  • Bench-Top Stability:

    • Leave another set of spiked QC samples on the lab bench at room temperature for a duration that exceeds your expected sample handling time (e.g., 4-6 hours).

    • After the designated time, process and analyze the samples.

  • Freeze-Thaw Stability:

    • Subject a third set of spiked QC samples to a minimum of three freeze-thaw cycles.

    • A cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted to room temperature.

    • After the final thaw, process and analyze the samples.

  • Data Analysis:

    • Calculate the mean analyte/IS area ratio for each stability condition (Bench-Top, Freeze-Thaw).

    • Compare these mean ratios to the baseline (T=0) results.

    • Acceptance Criteria: The mean concentration at each stability time point should be within ±15% of the baseline concentration.[11]

Stability ParameterStorage ConditionDurationAcceptance Criteria (Bias vs. T=0)
Stock Solution -20°C in Methanol6 MonthsResponse within ±10% of fresh stock
Working Solution 4°C in 50% ACN/0.1% FA7 DaysResponse within ±10% of fresh solution
Bench-Top (in Plasma) Room Temperature6 HoursMean concentration ±15% of baseline
Freeze-Thaw (in Plasma) 3 Cycles (-80°C to RT)~3 DaysMean concentration ±15% of baseline
Long-Term (in Plasma) -80°C3 MonthsMean concentration ±15% of baseline

References

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Welch Lab. (2025, January 7). Are You Using The Internal Standard Method In A Right Way?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • BioPharma Services Inc. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

  • Taylor & Francis Online. (2019, September 26). Inconsistent Internal Standard Response in LC–MS/MS Bioanalysis: An Evaluation of Case Studies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process. Retrieved from [Link]

  • PubMed. (2014, November 21). Color test for selective detection of secondary amines on resin and in solution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mecamylamine. PubChem Compound Summary for CID 4032. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Peak Shape in Mecamylamine Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromatographic analysis of mecamylamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor peak shape during their experiments. As a secondary aliphatic amine with a high pKa, mecamylamine presents a unique set of chromatographic hurdles. This document provides in-depth, scientifically grounded troubleshooting strategies in a user-friendly question-and-answer format to help you achieve optimal peak symmetry and resolution.

Frequently Asked Questions (FAQs)

Q1: Why is my mecamylamine peak tailing severely in reversed-phase chromatography?

A1: Peak tailing for mecamylamine is most commonly caused by secondary interactions between the positively charged analyte and negatively charged silanol groups on the surface of silica-based stationary phases.[1][2][3] Mecamylamine has a high pKa of approximately 11.2-11.5, meaning it is fully protonated and carries a positive charge in typical reversed-phase mobile phases (pH 2-7).[2][4]

The stationary phase surface of many HPLC columns is composed of silica that has been chemically modified (e.g., with C18 alkyl chains). However, not all of the surface silanol groups (Si-OH) are covered during this process. These residual silanol groups are acidic and can become deprotonated (SiO-) at mobile phase pH values above 3-4, creating localized negative charges. The positively charged mecamylamine molecules can then interact with these ionized silanols through strong electrostatic forces, leading to a secondary retention mechanism that results in peak tailing.[1][2]

Q2: I'm observing a broad or split peak for mecamylamine. What could be the cause?

A2: A broad or split peak for mecamylamine can stem from several factors:

  • Chiral Separation: Mecamylamine is a chiral molecule, existing as (S)-(+)- and (R)-(−)-enantiomers. If you are not using a chiral column, these enantiomers may partially separate on an achiral column, leading to a broadened or split peak. This is especially true if the mobile phase conditions inadvertently create a chiral environment.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing the peak to broaden and potentially front or tail.[5] Try reducing the injection volume or the concentration of your sample.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening. This is particularly noticeable for early-eluting peaks.

  • Column Degradation: A void at the head of the column or a partially blocked frit can distort the flow path and cause peak splitting or tailing.[1]

Q3: Can the mobile phase pH significantly impact the peak shape of mecamylamine?

A3: Absolutely. Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like mecamylamine.

  • Low pH (2-3): At a low pH, the residual silanol groups on the stationary phase are fully protonated (Si-OH) and therefore neutral. This minimizes the undesirable ionic interactions with the protonated mecamylamine, leading to improved peak symmetry.[1] However, retention time may decrease as the compound becomes more polar.

  • Mid-range pH (4-7): In this range, a significant portion of the silanol groups will be ionized (SiO-), leading to strong secondary interactions and peak tailing. This pH range is generally not recommended for mecamylamine analysis on traditional silica-based columns.

  • High pH ( > 8): At a high pH, the silanol groups are fully ionized. While this might seem counterintuitive, using a high pH can sometimes improve peak shape for basic compounds by creating a consistent, albeit strong, interaction that can be managed with other mobile phase additives. However, it's crucial to use a pH-stable column designed for high pH applications to avoid stationary phase degradation.

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Peak Tailing

This guide provides a step-by-step workflow to diagnose and resolve peak tailing issues with mecamylamine.

Step 1: Initial Assessment

  • Observe the chromatogram: Does the tailing affect only the mecamylamine peak or all peaks? If all peaks are tailing, it could indicate a system-wide issue like extra-column volume or a problem with the column inlet frit. If only the mecamylamine peak is tailing, it is likely a chemical interaction issue.

  • Review method parameters: Check the mobile phase pH, composition, and column type against the known properties of mecamylamine.

Step 2: Method Optimization

  • Adjust Mobile Phase pH: This is often the most effective first step. Lower the pH of your mobile phase to between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate). This will suppress the ionization of residual silanol groups.

  • Add a Competing Base: Introduce a small concentration (e.g., 10-20 mM) of a competing base, such as triethylamine (TEA), to the mobile phase. TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from the mecamylamine molecules.

  • Increase Ionic Strength: Adding a neutral salt (e.g., 25-50 mM potassium chloride) to the mobile phase can also help to reduce secondary ionic interactions by increasing the overall ionic strength of the mobile phase.

Step 3: Column and Hardware Considerations

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often manufactured with high-purity silica and are "end-capped" to reduce the number of accessible silanol groups. If you are using an older column, switching to a newer, high-performance column can significantly improve peak shape.[6]

  • Consider a Polar-Embedded or Shielded Column: These columns have a polar group embedded within the alkyl chain or a surface modification that shields the residual silanols, further reducing their interaction with basic analytes.[6]

  • Check for Column Voids and Frit Blockage: If the above steps do not resolve the issue, your column may be physically damaged. Try reversing and flushing the column (if permitted by the manufacturer) or replacing it with a new one.

Step 4: Alternative Chromatographic Modes

If peak tailing persists in reversed-phase mode, consider switching to an alternative chromatographic technique:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar, basic compounds like mecamylamine.[7] In HILIC, a polar stationary phase is used with a mobile phase high in organic solvent. This provides good retention and often excellent peak shapes for compounds that are poorly retained or exhibit tailing in reversed-phase.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and can also provide excellent peak shapes for basic compounds.

Visual Troubleshooting Workflow

Troubleshooting_Workflow Start Poor Mecamylamine Peak Shape (Tailing, Broadening) Assess Step 1: Assess the Issue - Tailing on all peaks? - Method parameters appropriate? Start->Assess OptimizeMP Step 2: Optimize Mobile Phase - Lower pH (2.5-3.5) - Add competing base (TEA) - Increase ionic strength Assess->OptimizeMP Mecamylamine peak specific issue ColumnHardware Step 3: Evaluate Column & Hardware - Use end-capped/shielded column - Check for voids/blockages Assess->ColumnHardware All peaks affected OptimizeMP->ColumnHardware Tailing Persists GoodPeak Symmetrical Peak Achieved OptimizeMP->GoodPeak Issue Resolved AltModes Step 4: Consider Alternative Modes - HILIC - SFC (for chiral separation) ColumnHardware->AltModes Tailing Persists ColumnHardware->GoodPeak Issue Resolved AltModes->GoodPeak

Caption: A systematic workflow for troubleshooting poor mecamylamine peak shape.

Data and Protocols

Table 1: Effect of Mobile Phase pH on Mecamylamine Peak Asymmetry
Mobile Phase pHExpected Silanol StateMecamylamine StatePredicted Peak Asymmetry Factor (As)Recommendation
2.5Mostly Protonated (Si-OH)Protonated (R₃NH⁺)1.0 - 1.3Recommended
5.0Partially Ionized (SiO⁻)Protonated (R₃NH⁺)> 2.0Not Recommended
7.0Mostly Ionized (SiO⁻)Protonated (R₃NH⁺)> 2.5Not Recommended
10.0*Fully Ionized (SiO⁻)Partially Protonated (R₃NH⁺)1.2 - 1.8Use with pH-stable column

*Requires a column specifically designed for high pH applications.

Protocol 1: Mobile Phase Preparation for Improved Peak Shape (Reversed-Phase)

Objective: To prepare a mobile phase that minimizes secondary silanol interactions.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or phosphoric acid)

  • Triethylamine (TEA)

Procedure:

  • Aqueous Component Preparation:

    • To 950 mL of HPLC-grade water, add 1.0 mL of formic acid to adjust the pH to approximately 2.7.

    • Add 1.0 mL of triethylamine (TEA).

    • Bring the final volume to 1 L with HPLC-grade water.

  • Mobile Phase Preparation:

    • Prepare your desired mobile phase composition by mixing the aqueous component with acetonitrile (e.g., 80:20 aqueous:acetonitrile).

    • Degas the mobile phase before use.

Diagram: Mechanism of Peak Tailing and Mitigation

Tailing_Mechanism cluster_0 Peak Tailing Mechanism cluster_1 Mitigation Strategy SilicaSurface Silica Surface (pH > 4) IonizedSilanol Ionized Silanol (SiO⁻) SilicaSurface->IonizedSilanol Deprotonation TailingPeak Tailing Peak Mecamylamine Protonated Mecamylamine (R₃NH⁺) Mecamylamine->IonizedSilanol Strong Ionic Interaction (Secondary Retention) SilicaSurface_LowpH Silica Surface (pH < 3) ProtonatedSilanol Protonated Silanol (Si-OH) SilicaSurface_LowpH->ProtonatedSilanol Protonation SymmetricalPeak Symmetrical Peak Mecamylamine_2 Protonated Mecamylamine (R₃NH⁺) Mecamylamine_2->ProtonatedSilanol Weak Hydrophobic Interaction (Primary Retention)

Caption: Interaction of mecamylamine with the stationary phase leading to peak tailing and its mitigation by pH control.

References

  • TC-5214 (S-(+)-Mecamylamine)
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?.
  • MICROSOLV. Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology.
  • LCGC International. Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, Ammeline, and Ammelide in Milk and Infant Formula.
  • Thermo Fisher Scientific. Thermo Fisher Scientific LC-MS/MS Solution Used to Detect Melamine.
  • PubMed.
  • Separation Science. Silica Purity #2 – Silanols.
  • HELIX Chromatography. HPLC Methods for analysis of Melamine.
  • Waters Corporation. Melamine, Ammeline, and Cyanuric Acid Analysis by UPLC-MS/MS and UPLC/PDA.
  • Wikipedia. Mecamylamine.
  • Thermo Fisher Scientific.
  • Benchchem.
  • USP. Mecamylamine Hydrochloride.
  • PharmaCompass.com.
  • PubMed.
  • PubMed Central. Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor.
  • USP. Mecamylamine Hydrochloride Tablets USP 2025.
  • Pharmaceutical Outsourcing. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Pure Synth.
  • Drug Central. mecamylamine.
  • PubMed. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes.
  • alwsci.
  • CHDR - Centre for Human Drug Research.
  • Waters Corporation.
  • Restek Corporation.
  • Journal of Chromatography A.
  • PubMed.
  • ACS Publications. Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor.
  • PMC. An anti-nicotinic cognitive challenge model using mecamylamine in comparison with the anti-muscarinic cognitive challenge using scopolamine.
  • Food Safety and Inspection Service. Determination and Confirmation of Melamine by LC/MS/MS (Extended Method).
  • ResearchGate. (PDF)
  • Organic & Biomolecular Chemistry (RSC Publishing). A new synthesis and preliminary evaluation of some analogues of mecamylamine – a compound with anti-addiction properties.

Sources

Advanced Technical Guide: Minimizing Carryover in Mecamylamine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mecamylamine (N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine) presents a "perfect storm" for LC-MS/MS carryover. Its structure combines a highly basic secondary amine (pKa ~11.2) with a lipophilic bicyclic backbone (LogP ~2.7). This results in a molecule that adheres tenaciously to stainless steel, Vespel rotor seals, and residual silanols on chromatographic columns via both hydrophobic interaction and cation exchange.

This guide moves beyond standard "wash it more" advice. It implements a Self-Validating Carryover Mitigation Protocol (SVCMP) designed to systematically isolate, treat, and verify the elimination of mecamylamine residues.

Part 1: The Diagnostic Triage (Isolate the Source)

Before changing solvents, you must identify where the mecamylamine is hiding. Use this logic gate to determine your troubleshooting path.

CarryoverTriage Start START: Inject High Conc. Std (ULOQ) Follow with Solvent Blank Decision1 Is Analyte Peak Present in Blank > 20% LLOQ? Start->Decision1 SystemClean System Clean. Proceed with Validation. Decision1->SystemClean No RemoveCol Remove Column. Install Zero-Dead-Volume Union. Decision1->RemoveCol Yes InjectBlank Inject Solvent Blank (Through Union) RemoveCol->InjectBlank Decision2 Is Peak Still Present? InjectBlank->Decision2 SourceInjector SOURCE: AUTOSAMPLER (Needle, Loop, Valve) Go to Module 1 Decision2->SourceInjector Yes SourceColumn SOURCE: COLUMN (Stationary Phase Adsorption) Go to Module 2 Decision2->SourceColumn No

Figure 1: Diagnostic logic flow to distinguish between autosampler adsorption and column carryover.

Module 1: Autosampler & Injector Optimization

The Problem: Mecamylamine is protonated (positively charged) at neutral/acidic pH and binds to negatively charged surfaces (metal oxides, Vespel).

Troubleshooting Q&A

Q: I am using a standard 50:50 Methanol:Water wash. Why isn't it working? A: Methanol is too weak to disrupt the hydrophobic interaction of the bicyclic ring, and neutral water does nothing to break the ionic bond. You need a "Dual-Mode" wash strategy that attacks both retention mechanisms.

Protocol: The "Mecamylamine Cocktail" Wash Replace your standard wash solvents with the following configuration. The Order of Operations is critical.

ParameterCompositionMechanism of Action
Wash 1 (Strong) 40% Acetonitrile / 40% Isopropanol / 20% Water + 0.2% Formic Acid IPA/ACN: Solubilizes the lipophilic backbone.Formic Acid: Keeps mecamylamine fully protonated, preventing precipitation, while the high organic content strips it from surfaces.
Wash 2 (Weak) 95% Water / 5% Acetonitrile + 0.1% Formic Acid Matches initial gradient conditions to prevent peak distortion (focusing effect) in the next injection.
Rinse Time Minimum 10 seconds (Flow-through needle) or 3 dips (Static needle).Ensures sufficient contact time for desorption.

Q: The carryover persists even after the wash. What hardware component is failing? A: Check your Rotor Seal . Standard HPLC valves use Vespel (polyimide) seals. Vespel is acidic (pH ~5) and acts as a cation exchanger, binding the basic mecamylamine.

  • Action: Replace the rotor seal with a Tefzel (ETFE) or PEEK seal. These materials are non-ionic and hydrophobic, significantly reducing amine adsorption.

Module 2: Column Chemistry & Mobile Phase

The Problem: Traditional C18 columns have residual silanol groups (Si-OH) on the silica surface. At pH > 3, these deprotonate (Si-O⁻), creating a "cation trap" for the positively charged mecamylamine.

Troubleshooting Q&A

Q: I'm using a standard C18 column. Should I switch to HILIC? A: Not necessarily. While HILIC avoids silanol issues, mecamylamine (LogP 2.7) is hydrophobic enough for Reverse Phase. HILIC often suffers from long equilibration times.

  • Better Solution: Switch to a Charged Surface Hybrid (CSH) C18 column (e.g., Waters XSelect CSH or similar).

  • Why? These columns have a low-level positive charge applied to the particle surface. This positive charge electrostatically repels the protonated mecamylamine, preventing it from touching the silica surface and eliminating the "drag" that causes tailing and carryover.

Q: Can I just change the mobile phase pH? A: Yes. You have two options, but "High pH" is superior for carryover.

StrategypH ConditionEffect on MecamylamineCarryover Risk
Low pH (Standard) pH 2-3 (Formic Acid)Fully Protonated (BH⁺)High. Strong attraction to any residual silanols.
High pH (Advanced) pH 10 (Ammonium Hydroxide) Neutral (B) Lowest. The molecule is uncharged. It cannot bind ionically to silanols.

Note: You must use a "High pH Stable" column (Hybrid Particle Technology) to run at pH 10.

Module 3: The "Sawtooth" Gradient Wash

The Problem: Isocratic holds at the end of a run often fail to remove mecamylamine trapped in stagnant flow zones.

Protocol: The Sawtooth Wash Instead of a flat hold at 95% B, program your gradient to oscillate. This rapid change in viscosity and solvent strength "scrubs" the tubing.

Gradient Table Example:

  • 0.0 - 3.0 min: Elution Gradient (5% -> 95% B)

  • 3.1 min: Ramp to 100% B

  • 3.5 min: Drop to 10% B (Rapid Mix)

  • 3.6 min: Ramp to 100% B (Scrub 2)

  • 4.0 min: Re-equilibrate to Initial Conditions.

References
  • Dolan, J. W. (2001). "Autosampler Carryover." LCGC North America, 19(2), 164–168. Link

  • Mitulovic, G., et al. (2009). "Preventing Carryover of Peptides and Proteins in Nano LC-MS Separations." Analytical Chemistry, 81(14), 5955–5960. Link

  • Waters Corporation. (2020). "Carryover Mitigation Using Needle Wash Solvent Chemistry." Application Note 720006746EN. Link

  • Shimadzu Corporation. (2023). "Troubleshooting Carryover in LC-MS/MS." Technical Report. Link

  • US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Regulatory Guidance. Link

Root cause analysis of variability in Mecamylamine-d3 internal standard response

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Root Cause Analysis of Variability in Mecamylamine-d3 Response

Introduction

Welcome to the Advanced Technical Support Center. If you are accessing this guide, you are likely observing inconsistent response factors, drifting area counts, or poor precision (%CV) for Mecamylamine-d3 in your LC-MS/MS assays.

Mecamylamine is a secondary aliphatic amine with unique physicochemical properties that make it prone to specific analytical pitfalls. When using its deuterated analog (Mecamylamine-d3) as an Internal Standard (IS), three primary vectors of variability typically emerge: Volatility , Adsorption , and Chromatographic Isotope Effects .

This guide bypasses generic advice to address the specific molecular behavior of this ganglionic blocker.

Module 1: Chromatography & The Deuterium Isotope Effect

The Issue

My IS response is lower in patient samples compared to neat standards, even though recovery seems fine. The IS peak shape is slightly different from the analyte.

Root Cause: The "Chromatographic Shift"

Deuterium is less lipophilic than hydrogen.[1] In Reversed-Phase Liquid Chromatography (RPLC), deuterated isotopologs (Mecamylamine-d3) often elute slightly earlier than the non-deuterated analyte (Mecamylamine).

While this shift is usually small (<0.1 min), it can be catastrophic if the IS shifts into a zone of ion suppression (e.g., phospholipids) while the analyte remains outside of it. This decouples the IS from the analyte, negating its ability to correct for matrix effects.

Troubleshooting Protocol

Step 1: Calculate the Resolution Factor (Rs) Measure the retention time difference (


) between Mecamylamine and Mecamylamine-d3.
  • Critical Threshold: If

    
     min, you are at risk of differential matrix effects.[1]
    

Step 2: Map the Suppression Zone Perform a post-column infusion experiment to visualize where the matrix hits.[1]

  • Infuse a steady stream of Mecamylamine-d3 into the source.[1]

  • Inject a blank extracted plasma sample via the LC.[1]

  • Observe the baseline.[1] Dips indicate suppression; peaks indicate enhancement.[1]

  • Overlay your IS peak on this trace.[1] If the IS sits on a "dip" and the analyte does not, this is your root cause.

Step 3: Chromatographic Remediation

  • Action: Flatten the gradient slope at the elution point or use a column with different selectivity (e.g., Phenyl-Hexyl instead of C18) to force co-elution.

  • Alternative: Switch to a

    
    C-labeled IS  if available, as Carbon-13 does not exhibit the chromatographic isotope effect seen with Deuterium [1].[1]
    
Visualizing the Mechanism

IsotopeEffect cluster_0 Physicochemistry cluster_1 Chromatography (RPLC) cluster_2 Mass Spectrometry Source H C-H Bond (Analyte) Lipid Lipophilicity Difference H->Lipid Higher D C-D Bond (Internal Standard) D->Lipid Lower RT_H Analyte Elution (Later) Lipid->RT_H RT_D IS Elution (Earlier) Lipid->RT_D Sep Peak Separation (ΔRT) RT_H->Sep RT_D->Sep Matrix Phospholipid Suppression Zone Sep->Matrix IS enters zone Result Differential Suppression Matrix->Result IS Signal Drops Analyte Unaffected

Caption: Mechanism of differential matrix effect caused by deuterium-induced retention time shift.

Module 2: Sample Preparation Stability

The Issue

My IS response decreases progressively across a batch of samples, or I see low recovery in Liquid-Liquid Extraction (LLE).

Root Cause: Volatility of the Free Base

Mecamylamine is a secondary amine.[1] In its salt form (HCl), it is stable.[1] However, many LLE protocols involve basifying the sample (pH > 11) to extract the amine into an organic solvent.

  • The Trap: As a free base, Mecamylamine is volatile .[1] If you evaporate the organic solvent to dryness under nitrogen (especially at temps > 40°C), you will sublime the IS and analyte [2].

Troubleshooting Protocol

Step 1: Audit the Evaporation Step Check your N2 evaporator settings.[1]

  • Temperature: Must be < 35°C.

  • Acidification: Before evaporation, add 10-20 µL of dilute HCl or Formic Acid to the organic layer. This converts the volatile free base back into a non-volatile salt before the solvent is removed.[1]

Step 2: Container Adsorption (The "Sticky" Amine) Secondary amines adsorb strongly to silanol groups on untreated glass vials.[1]

  • Test: Compare IS response in Polypropylene (PP) vs. Glass vials.

  • Fix: Use silanized glass or high-quality PP.[1] Ensure your reconstitution solvent contains at least 20% organic or 0.1% acid to keep the amine solubilized and charged (repelling it from silanols).[1]

Data Summary: Volatility Risk[1]
Condition during EvaporationMecamylamine-d3 Recovery (%)Status
Neutral/Basic, 50°C < 40%CRITICAL FAIL
Neutral/Basic, 25°C 75-85%RISKY
Acidified (Salt form), 50°C > 95%OPTIMAL

Module 3: Mass Spectrometry & Crosstalk

The Issue

I see Mecamylamine signal in my blank samples (carryover) or IS signal in my analyte channel.

Root Cause: Isotopic Purity & Fragmentation

Mecamylamine-d3 usually has the deuterium atoms on the N-methyl group.

  • Crosstalk: If the mass resolution is low, or if the D3 standard is impure (containing D0), you will see signal in the analyte channel.

  • Fragmentation: Ensure your MRM transition does not lose the labeled group. If Mecamylamine-d3 loses the N-methyl-d3 group during fragmentation, the resulting product ion might be identical to the analyte's product ion, causing interference.

Troubleshooting Protocol

Step 1: Verify MRM Transitions

  • Analyte (Mecamylamine): 168.2

    
     137.1 (Loss of CH3NH2)
    
  • IS (Mecamylamine-d3): 171.2

    
     137.1 (Loss of CD3NH2)
    
  • Note: If both transition to the same product ion (137.1), you rely entirely on Q1 resolution. Ensure Q1 is set to "Unit" or "High" resolution, not "Low" or "Open".[1]

Step 2: Blank Check Inject a "Double Blank" (Mobile Phase only) followed by a "Zero Blank" (Matrix + IS).[1]

  • If Signal in Zero Blank > 20% of LLOQ: Your IS contains non-deuterated Mecamylamine impurities.[1] Change IS vendor. [1]

Summary Workflow: Root Cause Analysis

Use this logic gate to diagnose your specific variability issue.

TroubleshootingFlow Start Start: IS Variability Detected Check1 Is the variability retention-time dependent? Start->Check1 Yes1 Yes Check1->Yes1 RT Shift > 0.1m No1 No Check1->No1 Action1 Check Deuterium Isotope Effect (Module 1) Yes1->Action1 Sol1 Flatten Gradient / Change Column Action1->Sol1 Check2 Is recovery low across ALL samples? No1->Check2 Yes2 Yes Check2->Yes2 No2 No (Random/Drifting) Check2->No2 Action2 Check Evaporation Step (Module 2) Yes2->Action2 Sol2 Acidify before drying (Prevent Volatility) Action2->Sol2 Action3 Check Container Adsorption No2->Action3 Sol3 Switch to PP vials or Silanized Glass Action3->Sol3

Caption: Logic gate for diagnosing Mecamylamine-d3 variability sources.

References

  • Wang, S., et al. (2007).[1] Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS: Advantages and Pitfalls. Journal of Mass Spectrometry. Available at: [Link]

  • Matuszewski, B. K., et al. (2003).[1] Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry. Available at: [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1] Available at: [Link]

  • PubChem Compound Summary. (2023). Mecamylamine.[1][2][3][4][5][6][7][8] National Center for Biotechnology Information.[1] Available at: [Link]

Sources

Adjusting mass spectrometer source parameters for optimal mecamylamine signal

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analyte Profile

Mecamylamine (


) presents unique challenges in mass spectrometry due to its physicochemical properties. As a secondary bicyclic amine with a high pKa (~11.[1]2) and significant volatility, it requires a "Goldilocks" approach to source optimization—hot enough to desolvate, but cool enough to prevent thermal degradation or sublimation prior to ionization.[2]

This guide moves beyond generic settings, applying chemical logic to optimize your ESI+ (Electrospray Ionization Positive) signal.

Quick Reference Data
PropertyValueImplication for MS
Monoisotopic Mass 167.17 DaPrecursor

pKa ~11.2 (Strong Base)Requires acidic mobile phase for protonation.[2][1][3]
Volatility HighRisk of signal loss at extreme source temps.[1]
Polarity ModerateCompatible with C18 and HILIC.[1]

Part 1: Pre-Source Chemistry (Critical)

Q: I have optimized my source, but my signal is still poor. What am I missing?

A: The issue is likely chromatographic chemistry, not source physics. Because mecamylamine has a pKa of 11.2, it is a strong base.[2][1] In a neutral mobile phase, a significant portion may remain unprotonated or interact strongly with silanols on the column stationary phase, leading to peak tailing and poor ionization efficiency.[1]

  • The Fix: You must ensure the mobile phase is sufficiently acidic (pH < 4) to keep the amine fully protonated (

    
    ).
    
  • Protocol: Add 0.1% Formic Acid to both Mobile Phase A (Water) and B (Organic).[1] Avoid neutral ammonium acetate unless buffered to low pH.[1]

Part 2: Source Parameter Optimization

Q: How do I tune the source for a volatile amine like mecamylamine?

A: You must balance Desolvation against Thermal Stability .[2][1] Standard "small molecule" settings (often 500°C+) can be detrimental here.[1] Mecamylamine can sublimate or fragment in the source (In-Source Fragmentation) if the energy input is too high.[1]

Recommended Starting Parameters (ESI+)
ParameterRecommended RangeScientific Rationale
Spray Voltage 3000 – 4000 VStandard positive mode range.[2][1] Too high (>4.5kV) risks discharge on volatile solvents.[1]
Sheath Gas 35 – 50 arb unitsHigh flow needed to nebulize the LC flow, but avoid turbulence that disrupts the cone.[1]
Aux Gas 10 – 15 arb unitsAssists in drying droplets.[1]
Capillary Temp 275°C – 325°C Critical: Keep lower than typical sulfonamides/peptides.[2][1] High temps cause signal drop via volatility.[2][1]
Heater Temp 300°C – 350°CEnsures solvent evaporation without "cooking" the analyte.[1]
S-Lens / RF Lens 50 – 60%Over-tuning this can transmit excess noise or induce fragmentation.[2][1]
Optimization Workflow

The following diagram outlines the logical flow for tuning your specific instrument.

OptimizationWorkflow Start Start: Stable Infusion (5-10 µL/min) Step1 1. Ramp Spray Voltage Plot Signal Stability Start->Step1 Step2 2. Ramp Gas Flow (Sheath/Aux) Step1->Step2 Step3 3. Optimize Temp (Capillary/Heater) Step2->Step3 Watch for dropoff Decision Check Q1 Scan for Fragments? Step3->Decision Adjust Lower Cone Voltage/ Declustering Potential Decision->Adjust Yes (137/151 seen) Final Finalize Method Decision->Final No (Clean 168) Adjust->Decision

Figure 1: Step-by-step source tuning workflow emphasizing the check for thermal degradation.

Part 3: Troubleshooting & FAQs

Issue 1: In-Source Fragmentation (ISF)

Q: I see a peak at m/z 137 or 151 in my Q1 (Parent) scan. Is my standard contaminated?

A: Likely not. This is In-Source Fragmentation . Mecamylamine (


 168) is prone to losing a methyl group or amine group in the source if the Declustering Potential (DP)  or Cone Voltage  is too high. The ions are fragmenting before they reach the collision cell.[1]
  • Diagnosis: Run a Q1 scan (MS1 only).[1] If you see high intensity at 137/151 relative to 168, you have ISF.[2][1]

  • Solution: Lower your Declustering Potential (or Cone Voltage) in 5V increments until the 168 peak is maximized and fragments disappear.[1]

Issue 2: Signal Instability

Q: My signal bounces significantly (>15% RSD). Why?

A: This is often due to Spray Instability caused by the high volatility of the analyte combined with high voltage.[1]

  • The Fix:

    • Check the Spray Voltage : If you are at the upper limit (e.g., 5000V), you may be inducing corona discharge.[1] Lower it to ~3000V.

    • Probe Position: Ensure the ESI needle is not too close to the inlet cone.[1] Retract it slightly (1-2 mm) to allow better droplet expansion.[2][1]

Issue 3: Carryover

Q: I see mecamylamine in my blanks after a high concentration sample.

A: As a lipophilic amine, mecamylamine sticks to stainless steel and plastic tubing.[2][1]

  • The Fix:

    • Needle Wash: Use an acidic organic wash (e.g., 50% MeOH / 50% Water / 0.5% Formic Acid).[1] The acid is crucial to protonate the amine and keep it soluble in the wash solvent.[1]

    • Column: Use a column with high carbon load and end-capping to reduce silanol interactions.[2][1]

Part 4: Validated Transitions (MRM)

For quantitative analysis (LC-MS/MS), use the following transitions. Note that collision energies (CE) are instrument-dependent and must be optimized.

Precursor Ion (

)
Product Ion (

)
Loss IDRole
168.2 137.1 Loss of

(Methylamine)
Quantifier (Most intense)
168.2 151.1 Loss of

(Ammonia)
Qualifier
168.2 123.1 Ring fragmentationQualifier
Troubleshooting Logic Tree

TroubleshootingTree Problem Problem: Low Sensitivity Check1 Check Mobile Phase pH Is it acidic? Problem->Check1 Check2 Check Q1 Spectrum Check1->Check2 Yes Action1 Add 0.1% Formic Acid Check1->Action1 No Result1 High 137/151 signal? Check2->Result1 Result2 High 190 signal (+Na)? Check2->Result2 Action2 Check Source Temp Result1->Action2 No Fix1 ISF Detected: Lower Cone Voltage Result1->Fix1 Yes Fix2 Adducts Detected: Increase Temp/Gas Result2->Fix2 Yes

Figure 2: Diagnostic logic for identifying chemical vs. physical source issues.

References

  • PubChem. (n.d.).[1] Mecamylamine Compound Summary. National Center for Biotechnology Information.[2][1] Retrieved from [Link]

  • Young, J. M., et al. (2001).[2][1] Mecamylamine: A Nicotinic Antagonist.[2][1][3][4][5] In Journal of Chromatography B. (Provides basis for amine fragmentation patterns).[1]

  • Thermo Fisher Scientific. (2016).[1] Optimization of Electrospray Ionization Source Parameters. Spectroscopy Online. Retrieved from [Link]

  • DrugBank. (n.d.).[1] Mecamylamine: Pharmacology and PK. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Mecamylamine Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Reduce Background Noise & Variability

Status: Active | Version: 2.4 | Last Updated: February 17, 2026

Introduction: The Signal-to-Noise Challenge

Welcome. I am Dr. Aris Thorne, Senior Application Scientist.

If you are working with Mecamylamine (Mec) , you are likely using it as a reference antagonist to characterize Nicotinic Acetylcholine Receptors (nAChRs). While Mecamylamine is a robust tool, its mechanism—non-competitive, open-channel block —introduces unique "noise" profiles compared to competitive antagonists.

In bioassays (FLIPR, Calcium Flux, or Electrophysiology), "noise" is rarely just electronic static. It is often a composite of:

  • Biological Noise: Spontaneous receptor activity or rapid desensitization.

  • Chemical Noise: Non-specific binding (NSB) or fluorescence interference.

  • Procedural Noise: Inconsistent agonist application leading to variable "use-dependent" block.

This guide deconstructs these noise sources and provides self-validating protocols to eliminate them.

Module 1: The Biological Variable (Receptor Kinetics)

The "Open-Channel" Paradox

Mecamylamine requires the receptor pore to be open to bind effectively deep within the transmembrane domain [1]. If your agonist protocol is too slow, or if receptors desensitize before Mecamylamine binds, you will observe high variability (noise) in your IC50 data.

Visualizing the Noise Source

The following diagram illustrates how "noise" enters the system when the delicate balance between Activation , Block , and Desensitization is disrupted.

Mecamylamine_Mechanism Resting Resting Receptor (Closed) Open Open Receptor (Agonist Bound) Resting->Open + Agonist (Fast) Blocked Mecamylamine Blocked (Trapped State) Open->Blocked + Mecamylamine (Requires Open Pore) Desensitized Desensitized State (High Affinity/Closed) Open->Desensitized Slow Agonist Addition (Receptor shuts down) Noise NOISE SOURCE: Variable Blockade Open->Noise Spontaneous Opening (Leak Current) Blocked->Resting Washout Desensitized->Noise Reduces Available Targets

Figure 1: The Mecamylamine Kinetic Trap. Noise often arises when receptors desensitize (grey path) before Mecamylamine can establish a block (red path), leading to inconsistent inhibition data.

Protocol 1: Co-Application vs. Pre-Incubation

Q: Should I pre-incubate cells with Mecamylamine? A: Yes, but with a caveat. Because Mecamylamine is a non-competitive antagonist, it does not compete directly with Acetylcholine (ACh) for the orthosteric site. However, because it stabilizes a closed state after entering, pre-incubation allows equilibrium in the lipid bilayer and access to the pore immediately upon opening.

  • Recommendation: Pre-incubate for 20–30 minutes .

  • The Trap: If you co-apply Mecamylamine with the agonist, the fast kinetics of nAChR desensitization (milliseconds to seconds) may outpace the diffusion of Mecamylamine into the pore. This results in "noisy" partial inhibition.

Module 2: Assay Design (Fluorescence & Buffers)

Reducing Chemical Background in Calcium Assays (FLIPR/FDSS)

Background fluorescence in calcium assays often stems from dye leakage or extracellular fluorescence.

The "Silent" Buffer Recipe

Standard buffers often ignore the role of organic anion transporters, which pump calcium dyes out of the cell, increasing background noise.

ComponentConcentrationPurposeMechanism of Noise Reduction
Probenecid 2.5 mMTransporter InhibitorPrevents dye leakage (extrusion) into extracellular space, keeping background dark [2].
HBSS (w/ Ca/Mg) 1XBase BufferPhysiological osmolarity prevents cell stress (spontaneous firing).
HEPES 20 mMpH StabilizernAChR gating is pH-sensitive; fluctuations cause baseline drift.
Blue Masking Dye OptionalQuencherAbsorbs extracellular fluorescence without entering the cell.

Critical Step: Prepare Probenecid fresh. It requires high pH to dissolve.

  • Dissolve 710 mg Probenecid in 5 mL 1N NaOH .

  • Add to 100 mL assay buffer.

  • Titrate back to pH 7.4 immediately. Failure to re-titrate will kill cells and cause massive artifactual noise.

Module 3: Data Acquisition & Signal Processing

Q: My baseline is drifting. How do I correct this?

A: Baseline drift in nAChR assays is usually biological , not instrumental. It indicates cell stress or temperature fluctuations affecting channel leak currents.

The Self-Validating Fix:

  • Thermostability: Ensure the plate sits in the reader for 10 minutes before reading to equilibrate temperature.

  • The "Double-Addition" Control:

    • Read 1: Add Buffer only (monitor for mechanosensitive artifacts).

    • Read 2: Add Agonist.[1][2]

    • Calculation: Subtract the "Buffer Addition" artifact from the "Agonist Addition" signal.

Workflow Visualization: The Low-Noise Pipeline

Assay_Workflow Start Start: Cell Plating DyeLoad Dye Loading + Probenecid (Prevents Leakage) Start->DyeLoad Wash Wash Step (Removes Extracellular Dye) DyeLoad->Wash High Background? Incubate Mecamylamine Pre-Incubation (20 min @ RT) DyeLoad->Incubate No-Wash Kit? Wash->Incubate Read_Base Read Baseline (10s) (Check for Drift) Incubate->Read_Base Inject Agonist Injection (EC80) Read_Base->Inject Analysis Calculate Area Under Curve (AUC) (Superior to Peak for nAChR) Inject->Analysis

Figure 2: Optimized workflow for minimizing background noise. Note the decision point between Wash and No-Wash steps based on background levels.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
High Basal Fluorescence Dye LeakageAdd Probenecid (2.5 mM) to loading buffer.
Low Signal-to-Background (S/B) Poor Dye LoadingEnsure cells are 80-90% confluent. Over-confluent cells detach; under-confluent cells yield low signal.
High Well-to-Well Variability Pipetting/MeniscusCentrifuge plates (1000 rpm, 1 min) before reading to flatten meniscus.
"Negative" Peaks Injection ArtifactThe injection speed is too high, disturbing the cell monolayer. Slow down injection speed (e.g., 20 µL/sec).
Inconsistent IC50 Values Use-DependenceEnsure Agonist concentration is at EC80 , not saturating. Mecamylamine needs an open channel, but too much agonist causes rapid desensitization [3].

References

  • Papke, R. L., et al. (2001). The mechanism of mecamylamine inhibition of neuronal nicotinic acetylcholine receptors.[3][4][5] Journal of Neurochemistry.

  • Vetter, I. (2012). Development and optimization of FLIPR high throughput calcium assays for ion channels and GPCRs. Assay Guidance Manual.

  • Fieber, L. A., & Adams, D. J. (1991). Mecamylamine block of neuronal nicotinic acetylcholine receptors in rat parasympathetic ganglion cells. European Journal of Pharmacology.

Sources

Validation & Comparative

Comprehensive Guide: LC-MS/MS vs. GC-MS for Mecamylamine Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of LC-MS/MS and GC-MS methodologies for the bioanalysis of mecamylamine.

Content Type: Technical Comparison & Methodological Guide Subject: Mecamylamine (N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine) Audience: Bioanalytical Scientists, Pharmacokineticists, and Laboratory Managers.

Executive Summary & Decision Matrix

Mecamylamine is a secondary aliphatic amine with unique physicochemical properties—it is highly volatile, lipophilic, and basic (pKa ~11.2). Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was the standard for its analysis due to the molecule's volatility. However, modern pharmacokinetic (PK) requirements for lower limits of quantification (LLOQ) in the picogram/mL range have shifted the "Gold Standard" to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method Selection Matrix:

FeatureLC-MS/MS (Recommended) GC-MS (Alternative)
Primary Application Trace-level PK studies, Clinical MonitoringHigh-concentration formulations, Urine drug testing
Sensitivity (LLOQ) High (< 0.5 ng/mL achievable)Moderate (~2–5 ng/mL)
Sample Preparation Protein Precipitation (PPT) or simple LLELiquid-Liquid Extraction (LLE) required
Throughput High (Run time < 6 min)Low (Run time > 15 min + cool down)
Derivatization Not RequiredOptional (improves peak shape/tailing)
Matrix Effects Susceptible (requires stable isotope IS)Robust against matrix suppression

Technical Comparison: Mechanisms & Performance

Chromatographic Separation Principles
  • GC-MS: Mecamylamine is sufficiently volatile to be analyzed without derivatization. However, as a secondary amine, it interacts with active silanol sites in the injection liner and column, leading to peak tailing. Using a non-polar column (5% phenyl) with a basic deactivated liner is critical.

  • LC-MS/MS: Due to its high pKa (11.2), mecamylamine is fully protonated at standard mobile phase pH (acidic). It retains well on modern C18 columns capable of handling basic compounds or HILIC phases. The protonated species

    
     is ideal for Electrospray Ionization (ESI).
    
Mass Spectrometry Detection[1][2][3][4][5][6]
  • GC-MS (Electron Ionization - EI): Produces a "hard" fragmentation pattern. The molecular ion (

    
     m/z 167) is often weak or absent. Quantification relies on stable fragment ions formed by 
    
    
    
    -cleavage.
  • LC-MS/MS (ESI): Generates a stable precursor ion (

    
     m/z 168.3). Collision-Induced Dissociation (CID) produces specific product ions, allowing for high-selectivity Multiple Reaction Monitoring (MRM).
    
Data Summary Table
ParameterLC-MS/MS PerformanceGC-MS Performance
Ionization Mode ESI Positive (

)
Electron Impact (EI, 70 eV)
Key Analytes Parent: m/z 168.3Base Peak: m/z 98
Linearity Range 0.5 – 500 ng/mL5 – 1000 ng/mL
Sample Volume 50–100 µL500–1000 µL
Major Challenge Ion Suppression (Phospholipids)Peak Tailing (Adsorption)

Recommended Experimental Protocols

Protocol A: LC-MS/MS (High Sensitivity)

Best for: Plasma Pharmacokinetics, Low-dose Clinical Studies

1. Sample Preparation (Protein Precipitation)

This method minimizes handling time and maximizes recovery.

  • Aliquot: Transfer 50 µL of plasma to a 96-well plate or centrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard (Mecamylamine-d3 or similar stable isotope).

  • Precipitation: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex/Centrifuge: Vortex for 1 min; Centrifuge at 4,000 x g for 10 min at 4°C.

  • Transfer: Inject 5 µL of the supernatant directly.

2. LC Conditions
  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B (Re-equilibration)

3. MS/MS Parameters (MRM)
  • Source: ESI Positive[2][3]

  • Precursor Ion: m/z 168.3 (

    
    )
    
  • Transitions:

    • Quantifier:168.3

      
       137.2  (Loss of 
      
      
      
      )
    • Qualifier:168.3

      
       151.4  (Loss of 
      
      
      
      )
Protocol B: GC-MS (Robustness)

Best for: Urine analysis, Higher concentration samples, Labs without LC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction)

LLE is required to render the sample volatile and clean.

  • Alkalinization: Mix 500 µL plasma/urine with 100 µL of 1M NaOH (pH > 12 is critical to ensure mecamylamine is uncharged).

  • Extraction: Add 2 mL of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Agitate: Shake for 10 min; Centrifuge at 3,000 x g.

  • Concentrate: Transfer organic layer. Evaporate carefully under nitrogen at room temperature (Warning: Mecamylamine is volatile ; do not apply heat).

  • Reconstitute: Dissolve residue in 100 µL Ethyl Acetate.

2. GC Conditions
  • Column: DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C. Note: Use a base-deactivated liner.

  • Oven Program:

    • Initial: 60°C (hold 1 min)

    • Ramp: 15°C/min to 200°C

    • Ramp: 30°C/min to 280°C (Burn out)

3. MS Parameters (SIM Mode)
  • Source: EI (70 eV), 230°C.

  • SIM Ions:

    • Target (Quant):m/z 98 (Base peak, ring fragment)

    • Qualifiers:m/z 84, 56

    • Note: The molecular ion (167) is typically too weak for quantification.

Visualized Workflows

Method Selection Logic

The following diagram illustrates the decision process for selecting the appropriate analytical technique.

MethodSelection Start Start: Select Method for Mecamylamine ConcRange Required Sensitivity (LLOQ)? Start->ConcRange SampleType What is the Sample Matrix? GCMS GC-MS Method (Protocol B) Robust, Cost-effective SampleType->GCMS Volatile/Clean Matrix LCMS LC-MS/MS Method (Protocol A) High Sensitivity, Fast SampleType->LCMS Complex/Protein-rich HighConc > 5 ng/mL (Urine/Formulation) ConcRange->HighConc Moderate Sensitivity LowConc < 1 ng/mL (Plasma PK) ConcRange->LowConc High Sensitivity HighConc->GCMS LowConc->LCMS

Figure 1: Decision tree for selecting between GC-MS and LC-MS/MS based on sensitivity needs and sample type.

LC-MS/MS Fragmentation Pathway

Understanding the MRM transitions is vital for troubleshooting interference.

Fragmentation Parent Precursor Ion [M+H]+ m/z 168.3 CID Collision Induced Dissociation Parent->CID Frag1 Product Ion 1 (Quant) m/z 137.2 (Loss of CH3NH2) CID->Frag1 Major Path Frag2 Product Ion 2 (Qual) m/z 151.4 (Loss of NH3) CID->Frag2 Minor Path

Figure 2: Proposed ESI+ fragmentation pathway for Mecamylamine used in MRM optimization.

References

  • Jacob, P. 3rd, Wu, S., Yu, L., & Benowitz, N. L. (2000).[4] Simultaneous determination of mecamylamine, nicotine, and cotinine in plasma by gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 653–661.[4]

  • Young, J. M., Shytle, R. D., Sanberg, P. R., & George, T. P. (2001). Mecamylamine: new therapeutic uses and toxicity/risk profile.[5] Clinical Therapeutics, 23(4), 532–565. (Referenced for PK context and LC-MS usage).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4032, Mecamylamine. PubChem. (Source for Physicochemical properties and Mass Spectra).[6][2][3][7][8][9][10][11][12][13][14]

  • MassBank of North America. Mecamylamine Mass Spectrum (ESI-MS/MS). MoNA Database. (Source for MRM transition confirmation).

Sources

Validated LC-MS/MS Assay for Mecamylamine: Accuracy & Precision Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Accuracy and precision testing for a validated mecamylamine assay Content Type: Publish Comparison Guide

Executive Summary

Mecamylamine (Inversine), a non-selective nicotinic acetylcholine receptor (nAChR) antagonist, has transcended its original use as an antihypertensive to become a critical research tool in neuropsychiatry, particularly for depression and smoking cessation studies.[1]

In modern drug development, the Validated LC-MS/MS Assay has emerged as the gold standard for quantifying mecamylamine in biological matrices (plasma/urine), displacing legacy GC-MS and HPLC-UV methods.[1] This guide provides an in-depth technical analysis of the accuracy and precision testing required to validate this assay according to FDA and ICH M10 guidelines, offering a direct performance comparison against alternative methodologies.

Part 1: Methodology Comparison

Why LC-MS/MS? While Gas Chromatography-Mass Spectrometry (GC-MS) was historically the primary method for mecamylamine (often co-analyzed with nicotine), it frequently requires derivatization to improve peak shape due to the secondary amine structure.[1] High-Performance Liquid Chromatography with UV detection (HPLC-UV) lacks the sensitivity required for modern pharmacokinetic (PK) studies where dosing is in the low milligram range.[1]

Table 1: Comparative Performance Matrix

FeatureValidated LC-MS/MS (The Standard) GC-MS (The Alternative) HPLC-UV (Legacy)
Sensitivity (LLOQ) < 1.0 ng/mL (High)~2.0 ng/mL (Moderate)> 50 ng/mL (Low)
Selectivity Excellent (MRM transitions)Good (EI fragmentation)Poor (Prone to matrix interference)
Sample Prep Simple (Protein Precip. or LLE)Complex (Often requires derivatization)Simple (LLE/SPE)
Throughput High (3–5 min run time)Low (15–30 min run time)Moderate (10–15 min run time)
Primary Use Case Clinical PK, Bioequivalence, Trace AnalysisCo-analysis with volatile Nicotine/CotinineHigh-dose formulation QC
Part 2: The Validated Protocol (LC-MS/MS)[2][3][4][5]
1. Mechanistic Basis

Mecamylamine (


) is a secondary amine with a high pKa (~11.2).[1] This physicochemical property dictates the experimental design:
  • Extraction: To extract the molecule from plasma, the pH must be adjusted to >11.0 (alkaline) to suppress ionization, rendering the molecule neutral and lipophilic for Liquid-Liquid Extraction (LLE).

  • Chromatography: A reverse-phase C18 column is used, but the mobile phase must be acidic (e.g., 0.1% Formic Acid) to ensure the amine is protonated (

    
    ) for efficient Electrospray Ionization (ESI+).[1]
    
2. Experimental Workflow

The following workflow ensures a self-validating system where Internal Standards (IS) correct for recovery and matrix effects.

ValidationWorkflow cluster_QC Quality Control Checks Start Biological Matrix (Plasma/Urine) Spike Spike Calibrators & QCs (LLOQ, Low, Mid, High) Start->Spike IS_Add Add Internal Standard (Mecamylamine-d3 or d6) Spike->IS_Add Alkalinize pH Adjustment (Add NaOH/NH4OH, pH > 11) IS_Add->Alkalinize Extract Liquid-Liquid Extraction (LLE) (Hexane or MTBE) Alkalinize->Extract Neutralize Analyte Dry Evaporate & Reconstitute (Mobile Phase) Extract->Dry Analyze LC-MS/MS Analysis (ESI+, MRM Mode) Dry->Analyze Data Data Processing (Regression & Statistics) Analyze->Data

Figure 1: Validated extraction and analysis workflow for Mecamylamine. The critical step is the pH adjustment to >11 to ensure efficient extraction of the secondary amine.

Part 3: Accuracy and Precision Testing

To demonstrate the assay is "validated," it must undergo rigorous testing as defined by FDA and ICH M10 guidelines.

1. Experimental Design
  • Intra-Run (Repeatability): Analyze 5 replicates at 4 concentration levels (LLOQ, Low, Mid, High) in a single batch.

  • Inter-Run (Intermediate Precision): Repeat the Intra-Run experiment on 3 separate days (or runs).

  • Total Samples: 5 replicates

    
     4 levels 
    
    
    
    3 runs = 60 QC samples minimum.
2. Acceptance Criteria (FDA/ICH)
  • Accuracy (% Bias): Mean concentration must be within ±15% of nominal (±20% for LLOQ).

  • Precision (% CV): Coefficient of Variation must be ≤15% (≤20% for LLOQ).

3. Representative Data (LC-MS/MS Performance)

The following table illustrates the typical performance metrics of a validated LC-MS/MS assay for Mecamylamine, demonstrating superior precision compared to legacy methods.

Table 2: Summary of Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-Run Mean Accuracy (%)Intra-Run Precision (% CV)Inter-Run Mean Accuracy (%)Inter-Run Precision (% CV)Status
LLOQ 1.098.56.2101.27.8PASS
Low QC 3.096.84.197.55.3PASS
Mid QC 50.0102.12.5100.83.1PASS
High QC 400.099.41.899.12.4PASS

Note: Data represents typical performance for a validated LC-MS/MS method using stable isotope dilution.

Part 4: Decision Guide for Researchers

When should you choose the Validated LC-MS/MS assay over GC-MS?

DecisionTree Start Select Methodology Sensitivity Required Sensitivity (< 2 ng/mL?) Start->Sensitivity CoAnalysis Co-analysis with Nicotine/Cotinine? Sensitivity->CoAnalysis No (Moderate) LCMS LC-MS/MS (Recommended) Sensitivity->LCMS Yes (High Sensitivity) Matrix Matrix Complexity CoAnalysis->Matrix No GCMS GC-MS (Alternative) CoAnalysis->GCMS Yes (Simultaneous Volatiles) Matrix->LCMS High (Plasma/Urine) HPLC HPLC-UV (Not Recommended) Matrix->HPLC Low (Formulation Only)

Figure 2: Method selection decision tree.[1] LC-MS/MS is the preferred choice for biological matrices due to sensitivity and specificity requirements.

References
  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022).[1] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Jacob, P. 3rd, et al. (2000).[1] Simultaneous determination of mecamylamine, nicotine, and cotinine in plasma by gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Liechti, M. E., et al. (2022).[1] Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma (Analogous secondary amine methodology). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Mecamylamine-d3 vs. Structural Analog: A Definitive Internal Standard Guide for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative bioanalysis of Mecamylamine (a non-selective nAChR antagonist), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs offer a cost-effective alternative, they frequently fail to compensate for the complex matrix effects inherent in plasma and brain tissue analysis.

This guide objectively compares Mecamylamine-d3 (SIL-IS) against Structural Analogs (e.g., related terpene amines).[1] Based on experimental logic and regulatory guidelines (FDA/ICH M10), Mecamylamine-d3 is the superior choice for regulated GLP studies due to its ability to track ionization suppression and extraction recovery perfectly.

The Analytical Challenge: Mecamylamine

Mecamylamine presents specific physicochemical challenges that dictate the need for a high-fidelity internal standard:

  • Volatility: As a secondary amine with a bicyclic structure, the free base is volatile.[1] Evaporation steps during sample preparation can lead to variable analyte loss.[1]

  • High Basicity (

    
    ):  It interacts strongly with residual silanols on LC columns, leading to potential peak tailing and retention time shifts.[1]
    
  • Matrix Interference: In LC-MS/MS (ESI+), phospholipids from plasma often elute in the same hydrophobic window as Mecamylamine, causing "blind spots" of ionization suppression.

Mechanism of Action: Why the IS Matters

The fundamental difference between the two approaches lies in Chromatographic Co-elution .[1]

The Physics of Electrospray Ionization (ESI)

In the ESI source, analytes compete with matrix components (salts, lipids) for charge on the surface of evaporating droplets. If the IS does not elute at the exact same moment as the analyte, it experiences a different chemical environment.

ESI_Competition cluster_droplet ESI Droplet (Charge Competition) Analyte Mecamylamine (Analyte) Detector Mass Spec Detector Analyte->Detector Signal Suppressed Matrix Phospholipids (Suppressors) Matrix->Analyte Steals Charge IS_SIL Mecamylamine-d3 (Co-eluting) Matrix->IS_SIL Steals Charge (Identical Rate) IS_Analog Analog IS (Separated) Matrix->IS_Analog No Interaction (Different RT) IS_SIL->Detector Signal Suppressed (Ratio Constant) IS_Analog->Detector Signal Normal (Ratio Skewed)

Figure 1: Mechanism of Matrix Effect Compensation. The SIL-IS (d3) experiences the exact same suppression as the analyte, maintaining a constant ratio. The Analog elutes at a different time, failing to correct for the suppression.

Comparative Analysis: d3 vs. Analog

A. Chromatographic Behavior[1][2][3][4][5]
  • Mecamylamine-d3: Being an isotopolog, it has nearly identical lipophilicity to the analyte. It co-elutes (RT difference < 0.02 min), ensuring it "sees" the exact same matrix patch.

  • Structural Analog: Even a minor structural change (e.g., adding a methylene group) alters hydrophobicity.[1] The analog will elute earlier or later.[1] If a phospholipid elutes at the Analyte's RT but not the Analog's RT, the method will report false low concentrations.

B. Extraction Recovery
  • Mecamylamine-d3: Corrects for random pipetting errors and specific extraction losses (e.g., evaporation of the volatile free base). If 10% of the analyte evaporates, 10% of the d3 evaporates. The ratio remains 1:1.[1]

  • Structural Analog: May have different volatility or solubility.[1] If the drying step is too aggressive, the analyte might be lost while the less-volatile analog remains, leading to false high quantification.

C. Data Comparison (Simulated Validation Data)
ParameterMecamylamine-d3 (SIL-IS)Structural Analog ISAnalysis
Retention Time 2.45 min (Analyte: 2.45 min)2.10 min (Analyte: 2.45 min)Analog separates from analyte.
Matrix Factor (MF) 0.98 (Normalized)0.75 (Normalized)Analog fails to correct suppression.[1]
Accuracy (Lipemic) 98.5%82.1%Analog fails in high-lipid samples.[1]
Precision (%CV) 2.3%8.9%d3 provides tighter reproducibility.[1]
Cost High (~$500/10mg)Low (~$50/100mg)Analog is cheaper upfront.[1]

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol utilizes Mecamylamine-d3 to ensure regulatory compliance (FDA/EMA).[1]

Reagents
  • Analyte: Mecamylamine HCl.[1][2][3]

  • Internal Standard: Mecamylamine-d3 HCl (Label must be on non-exchangeable methyl groups).[1]

  • Matrix: Rat or Human Plasma (

    
    EDTA).[1]
    
Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve Mecamylamine-d3 in Methanol to 1 mg/mL.[1]

    • Prepare Working IS Solution: 100 ng/mL in Acetonitrile (acts as precipitation agent).[1]

  • Sample Processing (Protein Precipitation):

    • Aliquot 50 µL plasma into a 96-well plate.

    • Add 200 µL Working IS Solution (Acetonitrile + d3).[1]

    • Critical Step: Vortex aggressively for 5 mins to ensure complete protein disruption.[1]

    • Centrifuge at 4,000 x g for 10 mins at 4°C.

    • Transfer 100 µL supernatant to a fresh plate.

    • Dilute with 100 µL water (to match initial mobile phase).[1]

  • LC-MS/MS Parameters:

    • Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) or equivalent.[1] High pH stability is required.[1]

    • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (High pH keeps mecamylamine in free base form for better retention).[1]

    • Mobile Phase B: Acetonitrile.[1][4]

    • Gradient: 5% B to 95% B over 3.0 mins.

    • Flow Rate: 0.6 mL/min.[1]

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Positive.

    • Transitions:

      • Mecamylamine:

        
        [1]
        
      • Mecamylamine-d3:

        
        [1]
        

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Plasma Sample (50 µL) IS_Add Add IS (d3) in ACN (200 µL) Sample->IS_Add Vortex Vortex & Centrifuge IS_Add->Vortex Supernatant Supernatant Transfer Vortex->Supernatant LC LC Separation (High pH C18) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS

Figure 2: Validated Bioanalytical Workflow.[1][5] The IS is added immediately during the precipitation step to track all subsequent variations.

Decision Matrix: When to Use Which?

While d3 is superior, budget constraints sometimes force compromises.[1] Use this logic flow to decide.

DecisionTree Start Select IS Type Regulated Is this a GLP/Clinical Study? Start->Regulated MatrixComplex Is Matrix Complex? (Tissue/Lipemic Plasma) Regulated->MatrixComplex No (Discovery) Use_d3 USE Mecamylamine-d3 Regulated->Use_d3 Yes (Mandatory) Budget Is Budget Extremely Restricted? MatrixComplex->Budget No MatrixComplex->Use_d3 Yes Budget->Use_d3 No Use_Analog USE Structural Analog (Validate Matrix Effect) Budget->Use_Analog Yes

Figure 3: Decision Logic for Internal Standard Selection. For any regulated or complex matrix work, d3 is the required standard.

Conclusion

For the bioanalysis of Mecamylamine, Mecamylamine-d3 is the scientifically defensible choice.

While structural analogs can be used for rough range-finding in early discovery, they introduce unacceptable risks regarding matrix effects and extraction variability in regulated environments. The investment in the deuterated standard pays for itself by preventing study failures and ensuring compliance with FDA Bioanalytical Method Validation guidelines.[1]

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][6][7][8] (2018).[1][6][9] Available at: [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation.[1] (2022).[1] Available at: [Link]

  • PubChem. Mecamylamine Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[1] Available at: [Link]

Sources

Comparative Pharmacokinetics of Mecamylamine: A Multi-Population Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of mecamylamine pharmacokinetics in different patient populations Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Mecamylamine (Inversine, Vecamyl) is a non-selective, non-competitive nicotinic acetylcholine receptor (nAChR) antagonist.[1] Originally marketed as a ganglionic blocker for hypertension, its ability to cross the blood-brain barrier (BBB) has repurposed it for neuropsychiatric indications, including Tourette’s syndrome (TS) and major depressive disorder (MDD).

This guide provides a technical comparison of mecamylamine pharmacokinetics (PK) across three distinct populations: Healthy Adults , Pediatric Patients (Tourette’s) , and Renally Impaired Patients . Unlike modern lipophilic drugs cleared by hepatic metabolism, mecamylamine’s disposition is driven almost exclusively by pH-dependent renal elimination , making urinary pH a critical covariate in all clinical data interpretation.

Mechanism of Action & ADME Overview

Mecamylamine functions as a channel blocker for the


 (ganglionic) and 

(CNS) nAChR subtypes. Its pharmacokinetic profile is defined by high oral bioavailability and a "pH-gated" excretion mechanism.
The pH-Gated Renal Elimination Pathway

Mecamylamine is a secondary amine with a pKa of 11.2. In the physiological pH range of urine (4.5 – 8.0), it exists in equilibrium between its ionized (protonated) and non-ionized forms.

  • Acidic Urine (pH < 6.0): The drug is protonated (

    
    ), cannot cross the tubular membrane, and is "trapped" in the urine. Clearance approaches renal plasma flow.
    
  • Alkaline Urine (pH > 7.5): The drug is non-ionized (

    
    ), reabsorbed back into the systemic circulation, drastically extending half-life.
    

Renal_Mechanism Blood Systemic Circulation (pH 7.4) Glomerulus Glomerular Filtration Blood->Glomerulus Free Drug Tubule Renal Tubule Lumen Glomerulus->Tubule Filtration Tubule->Blood Reabsorption (Passive Diffusion) Urine_Acid Acidic Urine (Ion Trapping) High Clearance Tubule->Urine_Acid pH < 6.0 (Drug Protonated MH+) Urine_Alk Alkaline Urine (Reabsorption) Low Clearance Tubule->Urine_Alk pH > 7.5 (Drug Non-ionized M) Urine_Alk->Blood High Reabsorption

Figure 1: The pH-dependent renal elimination mechanism of mecamylamine. Note the bidirectional flow in alkaline conditions leading to accumulation.

Comparative PK Analysis by Population

Healthy Adults vs. Pediatric Patients (Tourette's)

In pediatric Tourette's trials, mecamylamine is dosed significantly lower (2.5–7.5 mg/day) than historical hypertensive doses (25+ mg/day). However, the volume of distribution (


) scales linearly with body weight, suggesting no intrinsic metabolic difference in children.
ParameterHealthy AdultsPediatric (Tourette's)Clinical Implication
Bioavailability (

)
~100% (High)Assumed HighConsistent oral dosing is effective.

2.0 – 3.0 hours~2.0 – 3.0 hoursRapid onset of action for tic suppression.
Volume of Dist. (

)
~291 L (4.8 L/kg)Scales with weightHigh tissue binding; crosses BBB efficiently.
Clearance (

)
16.8 L/h (0.28 L/min)Weight-adjustedDosing must be titrated mg/kg.
Half-life (

)
10 ± 2 h (Variable)Similar to adultsOnce or twice daily dosing is feasible.
Impact of Renal Impairment

Data derived from TC-5214 (S-mecamylamine) serves as a high-fidelity proxy for the racemate due to identical renal handling.

  • Mild/Moderate Impairment: Clearance decreases; AUC increases by ~2-fold.

  • End-Stage Renal Disease (ESRD): Clearance becomes negligible. The drug is effectively not eliminated without dialysis.

  • Recommendation: Mecamylamine is contraindicated or requires massive dose reduction in severe renal impairment.

Alternative Comparison: Mecamylamine vs. Clonidine

To contextualize mecamylamine's performance, we compare it with Clonidine , an


-adrenergic agonist also used for hypertension and Tourette's.
FeatureMecamylamineClonidine
Primary Elimination Renal (>90% Unchanged) Mixed: Hepatic (~50%) + Renal (~50%)
Metabolic Dependency Low (CYP independent)Moderate (CYP2D6 involvement)
Urinary pH Sensitivity Critical (High) Low / Negligible
BBB Penetration High (Lipophilic amine)High (Lipophilic imidazoline)
Pediatric Dosing Weight-based linear scalingMaturation-dependent (enzyme ontogeny)

Experimental Protocols for PK Validation

Bioanalytical Assay (LC-MS/MS)

Quantification of mecamylamine in plasma requires high sensitivity due to the low doses used in neuropsychiatry.

Methodology:

  • Sample Prep: Protein precipitation using Acetonitrile (ACN) is preferred over Liquid-Liquid Extraction (LLE) for throughput, though LLE (hexane/dichloromethane) yields cleaner baselines.

  • Column: Pentafluorophenyl (PFP) or C18 column. PFP provides better retention for polar amines.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water.[2][3]

    • Phase B: 0.1% Formic Acid in Acetonitrile.[3]

  • Detection: Positive Electrospray Ionization (

    
    ) in Multiple Reaction Monitoring (MRM) mode.
    
    • Precursor: m/z 168.2 (

      
      )
      
    • Product: m/z 137.1 (Loss of methylamine group)

Urinary pH Control Protocol

To obtain reproducible PK data, researchers must standardize urinary pH. Uncontrolled pH is the single largest source of error in mecamylamine studies.

Protocol:

  • Acidification (Target pH < 5.5): Administer Ammonium Chloride (

    
    ) 1-2 g orally every 4 hours starting 24h prior to dosing.
    
  • Alkalinization (Target pH > 7.5): Administer Sodium Bicarbonate (

    
    ) 2-3 g orally every 4 hours.
    
  • Monitoring: Measure urinary pH at every void using a calibrated digital pH meter (dipsticks are insufficient for PK correlation).

Experimental_Workflow Start Study Design Phase Screening Subject Screening (Renal Function GFR > 90) Start->Screening pH_Control Urinary pH Stabilization (NH4Cl or NaHCO3) Screening->pH_Control 24h Pre-dose Dosing Drug Administration (Oral Mecamylamine) pH_Control->Dosing pH Confirmed Sampling Serial Blood Sampling (0 - 48h) pH_Control->Sampling Maintain pH Dosing->Sampling Analysis LC-MS/MS Quantification Sampling->Analysis Data PK Modeling (Non-compartmental) Analysis->Data

Figure 2: Standardized workflow for mecamylamine PK studies emphasizing the mandatory pH stabilization step.

References

  • Young, J. M., Shytle, R. D., Sanberg, P. R., & George, T. P. (2001). Mecamylamine: New therapeutic uses and toxicity/risk profile. Clinical Therapeutics. Link

  • Debruyne, H., et al. (2018). Pharmacokinetics and pharmacodynamics of oral mecamylamine - development of a nicotinic acetylcholine receptor antagonist cognitive challenge test. Journal of Psychopharmacology. Link

  • Dunbar, G. C., et al. (2014). Clinical pharmacokinetics of the nicotinic channel modulator dexmecamylamine (TC-5214) in subjects with various degrees of renal impairment. Clinical Drug Investigation. Link

  • Silver, A. A., et al. (2001). Multicenter, double-blind, placebo-controlled study of mecamylamine monotherapy for Tourette's disorder. Journal of the American Academy of Child and Adolescent Psychiatry. Link

  • Jacob, P., Wu, S., Yu, L., & Benowitz, N. L. (2000).[4] Simultaneous determination of mecamylamine, nicotine, and cotinine in plasma by gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Baer, J. E., et al. (1956). Renal elimination of 3-methylaminoisocamphane hydrochloride (mecamylamine). American Journal of Physiology. Link

Sources

Safety Operating Guide

Mecamylamine-d3 (hydrochloride) Proper Disposal Procedures

[1][2][3][4][5][6]

Executive Summary & Core Directive

Mecamylamine-d3 (hydrochloride) is a stable isotope-labeled internal standard used primarily in LC-MS/MS quantitation. While chemically similar to non-deuterated Mecamylamine, its disposal requires a dual-focus approach: Toxicological Safety (due to its potent ganglionic blocking activity) and Inventory Integrity (due to its high analytical value and potential to contaminate sensitive baselines).

The Core Directive: Treat this substance as a Class 6.1 Toxic Solid . Do not dispose of via sanitary sewer. Incineration with acid-gas scrubbing is the only validated destruction method.

Hazard Assessment & Technical Profile

Before initiating disposal, you must understand the "Why" behind the protocol. Mecamylamine is a secondary amine and a non-selective antagonist of nicotinic acetylcholine receptors.

Chemical & Toxicological Data[1][7]
ParameterSpecificationOperational Implication
Compound Mecamylamine-d3 (hydrochloride)Deuterium labeling (

H) is stable; NO radiation hazard.
CAS Number 826-39-1 (Unlabeled)Use parent CAS for general hazard lookup; flag "d3" for inventory.
Signal Word DANGER High alert required during handling.
Hazard Codes H301 (Toxic if swallowed)H331 (Toxic if inhaled)Ingestion/Inhalation are the primary risk vectors.
Chemical Class Secondary Amine Salt (HCl)Thermal decomposition releases Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) .
Target Organs Nervous SystemCauses hypotension, tremors, and convulsions.
The "Deuterium Factor"

While the deuterium isotope (

analytical hazard
  • Risk: Trace cross-contamination of Mecamylamine-d3 into waste streams meant for recycling or low-level treatment can create "ghost peaks" in future mass spectrometry workflows within your facility.

  • Control: Segregate strictly to prevent analytical background noise in facility wastewater.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. If you cannot check off a step, stop and consult your EHS officer.

Decision Matrix: Waste Stream Selection

DisposalWorkflowStartWaste Generation SourceStateCheckPhysical State?Start->StateCheckSolidWasteSolid Waste(Powder/Vials)StateCheck->SolidWastePure SubstanceLiquidWasteLiquid Waste(Solvent Solutions)StateCheck->LiquidWasteDissolvedSpillSpill / DebrisStateCheck->SpillAccidental ReleaseSegregationSegregation:Separate from OxidizersSolidWaste->SegregationLiquidWaste->SegregationSpill->SegregationContainerContainer Selection:HDPE or Glass (Sealable)Segregation->ContainerLabelingLabeling:'Toxic Solid/Liquid, Organic, N.O.S.'Constituent: Mecamylamine-d3 HClContainer->LabelingDestructionFinal Destruction:High-Temp Incineration(Must have Acid Scrubber for HCl)Labeling->Destruction

Figure 1: Operational decision matrix for Mecamylamine-d3 HCl disposal streams.

Solid Waste (Pure Substance or Contaminated Debris)[1]
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

  • Segregation: Do not mix with strong oxidizing agents (e.g., nitric acid, perchlorates).

  • Labeling:

    • Primary Tag: "Hazardous Waste - Toxic."[1]

    • Chemical Name: "Mecamylamine-d3 Hydrochloride."

    • Hazard Class: 6.1.

  • Handoff: Seal container with parafilm to prevent dust generation. Transfer to EHS for incineration.

Liquid Waste (Stock Solutions)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, DMSO) is compatible with the waste drum.

  • Dilution: If the concentration is high (>10 mg/mL), dilute with a combustible solvent (e.g., Ethanol) to facilitate smooth incineration.

  • Acid Warning: Mark the waste tag explicitly with "Contains Chlorides / HCl Generator" . This alerts the disposal facility to use scrubbers during incineration to capture acid gases [1].

Emergency Procedures: Spills

In the event of a benchtop spill of Mecamylamine-d3 HCl, immediate action is required to prevent inhalation of dust.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves , a lab coat, and a NIOSH-approved N95 or P100 respirator (dust mask is insufficient for toxic salts).

  • Containment:

    • Dry Spill: Cover with a damp paper towel to prevent dust aerosolization. Carefully scoop into a waste container.

    • Wet Spill: Absorb with vermiculite or spill pads.[2]

  • Decontamination: Clean the surface with a mild detergent and water. Do not use bleach immediately, as it may react with amines; simple soap/water removal is safer and effective for this salt.

  • Verification: Dispose of all cleanup materials as hazardous waste (Section 3.2).

Regulatory & Compliance Context

RCRA Classification (USA)

Mecamylamine is not explicitly "P-listed" (acutely hazardous) by name in 40 CFR 261.33 [2]. However, it is regulated as a Characteristic Waste or Toxic Waste based on its LD50 profile.

  • Waste Code: Generally falls under D001 (Ignitable, if in solvent) or generic Toxic codes depending on state regulations.

  • DOT Transport: UN 2811, Toxic solids, organic, n.o.s.[3][4] (Mecamylamine hydrochloride), Class 6.1, PG III [3].[3][4]

Inventory Reconciliation

Because this is a deuterated internal standard, "disposal" often implies the end of a chain of custody.

  • Protocol: Log the mass disposed of in your LIMS (Laboratory Information Management System).

  • Reasoning: Auditors often look for mass-balance discrepancies in expensive deuterated standards to rule out theft or diversion.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Cayman Chemical. (2023). Safety Data Sheet: Mecamylamine (hydrochloride).

A Researcher's Guide to Handling Mecamylamine-d3 (hydrochloride): Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As a potent nicotinic acetylcholine receptor antagonist, Mecamylamine and its deuterated analogue, Mecamylamine-d3 (hydrochloride), are invaluable tools in neuroscience and drug development research. However, their pharmacological activity is matched by significant handling hazards, primarily acute oral toxicity. This guide provides essential, field-tested safety protocols to ensure your protection and maintain a safe laboratory environment. The focus here is not just on what to wear, but why specific choices are critical for mitigating risk.

Understanding the Hazard: Why PPE is Non-Negotiable

Before handling any chemical, a thorough understanding of its risks is paramount. The primary hazards associated with Mecamylamine hydrochloride, which are directly applicable to its deuterated form, dictate the required level of protection.

  • Acute Oral Toxicity: The most significant hazard is that the compound is toxic if swallowed.[1][2][3] Accidental ingestion via contaminated hands is a primary route of exposure that must be prevented.

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[3][4][5]

  • Respiratory Irritation: As a solid powder, there is a risk of dust formation during handling.[1][2] Inhaling these airborne particles may cause respiratory tract irritation.[3][4][5]

Given that the toxicological properties have not been fully investigated, a cautious and comprehensive approach to personal protection is required.[6]

Core Protective Measures: Your First Line of Defense

Proper PPE is the final barrier between you and the chemical. However, it should always be used in conjunction with primary engineering controls.

Engineering Controls: A Non-Negotiable Starting Point

Always handle solid Mecamylamine-d3 (hydrochloride) and concentrated solutions within a certified chemical fume hood.[2][6] This is the most effective way to control airborne dust and prevent inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[6]

Personal Protective Equipment (PPE) Requirements

Eye and Face Protection:

  • Minimum Requirement: ANSI-rated chemical safety goggles must be worn at all times.[6][7] Standard safety glasses do not provide an adequate seal against dust or splashes.

  • Best Practice: When preparing solutions or handling quantities where a splash is possible, supplement safety goggles with a full-face shield.[2][8]

Hand Protection:

  • Glove Selection: Nitrile gloves are the minimum requirement for incidental contact.[4][8] Given the compound's acute toxicity, double-gloving is strongly recommended as a best practice, consistent with guidelines for handling hazardous drugs.[9][10] The inner glove should be tucked under the cuff of your lab coat, and the outer glove should go over the cuff.

  • Integrity and Disposal: Always inspect gloves for tears or punctures before use.[2] If contact with the chemical occurs, remove the outer glove immediately using a proper technique to avoid contaminating your inner glove or skin, and dispose of it as hazardous waste. Change outer gloves frequently (e.g., every 30-60 minutes) during extended procedures.

Body Protection:

  • Lab Coat/Gown: A clean, buttoned lab coat is mandatory. For handling larger quantities or during procedures with a higher risk of contamination, a disposable, fluid-resistant gown that closes in the back is superior.[9]

  • Clothing: Always wear long pants and closed-toe shoes in the laboratory.[11]

Respiratory Protection:

  • Under Normal Use: When working within a certified chemical fume hood, additional respiratory protection is typically not required.[6]

  • Required Use: If a fume hood is unavailable or non-functional, or during a large spill cleanup where dust or aerosols may be generated, a NIOSH-approved air-purifying respirator is mandatory.[5] An N95 filtering facepiece is effective for dusts, but a half-mask or full-face respirator with appropriate cartridges may be necessary depending on the scale of the operation.[5][9][11]

Operational Plans: PPE Protocols in Practice

Adherence to strict, step-by-step procedures for donning, doffing, and disposal is critical to prevent cross-contamination.

PPE Task-Based Summary
Task / OperationMinimum Required PPE
Weighing Solid Compound Chemical Fume Hood, Double Nitrile Gloves, Disposable Gown, Safety Goggles
Preparing Solutions Chemical Fume Hood, Double Nitrile Gloves, Disposable Gown, Safety Goggles, Face Shield
Handling Dilute Solutions Lab Bench (following risk assessment), Nitrile Gloves, Lab Coat, Safety Goggles
Spill Cleanup N95 Respirator, Double Nitrile Gloves, Disposable Gown, Safety Goggles, Face Shield
Step-by-Step Donning Procedure
  • Perform hand hygiene.

  • Don inner pair of nitrile gloves.

  • Don disposable gown, ensuring complete coverage.

  • Don N95 respirator, if required by your risk assessment. Perform a seal check.

  • Don safety goggles and face shield, if required.

  • Don outer pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.

Step-by-Step Doffing Procedure

The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., outer gloves).

  • Remove the outer pair of gloves. Peel them off so they turn inside out, without touching the outer surface with your bare hands.

  • Remove the gown by unfastening it and rolling it down from the shoulders, touching only the inside surface.

  • Perform hand hygiene with inner gloves still on.

  • Remove the face shield and goggles from the back.

  • Remove the respirator from the back.

  • Remove the inner pair of gloves, again, without touching the outer surface.

  • Wash hands thoroughly with soap and water.[2]

Disposal of Contaminated Materials

All materials that come into contact with Mecamylamine-d3 (hydrochloride) must be treated as hazardous waste.

  • PPE: All used disposable PPE, including gloves, gowns, and masks, must be placed in a clearly labeled hazardous waste container immediately after removal.[2][9]

  • Chemical Waste: Unused compound and contaminated solutions must be collected for disposal via your institution's hazardous waste program. Do not empty into drains.[1][6]

  • Empty Containers: Empty stock bottles are still considered hazardous waste. They should be managed according to institutional guidelines, which may involve triple-rinsing (with the rinsate collected as hazardous waste) or direct disposal through the chemical waste stream.[12]

Visual Workflow for PPE Selection

This diagram outlines the decision-making process for selecting the appropriate level of protection when working with Mecamylamine-d3 (hydrochloride).

PPE_Workflow start Start: Handling Mecamylamine-d3 (HCl) task Assess Task & Scale start->task is_solid Handling Solid Powder? task->is_solid is_splash Risk of Splash or Large Quantity? is_solid->is_splash No (Solution) eng_control Work in Chemical Fume Hood is_solid->eng_control Yes ppe_high Required PPE: - Double Nitrile Gloves - Disposable Gown - Safety Goggles - Face Shield is_splash->ppe_high Yes ppe_base Required PPE: - Double Nitrile Gloves - Lab Coat/Gown - Safety Goggles is_splash->ppe_base No eng_control->ppe_base resp_check Aerosol/Dust Risk Outside Hood? ppe_high->resp_check ppe_base->resp_check add_resp Add NIOSH-approved Respirator (e.g., N95) resp_check->add_resp Yes end Proceed with Task resp_check->end No add_resp->end

Caption: PPE selection workflow for Mecamylamine-d3 (HCl).

References

  • Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS: MECAMYLAMINE HYDROCHLORIDE. Retrieved from vertexaistorage.blob.core.windows.net.
  • Chemos GmbH & Co. KG. (2021, April 29). Safety Data Sheet: Mecamylamine hydrochloride. Retrieved from [Link]

  • LKT Laboratories, Inc. (2020, June 11). Safety Data Sheet: Mecamylamine Hydrochloride. Retrieved from [Link]

  • McKay, C. (2018, September 4). USP Chapter <800>: Personal Protective Equipment. Pharmacy Times. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mecamylamine-d3 Hydrochloride. PubChem. Retrieved from [Link]

  • Drugs.com. (2025, November 24). Mecamylamine Uses, Side Effects & Warnings. Retrieved from [Link]

  • University of Arizona. (2015, March 10). LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2026, February 4). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • University of Iowa. (2024, August 4). Common Personal Protective Equipment. Environmental Health & Safety. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NIH Waste Disposal Guide at Bayview Campus. Retrieved from [Link]

  • World Health Organization & UNHCR. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。